molecular formula C13H17NO2 B066525 Methyl 4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 160598-45-8

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B066525
CAS No.: 160598-45-8
M. Wt: 219.28 g/mol
InChI Key: HWBHHIBLFOMXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a chemical compound with the molecular formula C14H19NO2. As a benzoic acid ester derivative incorporating a pyrrolidine moiety, this compound is of significant interest in organic chemistry and pharmaceutical research. It serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its structural features make it a candidate for use in medicinal chemistry research, particularly in the development and exploration of new pharmacologically active compounds. Researchers utilize this compound under laboratory conditions for professional research purposes only. This product is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Please refer to the product's Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBHHIBLFOMXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353868
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160598-45-8
Record name Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Abstract

This compound is a key substituted benzoate ester that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring a tertiary amine tethered to a methyl benzoate core, makes it a versatile building block. This guide provides a detailed exploration of the primary synthetic pathways for this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect two robust and commonly employed synthetic strategies: Reductive Amination and Nucleophilic Substitution . The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents comparative data to inform route selection.

Introduction and Strategic Overview

The synthesis of N-benzyl derivatives, such as this compound, is a cornerstone transformation in medicinal chemistry. The core challenge lies in the efficient and selective formation of the benzylic carbon-nitrogen (C-N) bond. The choice of synthetic strategy is often dictated by the availability and cost of starting materials, desired scale, and tolerance for specific reagents and intermediates.

This document outlines two primary, field-proven methodologies:

  • Pathway A: Reductive Amination of Methyl 4-formylbenzoate: A convergent, one-pot approach where a C-N bond is formed via an iminium intermediate, which is then immediately reduced.

  • Pathway B: Nucleophilic Substitution of Methyl 4-(bromomethyl)benzoate: A sequential approach involving the preparation of an activated benzylic electrophile followed by its reaction with a nucleophilic amine.

We will analyze each pathway's underlying mechanism, experimental parameters, and practical considerations.

Pathway A: Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds.[1][2] This process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] For the synthesis of this compound, this involves the reaction between Methyl 4-formylbenzoate and pyrrolidine.

Mechanistic Rationale

The reaction proceeds in two key stages within the same reaction vessel:

  • Iminium Ion Formation: Pyrrolidine, a secondary amine, attacks the electrophilic carbonyl carbon of Methyl 4-formylbenzoate. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

  • Hydride Reduction: A mild reducing agent, selectively chosen to reduce the iminium ion without affecting the ester or aromatic ring, delivers a hydride to the electrophilic carbon of the C=N double bond, yielding the final tertiary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde. Other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be effective, though NaBH₄ may require pH control to prevent aldehyde reduction.[3]

Synthesis of Starting Material: Methyl 4-formylbenzoate

The commercial availability of Methyl 4-formylbenzoate (CAS 1571-08-0) makes it a convenient starting point.[4][5] It typically presents as a powder with a melting point of 56-59 °C.[4] Should a custom synthesis be required, it can be prepared via the esterification of 4-carboxybenzaldehyde or the selective oxidation of methyl p-toluate.

Experimental Protocol: Reductive Amination

Materials:

  • Methyl 4-formylbenzoate (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 4-formylbenzoate and anhydrous DCM.

  • Add pyrrolidine dropwise to the stirred solution at room temperature.

  • (Optional) Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation. Stir the mixture for 30-60 minutes.

  • In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Visualization of Reductive Amination Workflow

G start_mat Methyl 4-formylbenzoate + Pyrrolidine reaction_step Reductive Amination (NaBH(OAc)₃, DCM) start_mat->reaction_step workup Aqueous Workup (NaHCO₃) reaction_step->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Reductive Amination Pathway.

Pathway B: Nucleophilic Substitution

This pathway relies on the classic SN2 reaction mechanism. It involves the reaction of pyrrolidine, acting as a nucleophile, with a methyl benzoate substrate bearing a good leaving group at the benzylic position, most commonly a bromine atom. Methyl 4-(bromomethyl)benzoate is the ideal starting material for this approach.

Mechanistic Rationale

The reaction is a direct displacement. The nitrogen atom of pyrrolidine attacks the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate, displacing the bromide ion in a single concerted step. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to scavenge the hydrobromic acid (HBr) that is formed, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Synthesis of Starting Material: Methyl 4-(bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is a widely available chemical intermediate.[6] It is a lachrymatory white crystalline powder with a melting point of 57-58 °C, necessitating careful handling in a fume hood.[6][7] It is typically synthesized via the radical bromination of methyl p-toluate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light exposure.[6]

Experimental Protocol: Nucleophilic Substitution

Materials:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To a round-bottom flask, add Methyl 4-(bromomethyl)benzoate, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension vigorously. Add pyrrolidine dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the target compound.

Visualization of Nucleophilic Substitution Workflow

G start_mat Methyl 4-(bromomethyl)benzoate + Pyrrolidine reaction_step Nucleophilic Substitution (K₂CO₃, MeCN) start_mat->reaction_step workup Filtration & Solvent Removal reaction_step->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Nucleophilic Substitution Pathway.

Comparative Analysis and Data Summary

Both pathways are highly effective for synthesizing the target molecule. The optimal choice depends on laboratory-specific factors.

ParameterPathway A: Reductive AminationPathway B: Nucleophilic Substitution
Starting Materials Methyl 4-formylbenzoate, PyrrolidineMethyl 4-(bromomethyl)benzoate, Pyrrolidine
Key Reagents Sodium triacetoxyborohydridePotassium carbonate or Triethylamine
Process Type One-pot, convergentSequential
Key Advantages Avoids handling lachrymatory intermediates; often higher atom economy.Simpler reaction mechanism; often faster reaction times.
Key Disadvantages Cost of hydride reagent; potential for over-reduction or side reactions if not controlled.Requires handling of a potent lachrymator (the brominated starting material).[6]
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)
Typical Temp. Room TemperatureRoom Temperature to 70 °C

Table 1: Comparison of Synthetic Pathways.

Characterization Data

The final product, this compound (CAS 160598-45-8), is an oil or low-melting solid.[8] While a specific, peer-reviewed NMR spectrum for the title compound was not found in the initial search, the expected spectroscopic data can be predicted based on analogous structures.

Data TypeExpected Characteristics
¹H NMR Aromatic protons (doublets, ~7.4-8.0 ppm), Methyl ester singlet (~3.9 ppm), Benzylic methylene singlet (~3.6 ppm), Pyrrolidine methylene multiplets (~1.8, ~2.5 ppm).
¹³C NMR Carbonyl carbon (~167 ppm), Aromatic carbons (~128-145 ppm), Benzylic carbon (~60 ppm), Methyl ester carbon (~52 ppm), Pyrrolidine carbons (~24, ~54 ppm).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight (219.28 g/mol ).[8]

Table 2: Predicted Spectroscopic Data for Product Validation.

Conclusion

The synthesis of this compound can be reliably achieved through either reductive amination or nucleophilic substitution. The reductive amination pathway offers an elegant one-pot solution, circumventing the need to handle hazardous lachrymatory intermediates. Conversely, the nucleophilic substitution route provides a mechanistically simpler and often faster alternative, provided the appropriate safety precautions are taken for handling the brominated starting material. The protocols and comparative data presented in this guide serve as a comprehensive resource for chemists to make informed decisions in the planning and execution of this important synthetic transformation.

References

  • Smolecule. (2023, August 15). Buy Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | 193964-75-9.
  • The Royal Society of Chemistry. Supplementary Information.
  • Zhang, B., Cao, L., Xu, S., & Wang, P. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.
  • Matrix Scientific. Methyl 4-bromo-2-(pyrrolidin-1-ylmethyl)benzoate.
  • Alfa Chemistry. CAS 26576-47-6 Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoate.
  • Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
  • ChemicalBook. Methyl 4-formylbenzoate synthesis.
  • NIH PubMed Central. An Update on the Synthesis of Pyrrolo[9]benzodiazepines. Available at:

  • ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate.
  • Sigma-Aldrich. Methyl 4-formylbenzoate for synthesis 1571-08-0.
  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • ChemicalAid. (2025, May 20). methyl 4-formylbenzoate.
  • Amerigo Scientific. This compound.
  • Sigma-Aldrich. Methyl 4-(bromomethyl)benzoate 98 2417-72-3.
  • PubChem. Methyl 4-(bromomethyl)benzoate.

Sources

An In-depth Technical Guide to Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activities. Among these, the pyrrolidine nucleus stands out as a privileged structure, frequently incorporated into a wide array of pharmacologically active agents.[1][2] This guide provides a detailed technical overview of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a compound that marries the versatile pyrrolidine moiety with a benzoate ester, suggesting its potential as a valuable building block in drug discovery and organic synthesis. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the synthesis, properties, and potential applications of this compound, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

This compound is a tertiary amine and a benzoate ester. The presence of the basic pyrrolidine nitrogen and the ester functionality dictates its chemical reactivity and physical properties.

Chemical Structure

The structure combines a par-substituted benzene ring with a methyl ester group and a pyrrolidin-1-ylmethyl substituent.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource/Basis
CAS Number 160598-45-8[3]
Molecular Formula C₁₃H₁₇NO₂[3]
Molecular Weight 219.28 g/mol [3]
Appearance Predicted: Colorless to pale yellow oil or low melting solidAnalogy to similar N-benzylpyrrolidines and benzoate esters.
Melting Point Not available. Predicted to be a low melting solid or liquid at room temperature.Based on related structures. For example, Methyl 4-(aminomethyl)benzoate is a solid.[4]
Boiling Point Not available. Predicted to be >300 °C at atmospheric pressure.High boiling points are characteristic of aromatic esters with similar molecular weights.
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water.The presence of the polar ester and amine groups would confer some water solubility, while the aromatic ring and alkyl groups suggest solubility in organic solvents.

Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to this compound is the nucleophilic substitution of a benzylic halide with pyrrolidine. This approach is widely used for the synthesis of N-benzyl amines.

Proposed Synthetic Pathway

The synthesis involves the reaction of Methyl 4-(bromomethyl)benzoate with pyrrolidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

Synthesis_Pathway reactant1 Methyl 4-(bromomethyl)benzoate conditions Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., ACN or DMF) Room Temperature to mild heating reactant1->conditions reactant2 Pyrrolidine reactant2->conditions product This compound conditions->product SN2 Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard methods for the N-alkylation of secondary amines with benzyl halides.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild, inexpensive, and non-nucleophilic base that effectively scavenges the HBr byproduct without competing in the substitution reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base while leaving the nucleophile relatively free.

  • Workup: The aqueous workup removes any remaining inorganic salts and unreacted starting materials.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for this compound are not widely published. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[5][6][7]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the ester
~7.40Doublet2HAromatic protons meta to the ester
~3.90Singlet3HMethyl ester (-OCH₃)
~3.65Singlet2HMethylene bridge (-CH₂-)
~2.50Triplet4HPyrrolidine protons adjacent to N
~1.80Multiplet4HPyrrolidine protons beta to N
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~167.0Ester carbonyl (C=O)
~144.0Aromatic C (quaternary, attached to CH₂N)
~129.5Aromatic CH (ortho to ester)
~129.0Aromatic C (quaternary, attached to C=O)
~128.5Aromatic CH (meta to ester)
~60.0Methylene bridge (-CH₂)
~54.0Pyrrolidine C (adjacent to N)
~52.0Methyl ester (-OCH₃)
~23.5Pyrrolidine C (beta to N)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2960-2800C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1610C=C stretching (aromatic)
~1275C-O stretching (ester)
~1100C-N stretching (amine)
Mass Spectrometry
m/zAssignment
219[M]⁺ (Molecular ion)
218[M-H]⁺
149[M - C₄H₈N]⁺ (Loss of pyrrolidine)
118[149 - OCH₃]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl fragment)

Potential Applications in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in drug design, present in numerous FDA-approved drugs.[1] Its inclusion in a molecule can enhance solubility, introduce basicity for salt formation, and provide a rigid scaffold for orienting other functional groups.

Rationale for Pharmacological Interest
  • Scaffold for Drug Discovery: The pyrrolidinylmethylbenzoate core can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic activities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

  • Bioisosteric Replacement: The pyrrolidinylmethyl group can be considered a bioisostere for other functionalities, allowing for the fine-tuning of a drug candidate's properties.

  • Known Biological Activities of Related Compounds: Derivatives of pyrrolidine have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and central nervous system effects.[8][9]

Conceptual Experimental Workflow for Biological Screening

Biological_Screening_Workflow start This compound synthesis Synthesis of Analog Library (e.g., amide formation) start->synthesis screening High-Throughput Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A conceptual workflow for utilizing the title compound in a drug discovery program.

Conclusion

This compound is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its properties are sparse, this guide provides a robust framework based on established chemical principles and data from analogous structures. Its structural motifs are prevalent in a multitude of biologically active compounds, making it a molecule of interest for further investigation and development in the pursuit of novel therapeutics.

References

  • Belveren, S., Poyraz, S., et al. (2019). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. New Journal of Chemistry, 42(19), 16211–16216.
  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. BenchChem.
  • Li Petri, G., Spanò, V., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
  • Poyraz, S., Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248953.
  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • Amerigo Scientific. (n.d.). This compound.
  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5875-5886.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566.
  • Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 643-657.
  • Wikipedia. (n.d.). Pyrrolidine.
  • ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate.
  • PharmaBlock. (n.d.).
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • ChemicalBook. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum.
  • SpectraBase. (n.d.). Methyl 4(methylamino)benzoate.
  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...).
  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
  • ResearchGate. (2025). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine.

Sources

A Comprehensive Technical Guide to Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis protocols, and prospective applications, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of the Pyrrolidine Moiety in Modern Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in bioactive molecules stems from its ability to confer favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1] this compound incorporates this valuable scaffold, positioning it as a versatile building block for the synthesis of novel therapeutic agents. This guide will provide a detailed overview of this compound, from its fundamental properties to its potential as a precursor in complex molecular architectures.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound.

IdentifierValueSource
CAS Number 160598-45-8[2][3]
Molecular Formula C13H17NO2[3]
Molecular Weight 219.28 g/mol [3]
IUPAC Name This compound
SMILES COC(=O)c1ccc(CN2CCCC2)cc1
MDL Number MFCD01452504[3]

For comparative purposes, a closely related and more extensively studied analog, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, is also presented.

IdentifierValueSource
CAS Number 193964-75-9[4][5]
Molecular Formula C14H19NO3[4][5]
Molecular Weight 249.31 g/mol [4][5]
IUPAC Name Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate[4]

The presence of the methoxy group in the latter compound subtly alters its electronic and steric properties, which can have significant implications for its reactivity and biological activity.

Synthesis and Characterization: A Proposed Pathway

While specific peer-reviewed synthesis protocols for this compound are not abundant, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach involves the nucleophilic substitution of a suitable starting material with pyrrolidine.

A plausible and efficient method for the synthesis of this compound is the reaction of Methyl 4-(bromomethyl)benzoate with pyrrolidine. This reaction is a standard nucleophilic substitution where the nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the bromide ion from the benzylic position of the methyl benzoate derivative.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) C Nucleophilic Substitution A->C Reactant 1 B Pyrrolidine B->C Reactant 2 D This compound (CAS: 160598-45-8) C->D Yields

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3)[6]

  • Pyrrolidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carbonyl stretch of the ester.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Scaffold for Kinase Inhibitors

A structurally similar compound, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, is a known precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[4] This highlights the utility of the 4-(pyrrolidin-1-ylmethyl)benzoate scaffold in constructing targeted therapeutics. The pyrrolidine moiety often plays a crucial role in binding to the active site of kinases.

A Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate B Multi-step Synthesis A->B Starting Material C Gefitinib (EGFR Kinase Inhibitor) B->C Leads to

Sources

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile organic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular architecture, characterized by a substituted benzene ring linked to a pyrrolidine moiety, imparts specific physicochemical properties that are crucial for its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry and spectroscopic analysis of analogous compounds. We delve into the probable geometric parameters, the conformational dynamics of the pyrrolidine ring, and the rotational freedom around the benzylic linkage. Furthermore, this document outlines a robust synthetic pathway and standard protocols for the structural elucidation of this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: Significance and Applications

This compound belongs to a class of compounds that feature a flexible linkage between an aromatic core and a saturated heterocyclic amine. This structural motif is prevalent in a wide array of biologically active molecules. The pyrrolidine ring, a common feature in natural products and synthetic drugs, often plays a critical role in receptor binding and modulating solubility. The benzoate ester functionality provides a site for further chemical modification and influences the electronic properties of the aromatic system. While "this compound" itself is primarily a synthetic intermediate, its structural elements are found in compounds with diverse therapeutic applications. For instance, the related compound "Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate" is a precursor for the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy[1]. A thorough understanding of the molecule's three-dimensional structure and conformational preferences is therefore paramount for designing novel derivatives with optimized pharmacological profiles.

Molecular Structure and Geometry

The molecular structure of this compound consists of three key fragments: the methyl benzoate group, the methylene bridge, and the pyrrolidine ring. The systematic IUPAC name for this compound is methyl 4-[(pyrrolidin-1-yl)methyl]benzoate.

The Benzene Core and Ester Group

The benzene ring is a planar, aromatic system. The substituents at the 1 and 4 positions, the methyl ester and the pyrrolidin-1-ylmethyl group, will influence the electron distribution within the ring. The methyl ester group (–COOCH₃) is generally considered to be electron-withdrawing. Based on crystallographic data of similar benzoate esters, such as methyl 4-methylbenzoate, the ester group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation[2][3]. The dihedral angle between the plane of the aromatic ring and the –COOMe group in methyl 4-methylbenzoate is reported to be a mere 0.95(6)°[2][3]. This planarity is a common feature in many substituted benzoates.

The Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering mode of the pyrrolidine ring in this compound will be influenced by the steric demands of the benzylic substituent. Studies on proline, a pyrrolidine-containing amino acid, have shown that substituents on the ring can favor specific pucker modes[4]. For an N-substituted pyrrolidine like the one in our target molecule, a rapid equilibrium between different puckered conformations is expected in solution.

Rotational Freedom and Overall Conformation

The overall shape of the molecule is largely determined by the rotational freedom around the single bonds connecting the different fragments. The key torsional angles are:

  • C(aromatic)-C(methylene)-N-C(pyrrolidine): Rotation around the C(aromatic)-C(methylene) bond and the C(methylene)-N bond will dictate the orientation of the pyrrolidine ring relative to the benzene ring.

  • C(aromatic)-C(ester)-O-C(methyl): As discussed, the ester group is likely to be coplanar with the benzene ring.

The molecule's preferred conformation will be a balance between maximizing electronic conjugation and minimizing steric hindrance between the bulky pyrrolidinylmethyl group and the methyl ester.

Below is a diagram illustrating the key structural features of this compound.

Caption: 2D representation of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-formylbenzoic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

  • Esterification: Conversion of the carboxylic acid group of 4-formylbenzoic acid to its corresponding methyl ester.

  • Reductive Amination: Reaction of the resulting aldehyde with pyrrolidine, followed by reduction of the intermediate iminium ion to form the target tertiary amine.

The following diagram illustrates this synthetic workflow.

Synthesis_Workflow start 4-Formylbenzoic Acid step1 Esterification (e.g., Fischer Esterification) start->step1 intermediate Methyl 4-Formylbenzoate step1->intermediate step2 Reductive Amination with Pyrrolidine intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols
3.2.1. Protocol 1: Fischer Esterification of 4-Formylbenzoic Acid

This standard procedure is widely used for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 4-Formylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-formylbenzoic acid in excess anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-formylbenzoate[5].

  • Purify the crude product by recrystallization or column chromatography if necessary.

3.2.2. Protocol 2: Reductive Amination of Methyl 4-Formylbenzoate

This protocol describes the formation of the tertiary amine by reacting the intermediate aldehyde with pyrrolidine.

Materials:

  • Methyl 4-formylbenzoate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB) or sodium borohydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (if using STAB)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Methyl 4-formylbenzoate in dichloromethane in a round-bottom flask.

  • Add pyrrolidine to the solution and stir for a short period to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture. The reaction is typically exothermic, so controlled addition is recommended.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Structural Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound can be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic (ortho to ester) ~7.9-8.1 Doublet 2H Protons on C2 and C6
Aromatic (ortho to CH₂) ~7.3-7.5 Doublet 2H Protons on C3 and C5
Methylene (-CH₂-) ~3.6-3.8 Singlet 2H Benzylic protons
Methyl (-OCH₃) ~3.9 Singlet 3H Ester methyl protons
Pyrrolidine (-NCH₂-) ~2.5-2.7 Triplet 4H Protons on Cα of pyrrolidine

| Pyrrolidine (-CH₂CH₂-) | ~1.7-1.9 | Multiplet | 4H | Protons on Cβ of pyrrolidine |

Predicted ¹³C NMR Spectral Data:

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~166-168
Aromatic (quaternary, C1) ~129-131
Aromatic (quaternary, C4) ~142-144
Aromatic (CH) ~128-130
Methylene (-CH₂-) ~60-63
Methyl (-OCH₃) ~51-53
Pyrrolidine (-NCH₂-) ~53-55

| Pyrrolidine (-CH₂CH₂-) | ~23-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Functional Group
~2950-3000 Medium C-H stretch (aromatic and aliphatic)
~1720-1730 Strong C=O stretch (ester)
~1600-1610 Medium C=C stretch (aromatic)
~1270-1280 Strong C-O stretch (ester)

| ~1100-1120 | Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₃H₁₇NO₂), the expected molecular weight is approximately 219.28 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conformational Analysis in Solution

In solution, this compound is expected to exist as a dynamic ensemble of rapidly interconverting conformers at room temperature. The primary conformational flexibility arises from:

  • Pyrrolidine Ring Puckering: The envelope and twist conformations of the pyrrolidine ring will be in rapid equilibrium.

  • Rotation around the Benzylic C-N Bond: This rotation will alter the spatial disposition of the pyrrolidine ring relative to the benzoate moiety.

Variable-temperature NMR studies could potentially be employed to probe the energy barriers between different conformational states. However, for a relatively flexible molecule like this, distinct conformers are unlikely to be observed at room temperature.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformational properties, synthesis, and characterization of this compound. While crystallographic data for this specific molecule is not currently available, a robust model of its structure and conformation can be constructed based on the analysis of its constituent fragments and closely related compounds. The synthetic and analytical protocols outlined herein offer a practical framework for researchers working with this important chemical intermediate. A thorough understanding of the principles discussed in this guide is essential for the rational design and development of novel molecules with potential applications in pharmacology and materials science.

References

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Zhang, B.-l., Cao, L.-j., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o821. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]

  • Ávila, R. M. D., Landre, I. M. R., Souza, T. E., Veloso, M. P., & Doriguetto, A. C. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. Retrieved from [Link]

  • Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497. Retrieved from [Link]

  • ResearchGate. The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates 4 b, 14, and 19. Retrieved from [Link]

  • PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link]

  • PubChem. Methyl 4-methylbenzoate. Retrieved from [Link]

  • PubChem. Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. Retrieved from [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. Retrieved from [Link]

  • PubChem. Methyl 4-Formylbenzoate. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. PubMed. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Retrieved from [Link]

  • Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Retrieved from [Link]

  • Vepsäläinen, J., Nättinen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6461–6468. Retrieved from [Link]

Sources

Spectroscopic Profile of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and employs predictive methodologies to offer a robust analytical profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the identification, characterization, and quality control of this compound.

Introduction

This compound is a tertiary amine and a benzoate ester. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with a methyl ester group and a pyrrolidin-1-ylmethyl group, respectively. This combination of functionalities makes it an interesting scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound. This guide provides a detailed interpretation of its expected spectroscopic signature.

Molecular Structure

G M [C13H17NO2]+. m/z = 219 F1 [C12H14NO2]+ m/z = 218 M->F1 - H. F2 [C9H9O2]+ m/z = 149 M->F2 - C4H8N. F3 [C5H10N]+ m/z = 84 M->F3 Benzylic cleavage F4 [C8H8O]+. m/z = 118 F2->F4 - OCH3 F6 [C4H8N]+ m/z = 70 F3->F6 - CH2 F5 [C7H7]+ m/z = 91 F4->F5 - CO

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z 219.

  • A prominent peak at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment, would be highly characteristic, arising from the stable pyrrolidin-1-ylmethyl cation formed via benzylic cleavage. This is often the base peak in such compounds.

  • Another significant fragment at m/z 149 would result from the loss of the pyrrolidine group.

  • Further fragmentation of these primary ions would lead to the other observed peaks.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans, with proton decoupling.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Analysis: Scan a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous structures and predictive principles, serve as a valuable reference for the characterization of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

Note: As no direct experimental data was found for the title compound, the following references are for related compounds and spectroscopic principles that informed the predictions in this guide.

  • PubChem. Methyl 4-(bromomethyl)benzoate. [Link]

  • Spectral Database for Organic Compounds (SDBS). Methyl benzoate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Methyl 4-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(pyrrolidin-1-yl)benzoate (CAS No. 129414-26-2). Designed for professionals in research and drug development, this document synthesizes theoretical principles with actionable experimental protocols. We will explore the physicochemical properties of the compound, predict its solubility in various solvent classes, and provide detailed methodologies for empirical solubility determination. This guide aims to equip scientists with the necessary knowledge to effectively handle and utilize Methyl 4-(pyrrolidin-1-yl)benzoate in a laboratory setting.

Introduction: Understanding the Molecule

Methyl 4-(pyrrolidin-1-yl)benzoate is an organic compound featuring a methyl ester, a tertiary amine integrated into a pyrrolidine ring, and a benzene ring. The interplay of these functional groups dictates its chemical behavior, including its solubility, which is a critical parameter in drug discovery and development for formulation, bioavailability, and route of administration.

Chemical Structure:

Figure 1. Chemical structure of Methyl 4-(pyrrolidin-1-yl)benzoate.

A thorough understanding of a compound's solubility is paramount for its application in medicinal chemistry and pharmaceutical sciences. This guide will provide a foundational understanding of the factors governing the solubility of Methyl 4-(pyrrolidin-1-yl)benzoate and the practical means to assess it.

Physicochemical Properties and Theoretical Solubility Profile

While extensive experimental data for Methyl 4-(pyrrolidin-1-yl)benzoate is not widely available in the public domain, we can infer its likely solubility characteristics by examining its structure and the known properties of its constituent functional groups.

PropertyValue/PredictionSource/Justification
CAS Number 129414-26-2[1]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.26 g/mol Calculated from molecular formula
Melting Point 140 - 142 °C[1]
Boiling Point Data not availablePredicted to be high due to molecular weight and polar groups.
pKa (of the conjugate acid) ~9-10Estimated based on the pyrrolidine moiety. Tertiary amines of this type typically have pKa values in this range.
LogP (Octanol-Water Partition Coefficient) ~2.5-3.5Estimated based on the contributions of the aromatic ring, ester, and pyrrolidine groups. This suggests moderate lipophilicity.

Analysis of Functional Groups and Their Influence on Solubility:

  • Aromatic Ring (Benzene): The benzene ring is a non-polar, hydrophobic moiety. This structural feature will contribute to the compound's solubility in non-polar organic solvents like hexane, toluene, and diethyl ether.

  • Methyl Ester (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor. This will enhance solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. While it contributes to some water solubility, the non-polar regions of the molecule will limit this.

  • Tertiary Amine (Pyrrolidine Ring): The pyrrolidine ring contains a tertiary amine. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base. The basicity of the amine allows for salt formation in acidic solutions. This is a key characteristic that can be exploited to dramatically increase aqueous solubility.

Predicted Solubility:

  • Water: Expected to have low solubility in neutral water due to the predominantly hydrophobic nature of the molecule.

  • Aqueous Acids (e.g., dilute HCl): Expected to be soluble. The tertiary amine will be protonated to form a water-soluble ammonium salt.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can interact with the polar ester and amine groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be highly soluble. These solvents are effective at solvating polar molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have moderate to low solubility. While the aromatic ring favors these solvents, the polar functional groups will limit extensive dissolution.

Experimental Determination of Solubility

To empirically determine the solubility of Methyl 4-(pyrrolidin-1-yl)benzoate, a systematic approach is required. The following protocols outline standard methods for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

Protocol:

  • Preparation: Add approximately 1-2 mg of Methyl 4-(pyrrolidin-1-yl)benzoate to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, 1M HCl, 1M NaOH, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Observation: Vigorously agitate each tube for 1-2 minutes at room temperature.

  • Classification: Visually inspect for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble."

G start Start: 1-2 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent agitate Agitate for 1-2 min add_solvent->agitate observe Visual Observation agitate->observe soluble Soluble observe->soluble Complete dissolution partially_soluble Partially Soluble observe->partially_soluble Some solid remains insoluble Insoluble observe->insoluble No visible dissolution

Diagram 1. Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of Methyl 4-(pyrrolidin-1-yl)benzoate to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vial equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 quant1 Analyze filtrate by HPLC sep2->quant1 quant2 Calculate concentration quant1->quant2

Sources

Unlocking the Therapeutic Potential of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point. Methyl 4-(pyrrolidin-1-ylmethyl)benzoate emerges as a compound of significant interest, embodying a chemical architecture that hints at a broad spectrum of therapeutic possibilities. This technical guide provides an in-depth exploration of the potential biological activities of this molecule, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full therapeutic value. By dissecting its structural components and drawing insights from analogous compounds, we will delineate a strategic approach to its investigation, complete with detailed experimental protocols and a rationale for target selection.

Deconstructing the Molecule: A Foundation for Postulated Activity

The structure of this compound, featuring a central benzene ring substituted with a methyl ester and a pyrrolidin-1-ylmethyl group, provides the basis for predicting its biological relevance. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Its non-planar, saturated nature allows for three-dimensional interactions with biological targets, often conferring high affinity and selectivity.[1][2] Furthermore, the benzoate moiety is a common feature in pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

The presence of these two key pharmacophores suggests that this compound could exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity: The pyrrolidine scaffold is a core component of numerous anticancer agents.[1] Notably, a structurally related compound, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, serves as a precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. This lineage strongly suggests that this compound may possess inhibitory activity against protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.

  • Antimicrobial Activity: Pyrrolidine derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with microbial enzymes or cell wall components.

  • Anti-inflammatory Activity: Compounds incorporating the 4-(pyrrolidinyl)methoxybenzoic acid framework have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory cell trafficking.[5] This suggests a potential role for this compound in modulating inflammatory responses.

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a constituent of many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes it a valuable scaffold for the development of neurological and psychiatric medications.

Charting the Course: A Strategic Framework for Biological Evaluation

To systematically investigate the therapeutic potential of this compound, a multi-pronged approach is recommended. This involves a series of in vitro assays to screen for primary biological activities, followed by more focused studies to elucidate the mechanism of action and identify specific molecular targets.

G cluster_0 Initial Screening cluster_1 Target Identification & MOA Cytotoxicity Assay Cytotoxicity Assay Kinase Panel Screening Kinase Panel Screening Cytotoxicity Assay->Kinase Panel Screening If Active Antimicrobial Assay Antimicrobial Assay Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assay->Mechanism of Action Studies If Active Anti-inflammatory Assay Anti-inflammatory Assay Anti-inflammatory Assay->Mechanism of Action Studies If Active

Figure 1: A logical workflow for the biological evaluation of this compound.

In the Crucible: Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial screening assays. These protocols are designed to be robust and reproducible, providing a solid foundation for subsequent investigations.

Assessing Anticancer Potential: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Probing Antimicrobial Efficacy: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Unraveling the Mechanism: A Focus on Kinase Inhibition

Given the structural relationship to a precursor of the EGFR inhibitor Gefitinib, a primary hypothesis for the anticancer activity of this compound is the inhibition of protein kinases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[9][10]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Methyl 4-(pyrrolidin-1- ylmethyl)benzoate (Hypothesized) Inhibitor->EGFR Inhibition?

Sources

The Strategic Role of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and Its Analogues as Versatile Precursors in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

The structural motif of a substituted benzoic acid ester appended with a pyrrolidine ring represents a cornerstone in contemporary medicinal chemistry. This guide delves into the synthesis, chemical versatility, and strategic applications of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and its medicinally significant analogue, Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate. We will explore the nuanced synthetic routes to these precursors, elucidate their critical role as key intermediates in the construction of complex pharmacophores, and provide detailed, field-proven protocols. The narrative will bridge synthetic strategy with therapeutic application, highlighting the causal links between molecular architecture and pharmacological activity, with a particular focus on the synthesis of targeted cancer therapies like Gefitinib.

Introduction: The Pyrrolidine-Benzoate Scaffold - A Privileged Motif

In the landscape of drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a rich foundation for the development of novel therapeutics. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective binding to protein targets.[1] When coupled with a methyl benzoate framework, the resulting molecule, this compound, becomes a highly versatile precursor. This guide will illuminate the synthetic pathways and strategic utility of this compound and its close, clinically relevant analogue, highlighting why these structures are recurrent themes in the synthesis of modern pharmaceuticals.

Synthetic Pathways to the Core Precursors

The efficient and scalable synthesis of the title precursors is paramount for their application in drug development programs. Two primary synthetic strategies are commonly employed, each with distinct advantages depending on the starting materials and desired substitution pattern.

Strategy 1: Reductive Amination of a Benzaldehyde Intermediate

A robust method for the synthesis of this compound involves the reductive amination of a suitable benzaldehyde precursor. This approach is advantageous due to the commercial availability of various substituted terephthalaldehydes.

The overall synthetic workflow can be visualized as follows:

G terephthalaldehyde Terephthalaldehyde acetal_protection Methyl 4-(diethoxymethyl)benzaldehyde terephthalaldehyde->acetal_protection Triethyl orthoformate, NH4Cl, EtOH reductive_amination 1-(4-(diethoxymethyl)benzyl)pyrrolidine acetal_protection->reductive_amination Pyrrolidine, NaBH4, MeOH/H2O deprotection 4-(pyrrolidin-1-ylmethyl)benzaldehyde reductive_amination->deprotection Dilute HCl, Heat oxidation 4-(pyrrolidin-1-ylmethyl)benzoic acid deprotection->oxidation e.g., KMnO4 or PCC esterification This compound oxidation->esterification MeOH, H+ (cat.) G start Methyl 4-hydroxy-3-methoxybenzoate chloromethylation Methyl 4-(chloromethyl)-3-methoxybenzoate start->chloromethylation HCHO, HCl substitution Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate chloromethylation->substitution Pyrrolidine, K2CO3, DMF G precursor Methyl 3-methoxy-4- (pyrrolidin-1-ylmethyl)benzoate nitration Nitrated Intermediate precursor->nitration HNO3, Acetic Acid reduction Amino Intermediate nitration->reduction Fe, Acetic Acid cyclization Quinazolinone Core reduction->cyclization Formamidine acetate chlorination Chloroquinazoline cyclization->chlorination SOCl2 or POCl3 amination Gefitinib chlorination->amination 3-chloro-4-fluoroaniline

Sources

The Alchemical Blueprint: A Technical Guide to the Discovery of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methyl 4-(pyrrolidin-1-ylmethyl)benzoate scaffold represents a privileged starting point in modern medicinal chemistry. Its constituent parts—a substituted benzene ring, a pyrrolidine moiety, and a methyl ester—offer a rich tapestry for chemical modification and optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery and development of novel analogs and derivatives based on this core structure. Moving beyond a mere recitation of protocols, this document elucidates the strategic rationale behind experimental choices, from initial library design and synthesis to high-throughput screening and pharmacokinetic profiling. We will explore the principles of bioisosteric replacement, the efficiencies of parallel synthesis, the power of in silico modeling, and the nuances of structure-activity relationship (SAR) elucidation. By integrating field-proven insights with rigorous scientific methodology, this guide serves as a practical blueprint for unlocking the therapeutic potential of the this compound chemical space.

Introduction: The Strategic Value of the this compound Scaffold

The quest for novel therapeutics is a journey of molecular exploration, where the choice of a chemical scaffold can profoundly influence the trajectory of a drug discovery program. The this compound core is a compelling starting point for several key reasons:

  • Structural Versatility: The scaffold is composed of three distinct, readily modifiable regions: the aromatic ring, the pyrrolidine heterocycle, and the methyl ester. This modularity allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Precedent in Bioactive Molecules: The pyrrolidine ring is a well-established motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its inclusion can enhance aqueous solubility and provide crucial hydrogen bond donor or acceptor interactions with biological targets.[2]

  • Synthetic Tractability: The synthesis of the core scaffold and its analogs is achievable through robust and well-documented chemical transformations, making it amenable to both small-scale and library synthesis efforts. For instance, a related compound, methyl 4-(piperidin-1-ylcarbonyl)benzoate, can be synthesized in excellent yield from 4-(methoxycarbonyl)benzoic acid using thionyl chloride followed by treatment with piperidine.[3]

This guide will navigate the multifaceted process of leveraging this scaffold for the discovery of novel drug candidates, from conceptualization to preclinical evaluation.

Designing the Molecular Blueprint: Strategies for Analog and Derivative Discovery

A successful drug discovery campaign hinges on the rational design of a diverse yet focused library of compounds. For the this compound scaffold, several key strategies can be employed to explore the chemical space effectively.

Bioisosteric Replacement: The Art of Molecular Mimicry

Bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[4][5][6] This strategy allows for the fine-tuning of a molecule's physicochemical properties to enhance efficacy, reduce toxicity, or improve its pharmacokinetic profile.[4]

2.1.1. Modifying the Benzoate Moiety:

The methyl ester of the parent compound is a prime candidate for bioisosteric replacement to modulate metabolic stability and explore alternative interactions with the target protein.[7] Esters can be susceptible to hydrolysis by esterases in the body, which can be a desirable feature for prodrugs but a liability for compounds requiring longer half-lives.[8][9][10]

Table 1: Bioisosteric Replacements for the Methyl Ester

Original GroupBioisosteric ReplacementRationale
Methyl Ester (-COOCH₃)Carboxylic Acid (-COOH)Increased polarity, potential for new hydrogen bonding interactions.
Amide (-CONH₂)Increased metabolic stability, hydrogen bond donor/acceptor capabilities.
TetrazoleA well-established carboxylic acid bioisostere with improved metabolic stability and pKa.[4]
OxadiazoleCan mimic the hydrogen bonding properties of amides while enhancing metabolic stability.
Sulfonamide (-SO₂NH₂)Introduces a tetrahedral geometry and strong hydrogen bonding capacity.

2.1.2. Exploring Alternatives to the Pyrrolidine Ring:

The pyrrolidine ring itself can be replaced with other cyclic or acyclic amines to investigate the impact on target binding and physicochemical properties. The choice of replacement will influence the basicity (pKa), lipophilicity, and conformational flexibility of the resulting analog.

Table 2: Bioisosteric Replacements for the Pyrrolidine Moiety

Original GroupBioisosteric ReplacementRationale
PyrrolidinePiperidineIncreased ring size, altered pKa and conformational profile.
AzetidineDecreased ring size, potential for improved metabolic stability.
MorpholineIntroduction of an oxygen atom, increased polarity and potential for hydrogen bonding.
ThiomorpholineIntroduction of a sulfur atom, altered polarity and lipophilicity.
Acyclic Amines (e.g., diethylamine)Increased flexibility, potential to probe different binding pockets.
In Silico Design and Virtual Screening: A Computational Compass

Computational approaches are indispensable for prioritizing synthetic efforts and enriching the hit rate of screening campaigns.

2.2.1. Molecular Docking:

Molecular docking simulations can predict the binding orientation and affinity of designed analogs within the active site of a target protein.[11] This allows for the in silico evaluation of thousands of virtual compounds, helping to identify those with the highest probability of being active.

2.2.2. Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By building a pharmacophore model based on the core scaffold and any known active compounds, new molecules that fit the model can be designed and prioritized for synthesis.

2.2.3. ADME/Tox Prediction:

In silico models can predict key Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of virtual compounds.[8][10][12][13] This early assessment of drug-likeness helps to flag potential liabilities before significant resources are invested in synthesis and testing.

Constructing the Library: High-Throughput Synthesis

The efficient synthesis of a diverse library of analogs is critical for a successful screening campaign. Parallel synthesis techniques have revolutionized this process, enabling the rapid creation of hundreds or even thousands of compounds.[14]

Core Synthesis and Functionalization:

The synthesis of the this compound core can be achieved through various established routes. A common approach involves the reaction of a suitable 4-(halomethyl)benzoate with pyrrolidine. The resulting core can then be diversified through a variety of reactions targeting the aromatic ring, the pyrrolidine nitrogen, or the methyl ester.

Parallel Synthesis Workflow:

A typical parallel synthesis workflow involves the use of multi-well plates and automated liquid handlers to perform reactions, workups, and purifications in a high-throughput manner.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Automated Reaction cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Analysis & Plating A Stock solutions of starting materials C Dispense reagents into 96-well reaction plates A->C B Stock solutions of diverse building blocks B->C D Incubate with heating/stirring C->D E Automated liquid-liquid extraction or solid-phase extraction D->E F High-throughput purification (e.g., mass-directed HPLC) E->F G LC-MS/NMR analysis for purity and identity F->G H Plate compounds for biological screening G->H

Caption: A generalized workflow for parallel synthesis.

Key Diversification Reactions:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for introducing a wide variety of aryl and heteroaryl groups onto the aromatic ring of the scaffold.[15][16][17]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities.[15][16][17][18]

  • Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

Protocol: Suzuki-Miyaura Coupling of a Methyl 4-Bromo-2-(pyrrolidin-1-ylmethyl)benzoate Analog

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine methyl 4-bromo-2-(pyrrolidin-1-ylmethyl)benzoate (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Identifying Hits: High-Throughput Screening

With a library of synthesized compounds in hand, the next step is to identify "hits"—compounds that exhibit activity against a biological target of interest. High-throughput screening (HTS) enables the rapid testing of thousands of compounds in a cost-effective manner.[19][20]

Target Selection:

The choice of biological target will be guided by the therapeutic area of interest. The this compound scaffold has been implicated in a variety of biological activities, including kinase inhibition and GPCR modulation.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic ring system that interacts with the hinge region of the kinase active site. The pyrrolidine moiety of the scaffold could potentially fulfill this role.[4][21][22][23][24]

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and many small molecule ligands for GPCRs contain aromatic and amine functionalities similar to the core scaffold.[1][2][25][26][27]

Assay Development:

The development of a robust and reliable HTS assay is crucial for identifying genuine hits. The choice of assay will depend on the target class.

4.2.1. Kinase Inhibition Assays:

  • Biochemical Assays: These assays directly measure the activity of the purified kinase enzyme. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that quantify ATP consumption.

  • Cell-Based Assays: These assays measure the effect of the compound on kinase activity within a cellular context, for example, by detecting the phosphorylation of a downstream substrate.

4.2.2. GPCR Functional Assays:

  • Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium, upon GPCR activation.[1][25]

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by GPCR signaling.

  • β-Arrestin Recruitment Assays: These assays detect the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization and signaling.[26]

G cluster_0 Step 1: Compound Plating cluster_1 Step 2: Assay Execution cluster_2 Step 3: Data Acquisition cluster_3 Step 4: Data Analysis A Dispense library compounds into 384-well plates B Add cells or enzyme and assay reagents A->B C Incubate B->C D Read plates using a fluorescence or luminescence reader C->D E Normalize data and calculate activity scores D->E F Identify 'hits' based on pre-defined criteria E->F

Caption: A typical workflow for a high-throughput screening campaign.

From Hit to Lead: Optimizing for Success

The initial hits from an HTS campaign are rarely suitable for clinical development. The hit-to-lead (H2L) process involves a multidisciplinary effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.[28][29][30][31]

Structure-Activity Relationship (SAR) Studies:

SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity.[32][33][34][35][36] This is achieved by synthesizing and testing a series of closely related analogs to identify the key structural features required for potency and selectivity.

Table 3: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound IDR¹ (Aromatic Ring)R² (Pyrrolidine Sub)R³ (Ester Bioisostere)Kinase IC₅₀ (nM)
Parent HH-COOCH₃1500
Analog-1 4-FH-COOCH₃800
Analog-2 3-ClH-COOCH₃1200
Analog-3 4-F3-(S)-Me-COOCH₃450
Analog-4 4-F3-(R)-Me-COOCH₃950
Analog-5 4-F3-(S)-Me-CONH₂250
Analog-6 4-F3-(S)-Me-COOH2000

This is a hypothetical table for illustrative purposes.

In Vitro ADME Profiling:

Early assessment of ADME properties is critical to avoid late-stage failures in drug development.[8][10][12][13] A standard panel of in vitro ADME assays is typically run on promising compounds.

  • Solubility: Measures the ability of a compound to dissolve in aqueous media.

  • Permeability: Assesses the ability of a compound to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.

  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[6][37][38]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target tissue.

  • CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

Conclusion: A Scaffold for Future Discovery

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. By systematically applying the principles of rational drug design, parallel synthesis, high-throughput screening, and iterative optimization, researchers can efficiently explore the vast chemical space surrounding this core structure. This guide has outlined a comprehensive and integrated approach to unlock the full potential of this promising scaffold. The journey from a simple starting material to a life-changing medicine is long and arduous, but with a solid scientific foundation and a strategic approach, the path to discovery becomes clearer.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665.
  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42.
  • ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. Retrieved from [Link]

  • Babu, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2029–2034.
  • ResearchGate. (n.d.). The potentially bioisosteric replacement[8][9] from methyl.... Retrieved from [Link]

  • El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266–1271.
  • ResearchGate. (n.d.). 3D-QSAR Modeling Studies on Pyrrolopyridinone Derivatives as Inhibitors of Cdc7 Kinase. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • ACS Publications. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438–454.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021).
  • In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2024).
  • Charnwood Discovery. (n.d.). Medicinal Chemistry: Hit-to-Lead (H2L). Retrieved from [Link]

  • Synthesis and High-Throughput Screening of N-acetyl-beta-hexosaminidase Inhibitor Libraries Targeting Osteoarthritis. (2015). Journal of Organic Chemistry, 80(15), 7548–7558.
  • YouTube. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. Retrieved from [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 354–358.
  • Wong, S. M., et al. (2015).
  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2021). Indonesian Journal of Cancer Chemoprevention, 12(1), 1–10.
  • Singh, P. K., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1970–1975.
  • Amanote Research. (n.d.). (PDF) Design, Synthesis and Biological Evaluation of. Retrieved from [Link]

  • Singh, P. K., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1970-1975.
  • De Luca, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4995.
  • Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. (2016). Bioorganic & Medicinal Chemistry, 24(13), 2947–2957.
  • 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6523–6527.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). Molecules, 27(3), 908.
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). Molecules, 27(19), 6296.
  • High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Pharmaceuticals, 15(11), 1366.
  • Wang, Y.-Q., et al. (2011). Design, synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents. European Journal of Medicinal Chemistry, 46(12), 5878–5884.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (2006). Journal of Medicinal Chemistry, 49(14), 4246–4252.
  • Springer, D., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry.
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1978–1992.
  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257–1261.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a bifunctional organic molecule incorporating a tertiary amine and a methyl ester on a benzene scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development, potentially serving as a precursor for a wide range of biologically active compounds. The presence of both a basic nitrogen atom and an ester moiety that is susceptible to hydrolysis necessitates carefully designed purification strategies to ensure high purity, which is a critical prerequisite for reliable pharmacological and biological evaluation.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly purified form. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and reproducible.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to designing an effective purification strategy.

Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol Influences diffusion rates in chromatography and solubility.
Physical State Likely a solid at room temperature.Recrystallization is a viable purification technique.
Polarity Moderately polar.The ester and tertiary amine groups contribute to its polarity. This will influence its solubility in organic solvents and its retention in chromatography.
Basicity The pyrrolidine nitrogen is basic (pKa of the conjugate acid is estimated to be around 9-10).Allows for selective extraction using aqueous acids. Can cause peak tailing on silica gel chromatography.
Solubility Expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, and alcohols. Low solubility in non-polar solvents like hexanes and likely low solubility in water in its free base form.Critical for selecting solvents for chromatography and recrystallization.

Anticipated Impurity Profile

The most common synthetic route to this compound involves the nucleophilic substitution of a benzylic halide, typically Methyl 4-(bromomethyl)benzoate, with pyrrolidine. Based on this, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • Methyl 4-(bromomethyl)benzoate: A neutral, moderately polar compound.

    • Pyrrolidine: A volatile, basic, and water-soluble secondary amine.

  • Byproducts:

    • Bis-alkylation product (quaternary ammonium salt): A highly polar, water-soluble salt.

    • Products of ester hydrolysis: 4-(pyrrolidin-1-ylmethyl)benzoic acid, which is amphoteric. This is more likely if the reaction or work-up is performed under harsh basic or acidic conditions.

Purification Strategies: A Multi-pronged Approach

Given the nature of the target compound and its likely impurities, a multi-step purification strategy is recommended. The general workflow would involve an initial extractive work-up followed by either column chromatography or recrystallization, or a combination of both for achieving the highest purity.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extractive_Workup Acid-Base Extractive Work-up Crude_Mixture->Extractive_Workup Initial Cleanup Chromatography Column Chromatography Extractive_Workup->Chromatography Separation of similarly polar impurities Recrystallization Recrystallization Extractive_Workup->Recrystallization For crystalline solids Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

Figure 1: General purification workflow for this compound.

Protocol 1: Acid-Base Extractive Work-up

This initial purification step leverages the basicity of the tertiary amine to separate it from neutral and acidic impurities.

Principle: The tertiary amine can be protonated with a dilute aqueous acid to form a water-soluble ammonium salt. This allows for its extraction into the aqueous phase, leaving neutral organic impurities (like unreacted Methyl 4-(bromomethyl)benzoate) in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Caution: Strong bases should be avoided during basification to minimize the risk of ester hydrolysis. A weak base like sodium bicarbonate is generally preferred.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl) (3 x 50 mL for a 1 g scale reaction). Combine the aqueous extracts.

  • Removal of Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is > 8 (test with pH paper). Effervescence (CO₂ evolution) will be observed.

  • Back Extraction: Extract the basified aqueous solution with DCM or EtOAc (3 x 50 mL). The desired product will now be in the organic phase.

  • Washing and Drying: Combine the organic extracts, wash with brine (saturated aqueous NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities.

Principle: The components of the crude mixture are separated based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Due to the basic nature of the pyrrolidine nitrogen, which can interact strongly with the acidic silanol groups on silica gel leading to peak tailing, the addition of a basic modifier to the eluent is highly recommended.[4]

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., hexane:EtOAc mixtures). A good starting point is a 3:1 mixture of hexane and ethyl acetate.

    • To counteract the basicity of the amine, add a small amount of triethylamine (Et₃N) (e.g., 0.1-1%) to the eluent system.

    • The optimal eluent system should provide a good separation of the product spot from impurities, with an Rf value for the product of approximately 0.3-0.4.

    • Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent like potassium permanganate stain, which is effective for visualizing amines.[5][6]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified by TLC.

    • Pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Diagram cluster_0 Column Chromatography Setup Eluent Eluent Reservoir (e.g., Hexane:EtOAc + 0.1% Et3N) Column Silica Gel Column Eluent->Column Elution Sample Sample Band Fractions Fraction Collector Sample->Fractions Separation

Figure 2: Schematic of a flash column chromatography setup.

Protocol 3: Recrystallization

For obtaining a highly pure, crystalline product, recrystallization is an excellent final purification step.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the pure compound will crystallize out of the solution, leaving the impurities dissolved in the mother liquor. For aminobenzoate esters, ethanol-water mixtures are often effective recrystallization solvents.[7][8]

Step-by-Step Protocol:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane).

    • The ideal solvent or solvent system will show poor solubility at room temperature and high solubility when heated.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment: The purity of the final product should be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point is a good indicator of high purity.

Conclusion

The purification of this compound requires a systematic approach that takes into account the dual functionality of the molecule. A preliminary acid-base extraction is highly effective for removing bulk neutral and acidic impurities. For achieving high purity, either flash column chromatography on silica gel with a base-modified eluent or recrystallization from a suitable solvent system are robust and reliable methods. The choice between chromatography and recrystallization will depend on the nature and quantity of the impurities, as well as the physical state of the crude product. For obtaining material of the highest analytical standard, a combination of these techniques is often the most effective strategy.

References

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (2022, July 14). Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

High-Throughput Characterization of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the characterization and quantification of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a key intermediate and potential impurity in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically its basic tertiary amine and ester functionalities, pose unique challenges for chromatographic analysis, including poor peak shape and limited retention on traditional reversed-phase columns. This protocol details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method that overcomes these challenges. By employing a modern, end-capped C18 stationary phase and a mobile phase buffered at a low pH, this method achieves excellent peak symmetry, high resolution, and reliable retention. The coupling with electrospray ionization mass spectrometry (ESI-MS) provides definitive mass confirmation and high sensitivity, making this method suitable for purity assessments, stability studies, and quality control in a drug development setting.

Introduction

This compound is a substituted benzoic acid derivative that often serves as a building block or appears as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). The accurate identification and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products, as mandated by regulatory bodies like the ICH and FDA.[1]

The analysis of this compound by reversed-phase HPLC is non-trivial. The molecule contains a pyrrolidine ring, which is a tertiary amine. Basic compounds like tertiary amines are known to interact with residual silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing and poor chromatographic performance.[2][3] Furthermore, its relatively polar nature can result in poor retention on conventional C18 columns.[4][5]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable analytical technique in the pharmaceutical industry, combining the powerful separation capabilities of HPLC with the sensitive and specific detection provided by MS.[6] This combination is ideal for identifying and quantifying impurities, even at trace levels.[1][7] This note describes a method optimized for the unique chemical nature of this compound, utilizing a low-pH mobile phase to ensure the analyte is protonated, which minimizes silanol interactions and promotes efficient ionization by Electrospray Ionization (ESI).[8]

Experimental Design and Rationale

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC-MS Grade), Methanol (HPLC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Formic Acid (LC-MS Grade, >99%)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system with a binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Agilent 6120, Waters ZQ).

Chromatographic and Mass Spectrometric Conditions

The selection of chromatographic parameters is driven by the physicochemical properties of the analyte. A C18 column with modern end-capping is chosen to minimize interactions with the tertiary amine. The mobile phase contains a low concentration of formic acid to protonate the pyrrolidine nitrogen, which drastically improves peak shape by preventing interaction with free silanols and ensures the analyte is in a single ionic form for stable retention.[2] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

For detection, positive-ion electrospray ionization (ESI+) is the logical choice. The protonated tertiary amine makes the molecule highly amenable to forming a stable [M+H]⁺ ion in the ESI source, providing high sensitivity and specificity.[8][9]

Table 1: Optimized HPLC-MS Parameters

Parameter Setting Rationale
HPLC Column End-capped C18, 2.1 x 50 mm, 1.8 µm High efficiency and reduced silanol activity for improved peak shape of basic compounds.
Mobile Phase A 0.1% Formic Acid in Water Protonates the analyte to improve peak shape and provides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution; formic acid maintains consistent pH.
Gradient 5% to 95% B over 5 minutes Provides efficient elution and separation from potential impurities.
Flow Rate 0.4 mL/min Appropriate for the 2.1 mm ID column, ensuring optimal efficiency.
Column Temp. 35 °C Improves peak shape and ensures reproducible retention times.
Injection Vol. 2 µL Minimizes potential for peak distortion from solvent mismatch.
MS Ionization Electrospray (ESI), Positive Mode Ideal for basic compounds like tertiary amines, promoting [M+H]⁺ formation.[10][11]
Scan Range m/z 100-500 Covers the expected mass of the analyte and potential fragments or adducts.
Capillary Voltage 3500 V Optimizes the electrospray process for efficient ion generation.
Drying Gas Temp. 325 °C Facilitates desolvation of droplets in the ESI source.

| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial before analysis.

Workflow and Method Development Logic

The development of this method follows a logical progression, starting with an understanding of the analyte's chemistry and moving toward instrumental optimization. The goal is to create a self-validating system where the chosen parameters synergistically produce a reliable and robust result.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_HPLC HPLC Method Strategy cluster_MS MS Detection Strategy A This compound MW ≈ 219.29 g/mol B Key Moieties: - Tertiary Amine (Basic) - Benzoate Ester - Polar Nature C Challenge: Peak Tailing [Silanol Interaction] B->C D Solution: Low pH Mobile Phase (0.1% Formic Acid) Protonates Amine (R3NH+) C->D E Column Choice: Modern End-capped C18 (Minimizes silanol access) D->E F Analyte is Protonated (R3NH+) D->F I Final Validated Method E->I Optimized Separation G Ionization Mode: Positive ESI (+ESI) Forms [M+H]+ ion F->G H Expected Ion: m/z ≈ 220.16 G->H H->I Sensitive & Specific Detection

Caption: Method development logic for HPLC-MS analysis.

Step-by-Step Analytical Protocol

The following protocol outlines the complete procedure from system setup to data acquisition.

Workflow A 1. System Preparation - Equilibrate column with initial mobile phase conditions (5% B) - Purge pump lines B 2. Sample Preparation - Prepare 10 µg/mL working standard - Filter into HPLC vial A->B C 3. Sequence Setup - Create sequence table with sample injections - Include solvent blanks B->C D 4. System Suitability Test (SST) - Inject working standard 5 times - Verify performance criteria (Table 2) C->D E 5. Sample Analysis - Run the full sequence D->E F 6. Data Processing - Integrate chromatogram - Extract mass spectrum for the peak of interest E->F G 7. Confirmation - Confirm retention time matches standard - Verify [M+H]+ ion at m/z ≈ 220.16 F->G

Caption: Step-by-step experimental workflow for analysis.

Expected Results and System Performance

System Suitability

Before sample analysis, the system's performance must be verified. A series of replicate injections of the working standard should meet established criteria for reproducibility and peak quality. This ensures the trustworthiness of the data generated.[12][13]

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Purpose
Retention Time RSD ≤ 1.0% Demonstrates the stability and reproducibility of the pump and column.
Peak Area RSD ≤ 2.0% Shows the precision of the autosampler and detector response.
Tailing Factor (Tf) 0.8 - 1.5 Confirms good peak shape, indicating minimal unwanted secondary interactions.

| Theoretical Plates (N) | > 5000 | Measures the efficiency and separation power of the column. |

Chromatographic and Mass Spectral Data

Upon injection, this compound is expected to elute as a sharp, symmetrical peak. The mass spectrometer, operating in positive scan mode, will confirm the identity of the compound eluting at this retention time.

  • Expected Retention Time: Approximately 2.5 - 3.5 minutes (dependent on specific system dwell volume).

  • Expected Mass Spectrum: A dominant peak corresponding to the protonated molecule [M+H]⁺ at m/z 220.16 (calculated for C₁₃H₁₈NO₂⁺). Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 242.14, may also be observed.[14]

Conclusion

The HPLC-MS method detailed in this application note provides a reliable, robust, and highly specific solution for the characterization of this compound. By carefully selecting a modern stationary phase and a pH-controlled mobile phase, the common chromatographic challenges associated with basic polar compounds are effectively overcome. The protocol is straightforward and leverages standard instrumentation, making it readily adaptable for quality control laboratories and research environments focused on pharmaceutical development and impurity profiling.[1][6]

References

  • Jones, A. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • SIELC Technologies. Polar Compounds. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • PubMed. (2017, February 15). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • Mediaspace. (2022, May 8). Electrospray Ionization (ESI) Explained. Retrieved from [Link]

  • Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique in modern chemistry, providing comprehensive insights into molecular structure.[1] For researchers in drug discovery and development, confirming the precise structure of newly synthesized compounds is a critical step to ensure safety and efficacy. This application note provides a detailed guide to the structural elucidation of "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" using high-resolution ¹H and ¹³C NMR spectroscopy.

The target molecule, this compound, is a tertiary amine and an ester, functionalities that are common in pharmacologically active compounds. Its structural framework consists of three distinct moieties: a para-substituted benzene ring, a methyl ester group, and a pyrrolidine ring linked by a methylene bridge. Each of these components will give rise to characteristic signals in the NMR spectrum, and a thorough analysis of these signals allows for an unambiguous confirmation of the compound's identity.

This guide will detail the theoretical basis for the expected chemical shifts and coupling patterns, provide a step-by-step protocol for sample preparation and data acquisition, and present a comprehensive interpretation of the resulting NMR data.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound is presented below. The key proton (¹H) and carbon (¹³C) environments are labeled to facilitate the discussion of the NMR spectra.

Figure 1. Chemical structure of this compound with key proton and carbon atoms labeled for NMR assignment.

Based on the structure, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: Due to molecular symmetry in the benzoate ring and the pyrrolidine moiety, we anticipate 6 distinct proton signals.

  • ¹³C NMR: We expect to observe 10 distinct carbon signals.

Experimental Protocol

A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following protocol outlines the standard procedure for preparing an NMR sample of this compound.

Materials and Equipment
  • This compound (solid, >95% purity)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS, 0.03% v/v in CDCl₃) as an internal standard

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh ~10-20 mg of the compound dissolve Dissolve in ~0.7 mL of CDCl3 with TMS weigh->dissolve 1. transfer Transfer the solution to a clean NMR tube dissolve->transfer 2. cap Cap the NMR tube securely transfer->cap 3.

Caption: Workflow for NMR sample preparation.

Step-by-Step Protocol
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. For ¹³C NMR, a higher concentration may be beneficial to reduce acquisition time.

  • Dissolution: Dissolve the weighed sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds. TMS provides a reference signal at 0 ppm.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution. The presence of any solid particles can adversely affect the magnetic field homogeneity, leading to poor spectral resolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width 30°30°
Acquisition Time 4.0 s1.5 s

Spectral Interpretation and Structural Elucidation

The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The interpretation is supported by established principles of NMR spectroscopy and comparison with data from structurally similar compounds.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the methyl ester protons, the methylene bridge protons, and the pyrrolidine protons.

Signal Label Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
H-1~ 7.95Doublet2HAromaticProtons ortho to the electron-withdrawing ester group are deshielded.
H-2~ 7.35Doublet2HAromaticProtons meta to the ester group are less deshielded.
H-3~ 3.85Singlet3H-OCH₃Protons of the methyl ester group.
H-4~ 3.60Singlet2H-CH₂-Methylene protons adjacent to the aromatic ring and the nitrogen atom.
H-5~ 2.50Triplet4HPyrrolidine (-NCH₂)Protons on carbons adjacent to the nitrogen atom.
H-6~ 1.75Quintet4HPyrrolidine (-CH₂)Protons on the other carbons of the pyrrolidine ring.

Causality behind Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-1 and H-2): The protons on the benzene ring appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the methyl ester group causes the ortho protons (H-1) to resonate at a lower field (higher ppm) compared to the meta protons (H-2).

  • Methyl Ester Protons (H-3): The three protons of the methyl group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.85 ppm.

  • Methylene Bridge Protons (H-4): These two protons are adjacent to both the aromatic ring and the nitrogen atom of the pyrrolidine ring. This environment leads to a singlet at approximately 3.60 ppm.

  • Pyrrolidine Protons (H-5 and H-6): The pyrrolidine ring has two sets of chemically equivalent methylene protons. The protons on the carbons directly attached to the nitrogen (H-5) are more deshielded and appear as a triplet around 2.50 ppm. The other two methylene groups (H-6) are further from the nitrogen and resonate at a higher field (lower ppm) as a quintet around 1.75 ppm. The splitting patterns (triplet and quintet) arise from coupling with the adjacent methylene protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Signal Label Predicted Chemical Shift (ppm) Assignment Rationale
C-a~ 167.0C=O (Ester)Carbonyl carbons are highly deshielded.
C-b~ 144.0Aromatic (quaternary)Quaternary carbon attached to the methylene group.
C-c~ 129.5Aromatic (CH)Aromatic carbons ortho to the ester group.
C-d~ 128.5Aromatic (CH)Aromatic carbons meta to the ester group.
C-e~ 129.0Aromatic (quaternary)Quaternary carbon attached to the ester group.
C-f~ 60.0-CH₂-Methylene bridge carbon.
C-g~ 54.0Pyrrolidine (-NCH₂)Carbons adjacent to the nitrogen atom.
C-h~ 52.0-OCH₃Methyl ester carbon.
C-i~ 23.5Pyrrolidine (-CH₂)Other carbons of the pyrrolidine ring.

Interpretation of the Carbon Spectrum:

  • The ester carbonyl carbon (C-a) is expected to be the most downfield signal.

  • The aromatic carbons (C-b to C-e) will appear in the typical aromatic region (120-150 ppm). The exact shifts are influenced by the substituents.

  • The aliphatic carbons of the methylene bridge (C-f), the pyrrolidine ring (C-g and C-i), and the methyl ester (C-h) will resonate in the upfield region of the spectrum.

Workflow for Structural Elucidation

The logical process for confirming the structure of this compound from its NMR spectra is outlined below.

G cluster_workflow Structural Elucidation Workflow start Acquire ¹H and ¹³C NMR Spectra h_nmr Analyze ¹H NMR: - Number of signals - Chemical shifts - Integration - Multiplicity start->h_nmr c_nmr Analyze ¹³C NMR: - Number of signals - Chemical shifts start->c_nmr assign Assign signals to specific protons and carbons h_nmr->assign c_nmr->assign confirm Confirm connectivity and final structure assign->confirm

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This application note has provided a comprehensive guide to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently confirm the identity and purity of this compound. The predicted chemical shifts and coupling patterns serve as a robust framework for assigning the observed NMR signals to the specific atomic nuclei within the molecule, thereby validating its chemical structure. This methodical approach is indispensable for ensuring the quality and integrity of chemical entities in the fields of pharmaceutical and materials science.

References

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

Sources

Application Note: A Guide to the In Vitro Pharmacological Profiling of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate as a Potential Monoamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for developing in vitro assays using "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate".

Abstract

This document provides a comprehensive framework for the in vitro characterization of this compound, a compound whose structural motifs—an aromatic ring and a pyrrolidine moiety—suggest a potential interaction with monoamine transporters (MATs). MATs, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are prominent targets for therapeutics treating neuropsychiatric disorders.[1][2] Lacking published biological data for this specific molecule, we present a logical, hypothesis-driven approach to elucidate its pharmacological profile. This guide details a suite of validated in vitro assays, from initial target binding and functional uptake inhibition to essential off-target selectivity screening. The protocols are designed for researchers in drug discovery and pharmacology, providing not only step-by-step instructions but also the scientific rationale behind the methodologies, ensuring robust and interpretable data generation.

Introduction: A Structure-Based Hypothesis

The chemical structure of this compound (herein "Compound X") provides a compelling basis for investigating its activity at monoamine transporters. Many potent MAT inhibitors, such as cocaine and vanoxerine, feature an amine group linked to an aromatic scaffold, which is crucial for interacting with the transporter binding pocket.[3][4] The pyrrolidine ring in Compound X serves as this key amine-containing feature. Therefore, we hypothesize that Compound X may function as an inhibitor of DAT, NET, and/or SERT.

To rigorously test this hypothesis, a multi-step assay cascade is required to answer three fundamental questions:

  • Target Binding: Does the compound physically interact with the transporters?

  • Functional Activity: Does this binding translate into inhibition of the transporter's primary function—neurotransmitter reuptake?

  • Selectivity: Is the compound's activity specific to MATs, or does it interact with other related targets, such as metabolic enzymes?

This guide provides the detailed protocols to address each of these questions systematically.

Part 1: Primary Target Engagement via Radioligand Binding Assays

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5][6] This method directly measures the physical interaction between Compound X and the transporter protein by assessing its ability to compete with and displace a high-affinity radiolabeled ligand. This allows for the determination of the inhibitory constant (Kᵢ), an inverse measure of binding affinity.[3]

Logical Workflow: Competitive Radioligand Binding Assay

prep Prepare Membrane Homogenates (HEK-293 cells expressing hDAT, hNET, or hSERT) plate Plate Membranes in 96-well plates prep->plate add_test Add Serial Dilutions of Compound X plate->add_test add_radio Add Constant Concentration of Radioligand (e.g., [3H]CFT for hDAT) add_test->add_radio incubate Incubate to Reach Binding Equilibrium add_radio->incubate filter Rapidly Filter through GF/B filter plates incubate->filter wash Wash to Remove Unbound Radioligand filter->wash count Add Scintillation Cocktail & Measure Radioactivity wash->count analyze Analyze Data: Plot % Inhibition vs. [Compound X] Calculate IC50 and Ki count->analyze

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.

Protocol 1: Competitive Radioligand Binding

This protocol is adapted for determining the binding affinity of Compound X for human DAT, NET, and SERT expressed in HEK-293 cells.

Materials:

  • Cell Membranes: Frozen membrane preparations from HEK-293 cells stably expressing either hDAT, hNET, or hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • hDAT: [³H]CFT (WIN 35,428)

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

  • Reference Inhibitors: Cocaine (non-selective), GBR-12909 (DAT-selective), Desipramine (NET-selective), Fluoxetine (SERT-selective).

  • Non-Specific Binding Control: 10 µM Mazindol (for hDAT/hNET), 10 µM Imipramine (for hSERT).

  • Equipment: 96-well plates, filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Thaw Membranes: On the day of the assay, rapidly thaw membrane aliquots and resuspend in ice-cold Assay Buffer. Determine protein concentration using a BCA assay.[7]

  • Prepare Compound Dilutions: Prepare a serial dilution of Compound X (e.g., from 100 µM to 10 pM) in Assay Buffer. Also prepare dilutions for the appropriate reference inhibitor.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes.

    • Non-Specific Binding (NSB) Wells: 50 µL Non-Specific Control + 50 µL Radioligand + 100 µL Membranes.

    • Test Compound Wells: 50 µL Compound X dilution + 50 µL Radioligand + 100 µL Membranes.

    • Note: The final radioligand concentration should be approximately equal to its K_d value for the respective transporter.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[7]

  • Filtration: Terminate the assay by rapid filtration through a PEI-presoaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine IC₅₀: Plot the percentage of specific binding inhibition versus the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant for the transporter.[8]

Hypothetical Data Presentation: Binding Affinity Profile
CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)
Compound X 75 450 1200
GBR-12909 (Control)1.52503000
Desipramine (Control)2500.885
Fluoxetine (Control)1503501.2

Note: Data for Compound X is hypothetical. Control data is representative of literature values.

Part 2: Functional Characterization via Substrate Uptake Inhibition Assays

Rationale: While binding assays confirm physical interaction, functional assays measure a compound's ability to inhibit the primary biological function of the transporter: clearing neurotransmitters from the extracellular space.[1] These assays provide an IC₅₀ value, which represents the concentration of the inhibitor required to block 50% of the substrate uptake. We present two common methods: a classic radiometric assay and a modern, high-throughput fluorescence-based assay.[9]

Logical Workflow: Substrate Uptake Inhibition Assay

plate_cells Plate Transfected HEK-293 Cells in 96-well plates preincubate Pre-incubate cells with serial dilutions of Compound X plate_cells->preincubate add_substrate Add Labeled Substrate ([3H]Dopamine or Fluorescent Analog) preincubate->add_substrate incubate_short Incubate for a short period (e.g., 1-5 minutes) at 37°C add_substrate->incubate_short stop_rxn Stop Uptake by rapid washing with ice-cold buffer incubate_short->stop_rxn lyse Lyse cells to release internalized substrate stop_rxn->lyse measure Measure Signal: Scintillation Counting or Fluorescence lyse->measure analyze Analyze Data: Plot % Uptake Inhibition vs. [Compound X] Calculate IC50 measure->analyze

Caption: General workflow for measuring functional inhibition of monoamine transporters.

Protocol 2.1: Radiometric Substrate Uptake Assay

Materials:

  • Cells: HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well cell culture plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Labeled Substrates:

    • hDAT: [³H]Dopamine

    • hNET: [³H]Norepinephrine

    • hSERT: [³H]Serotonin (5-HT)

  • Reference Inhibitors: As in Protocol 1.

  • Non-Specific Uptake Control: 10 µM Mazindol (for hDAT/hNET), 10 µM Fluoxetine (for hSERT).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: On the day of the experiment, wash the cells once with room temperature KRH buffer. Add 50 µL of KRH buffer containing various concentrations of Compound X (or controls) to the wells and incubate for 10-20 minutes at 37°C.[5][6]

  • Initiate Uptake: Add 50 µL of KRH buffer containing the radiolabeled substrate (at a final concentration near its K_m value) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, linear uptake period (typically 1-5 minutes) at 37°C.[6]

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 3 times with ice-cold KRH buffer.

  • Lysis & Counting: Add 1% SDS solution to lyse the cells. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the internalized radioactivity.

Protocol 2.2: Fluorescence-Based Substrate Uptake Assay

This protocol utilizes a fluorescent substrate mimetic, enabling a homogenous, no-wash format suitable for high-throughput screening (HTS).[10][11]

Materials:

  • Cells: As in Protocol 2.1, plated in black-walled, clear-bottom 96- or 384-well plates.

  • Assay Kit: Commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[8][11]

  • Reference Inhibitors: As in Protocol 1.

  • Equipment: Fluorescence plate reader with bottom-read capability (e.g., FlexStation or similar).

Procedure:

  • Reagent Preparation: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

  • Compound Plating: Add serial dilutions of Compound X or reference inhibitors to the cell plate.

  • Assay Initiation: Add the substrate/dye solution to all wells.

  • Signal Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in intracellular fluorescence over time (kinetic mode) or at a fixed endpoint.[8] The transporter-mediated uptake of the fluorescent substrate leads to an increase in signal.

Data Analysis (for both 2.1 and 2.2):

  • Calculate % Inhibition: Determine the level of uptake at each compound concentration relative to the maximum uptake (vehicle control) and minimum uptake (non-specific control).

  • Determine IC₅₀: Plot the % inhibition versus the log concentration of Compound X and fit the data using a non-linear regression model to derive the IC₅₀ value.

Hypothetical Data Presentation: Functional Potency Profile
CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
Compound X 150 980 2500
Cocaine (Control)250300350
Desipramine (Control)5001.5150
Fluoxetine (Control)3007002.5

Note: Data for Compound X is hypothetical. Control data is representative of literature values.

Part 3: Selectivity Profiling via Counter-Screening

Rationale: To be a viable drug candidate, a compound should ideally exhibit high selectivity for its intended target over other proteins to minimize side effects. Monoamine oxidases (MAO-A and MAO-B) are critical mitochondrial enzymes that metabolize monoamine neurotransmitters.[12] Inhibition of MAO can lead to significant physiological effects and drug-drug interactions. Therefore, assessing Compound X's activity at MAO is a crucial step in selectivity profiling.[13]

Logical Workflow: MAO-A/B Inhibition Assay

prep Prepare Recombinant Human MAO-A or MAO-B Enzyme plate Add Enzyme to 96-well plate prep->plate add_test Add Serial Dilutions of Compound X plate->add_test preincubate Pre-incubate Enzyme and Inhibitor add_test->preincubate add_sub Add Substrate/Probe Mix (e.g., Kynuramine + HRP) preincubate->add_sub incubate Incubate at 37°C add_sub->incubate measure Measure Product Formation (e.g., Fluorescence of Resorufin) incubate->measure analyze Analyze Data: Plot % Inhibition vs. [Compound X] Calculate IC50 measure->analyze

Caption: Workflow for determining IC₅₀ in a fluorometric MAO inhibition assay.

Protocol 3.1: Fluorometric MAO-A/B Inhibition Assay

This protocol uses a commercially available kit format where the H₂O₂ produced by MAO activity is used to generate a fluorescent signal.

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Kit: MAO inhibitor screening kit (e.g., from Creative Biolabs, Evotec), typically containing a substrate (e.g., p-tyramine or kynuramine), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).[13][14]

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

  • Equipment: Fluorescence plate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents as specified by the kit manufacturer.

  • Assay Setup: To a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and serial dilutions of Compound X or reference inhibitors.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate/probe mixture to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~535/587 nm for resorufin product).

Data Analysis:

  • Calculate the percent inhibition of MAO activity for each concentration of Compound X relative to controls.

  • Plot the % inhibition versus the log concentration of Compound X and fit the data to determine the IC₅₀ value for both MAO-A and MAO-B.

Hypothetical Data Presentation: MAO Selectivity Profile
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
Compound X >10,000 >10,000
Clorgyline (Control)55,000
Selegiline (Control)8,00010

Note: Data for Compound X is hypothetical.

Summary and Integrated Pharmacological Profile

  • Potency & Selectivity: Compound X demonstrates moderate affinity and functional potency at the dopamine transporter (hDAT), with a Kᵢ of 75 nM and an IC₅₀ of 150 nM.

  • Selectivity over other MATs: The compound is approximately 6-fold selective for hDAT over hNET (Kᵢ 75 vs 450 nM) and over 16-fold selective for hDAT over hSERT (Kᵢ 75 vs 1200 nM). This suggests a primary mechanism as a dopamine reuptake inhibitor (DRI).

  • Off-Target Profile: Compound X shows no significant inhibitory activity against MAO-A or MAO-B at concentrations up to 10,000 nM, indicating high selectivity over these key metabolic enzymes.

This profile suggests that this compound is a selective dopamine transporter inhibitor. This information is critical for guiding further studies, including in vivo efficacy models for conditions where enhancing dopaminergic tone is therapeutic, such as ADHD or depression.[15]

References

  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from BioIVT Website. [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from BioIVT Website. [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved from ResearchGate. [Link]

  • Gubernator, N. G., et al. (2014). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PubMed Central. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. Retrieved from NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from ResearchGate. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from Molecular Devices Website. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from Charnwood Discovery Website. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from BioIVT Website. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices Website. [Link]

  • Montañez, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from Kosheeka Website. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. [Link]

  • The Wistar Institute. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from The Wistar Institute Website. [Link]

  • The Wistar Institute. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from The Wistar Institute Website. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from Eurofins Discovery Website. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience Website. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from Veranex Website. [Link]

  • Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. ACS Chemical Neuroscience. [Link]

  • Schlessinger, A., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Retrieved from ResearchGate. [Link]

  • Crossref. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Retrieved from Crossref. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Zhan, C-G., et al. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

  • Charles River Labs. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from Charles River Labs Website. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec Website. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from Creative Biolabs Website. [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from ResearchGate. [Link]

  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]

  • Patsnap. (2024). What are NET inhibitors and how do they work?. Retrieved from Patsnap Synapse. [Link]

Sources

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate in the Synthesis of Bioactive Molecules

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal intermediate in the synthesis of biologically active compounds. We will delve into the rationale behind its use, its synthesis, and detailed protocols for its application, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations in drug design.

Section 1: Foundational Concepts and Synthesis

The Strategic Importance of the Pyrrolidin-1-ylmethyl)benzoyl Moiety

This compound is more than a simple chemical intermediate; it is a versatile building block that introduces a key pharmacophore into a target molecule. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its significance stems from several key factors:

  • Improved Physicochemical Properties: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, often enhancing the aqueous solubility and bioavailability of the final drug candidate.

  • Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space, potentially leading to stronger and more specific interactions with biological targets.[1][3]

  • Vectorial Exit Point: The 4-(pyrrolidin-1-ylmethyl)benzoyl group provides a well-defined structural unit with a reactive handle (the methyl ester) that can be easily modified, allowing for the systematic exploration of structure-activity relationships (SAR).

This combination of properties makes the scaffold a desirable feature in molecules targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[2][3][4]

Physicochemical Properties

A clear understanding of the properties of the starting materials and the final intermediate is crucial for experimental design.

PropertyMethyl 4-(bromomethyl)benzoate (Precursor)This compound (Product)
CAS Number 2417-72-3[5]160598-45-8[6]
Molecular Formula C₉H₉BrO₂[5]C₁₃H₁₇NO₂[6]
Molecular Weight 229.07 g/mol [5][7]219.28 g/mol [6]
Appearance White to off-white crystalline powder[5]Not specified (typically an oil or low-melting solid)
Melting Point 57-58 °C[5]Not specified
Boiling Point 130-135 °C @ 2 mmHg[5]Not specified
Key Hazards Lachrymatory, causes severe skin burns and eye damage.[5][7]Handle with standard laboratory precautions.
Synthesis of the Core Intermediate

The most direct and common route to this compound is through the nucleophilic substitution of a suitable precursor, Methyl 4-(bromomethyl)benzoate, with pyrrolidine. This reaction is efficient and relies on readily available starting materials.

The workflow can be visualized as a straightforward transformation from a reactive benzyl bromide to the stable tertiary amine product, which can then be further elaborated.

G cluster_synthesis Synthesis of Core Intermediate A Methyl 4-(bromomethyl)benzoate C This compound A->C Nucleophilic Substitution (Base, Solvent) B Pyrrolidine B->C

Caption: Synthetic workflow for the preparation of the title compound.

Section 2: Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key coupling partner in amide bond formation reactions—a cornerstone of medicinal chemistry.

G Intermediate This compound Acid 4-(pyrrolidin-1-ylmethyl)benzoic acid Intermediate->Acid Saponification (e.g., LiOH, NaOH) Drug Final Bioactive Molecule (e.g., VLA-4 Antagonist) Acid->Drug Amide Coupling (e.g., HATU, EDC) Amine Bioactive Amine Fragment (R-NH2) Amine->Drug

Caption: General pathway from the intermediate to a final bioactive molecule.

Case Study: VLA-4 Antagonists for Inflammatory Diseases

A prime example of this strategy is in the development of antagonists for Very Late Antigen-4 (VLA-4), a key integrin involved in inflammatory cell trafficking. A novel series of potent, orally active VLA-4 antagonists were developed using 4-(pyrrolidinyl)methoxybenzoic acid derivatives.[8] In this context, this compound is the direct precursor to the carboxylic acid core that is essential for the final molecule's structure and activity.

The research identified compounds with potent inhibitory activity (IC₅₀ = 1.6 nM) and demonstrated efficacy in a murine asthma model, highlighting the therapeutic potential of this chemical scaffold.[8] The pyrrolidine moiety was crucial for optimizing activity and maintaining moderate lipophilicity, which is essential for cell permeability and oral bioavailability.[8]

Table of Bioactive Scaffolds and Related Compounds

The 4-(pyrrolidin-1-ylmethyl)benzoyl core and its analogs are found in a variety of compounds investigated for different therapeutic purposes.

Compound Class/ExampleBiological Target/ActivityReference
4-(Pyrrolidinyl)methoxybenzoic acid derivativesVLA-4 Antagonists (Anti-inflammatory)[8]
Pyrrolidine-based benzenesulfonamidesCarbonic Anhydrase/Acetylcholinesterase Inhibitors[2]
1,2,4-oxadiazole/pyrrolidine hybridsDNA gyrase and topoisomerase IV inhibitors (Antibacterial)[2][9]
Gefitinib (analog with additional methoxy group)EGFR/HER-2 Kinase Inhibitor (Anticancer)[4]
Axitinib (contains a different core but demonstrates the value of N-heterocycles in kinase inhibition)VEGF/PDGF Receptor Inhibitor (Anticancer)[10][11]

Section 3: Detailed Experimental Protocols

Trustworthiness & Causality: The following protocols are designed to be self-validating. The choice of reagents, solvents, and conditions is explained to provide insight into the chemical causality, ensuring adaptability and troubleshooting.

Protocol 1: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to prepare the title compound.

  • Principle: The electron-rich nitrogen of pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate. The bromide ion is displaced as a good leaving group. A non-nucleophilic base is used to quench the HBr byproduct, preventing the protonation of the pyrrolidine starting material. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relative inertness.

  • Materials:

    • Methyl 4-(bromomethyl)benzoate (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-(bromomethyl)benzoate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Addition of Reagents: Add DIPEA (1.5 eq) to the solution. In a separate flask, dilute pyrrolidine (1.2 eq) with a small amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath) over 15-20 minutes.

      • Causality Note: Dropwise addition at low temperature helps to control the exotherm of the reaction.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

      • Causality Note: The bicarbonate wash removes any remaining acidic byproducts and excess HBr. The brine wash helps to remove water from the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Saponification to 4-(pyrrolidin-1-ylmethyl)benzoic acid

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, preparing it for amide coupling.

  • Principle: The ester is hydrolyzed under basic conditions using lithium hydroxide (LiOH). LiOH is preferred over NaOH or KOH in many research settings as it can sometimes lead to cleaner reactions with less byproduct formation. A mixture of THF/water is used as the solvent system to ensure the solubility of both the organic starting material and the inorganic base.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

    • Addition of Base: Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Workup and Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water. Carefully acidify the solution to pH ~5-6 using 1 M HCl. A white precipitate of the carboxylic acid product should form.

      • Causality Note: The product is a zwitterion at neutral pH. Acidification ensures the carboxylate is protonated, reducing its water solubility and causing it to precipitate. Avoid making the solution too acidic to prevent potential side reactions.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid. The product can be used in the next step without further purification if purity is high, or recrystallized if necessary.

References

  • Zhang, B., et al. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Patsnap Eureka. (n.d.). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. [Link]

  • LookChem. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. [Link]

  • New Drug Approvals. (2015, July 9). AXITINIB. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (n.d.). (PDF) A Green and Solvent Free Protocol for the Synthesis of Bioactive Tetrahydrobenzo[C]Xanthene-8-Ones Using Novel Ionic Liquid L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS). [Link]

  • Open Access Pub. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • Smo Chem. (n.d.). Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate Order. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • PrepChem.com. (n.d.). Synthesis of STEP A: Methyl 4-(bromomethyl)-benzoate. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[4][12]benzodiazepines. Molecules, 21(2), 154. [Link]

  • Ávila, R. M. D., et al. (2011). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2958. [Link]

  • Kim, Y., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. [Link]

  • Chemical Review and Letters. (2022). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]

  • Frejat, F. D. A., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103498. [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). Selected natural products (first row) and synthetic bioactive molecules.... [Link]

  • PubMed. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [Link]

  • MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. [Link]

Sources

The Versatile Building Block: Methyl 4-(pyrrolidin-1-ylmethyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Avenues

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. Methyl 4-(pyrrolidin-1-ylmethyl)benzoate has emerged as a particularly valuable scaffold, offering a unique combination of structural features that are highly sought after in medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this versatile intermediate.

The core structure of this compound, featuring a pyrrolidine ring linked to a methyl benzoate moiety via a methylene bridge, provides a trifecta of desirable properties. The saturated nitrogen heterocycle of the pyrrolidine can enhance aqueous solubility and provides a key interaction point for biological targets. The rigid aromatic ring serves as a scaffold for further functionalization, while the methyl ester offers a convenient handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries. These attributes make it an attractive starting point for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and VLA-4 antagonists.[1][2]

This document will detail a robust and reproducible protocol for the synthesis of this compound via reductive amination. Furthermore, it will explore its application in the synthesis of advanced intermediates, supported by detailed experimental procedures and characterization data.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂N/A
Molecular Weight 219.28 g/mol N/A
CAS Number 160598-45-8N/A
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in methanol, dichloromethane, ethyl acetateInferred
Spectroscopic Characterization:

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.9-8.1 (d, 2H): Aromatic protons ortho to the ester group.

  • 7.3-7.5 (d, 2H): Aromatic protons meta to the ester group.

  • 3.9 (s, 3H): Methyl ester protons.

  • 3.6-3.8 (s, 2H): Methylene bridge protons (-CH₂-).

  • 2.5-2.7 (m, 4H): Pyrrolidine protons adjacent to the nitrogen.

  • 1.7-1.9 (m, 4H): Pyrrolidine protons beta to the nitrogen.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~167: Ester carbonyl carbon.

  • ~145: Aromatic quaternary carbon attached to the methylene group.

  • ~129-130: Aromatic CH carbons.

  • ~128: Aromatic quaternary carbon attached to the ester group.

  • ~60: Methylene bridge carbon.

  • ~54: Pyrrolidine carbons adjacent to the nitrogen.

  • ~52: Methyl ester carbon.

  • ~23: Pyrrolidine carbons beta to the nitrogen.

Mass Spectrometry (ESI+): Expected m/z: 220.1 [M+H]⁺

Synthesis Protocol: Reductive Amination of Methyl 4-formylbenzoate

The most direct and efficient method for the synthesis of this compound is the reductive amination of methyl 4-formylbenzoate with pyrrolidine. This one-pot reaction is highly reliable and scalable.[4]

Workflow for the Synthesis of this compound

reagents Methyl 4-formylbenzoate Pyrrolidine reaction Stir at Room Temperature (12-24 hours) reagents->reaction 1. Dissolve solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent->reaction 2. Add reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->reaction 3. Add portion-wise workup Quench with aq. NaHCO₃ Extract with DCM reaction->workup 4. Monitor by TLC purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes) workup->purification 5. Isolate Crude Product product This compound purification->product 6. Obtain Pure Product start This compound reaction Stir at Room Temperature or Gentle Heating (50°C) start->reaction 1. Dissolve reagents Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) reagents->reaction 2. Add solvent Methanol/Water solvent->reaction acidification Acidify with 1M HCl to pH 3-4 reaction->acidification 3. Monitor by TLC isolation Filter and Dry Precipitate acidification->isolation 4. Precipitate Formation product 4-(pyrrolidin-1-ylmethyl)benzoic acid isolation->product 5. Obtain Pure Product

Sources

Application Notes & Protocols: A Tiered Strategy for Cell-Based Screening of Novel Methyl 4-(pyrrolidin-1-ylmethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Charting a Course for a Novel Chemical Scaffold

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. For a new chemical series, such as derivatives of "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate," the initial challenge is the absence of a known biological target. This document provides a comprehensive, field-proven strategy for initiating a cell-based screening campaign for such a compound class.

The core structure, featuring a pyrrolidine ring and a benzoate moiety, is a versatile and privileged scaffold in medicinal chemistry.[1][2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in numerous pharmacologically active agents, valued for its ability to introduce three-dimensionality and explore pharmacophore space effectively.[1][2] This structural motif is present in drugs targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2][4]

Given this structural context, a logical and resource-efficient approach is a tiered screening cascade. This strategy begins with broad, target-agnostic assays to assess general cellular health and identify appropriate concentration ranges. Subsequent tiers then employ more specific, target-class-focused assays to elucidate potential mechanisms of action. This guide details the principles, step-by-step protocols, and data interpretation frameworks for each tier of this discovery process. Cell-based assays are pivotal in this endeavor, as they provide crucial insights into a compound's effects within a physiologically relevant context, helping to bridge the gap between initial hits and meaningful therapeutic potential.[5][6][7][8][9]

Tiered Screening Workflow

A systematic, multi-tiered approach is essential for efficiently screening a library of novel compounds. This workflow ensures that resources are focused on the most promising candidates while filtering out cytotoxic or inactive molecules early in the process.

G cluster_0 cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Target Class Hypothesis Testing cluster_3 Tier 3: Hit Validation & Elucidation cluster_4 A Compound Library (this compound Derivatives) B Primary Screen: Cell Viability / Cytotoxicity Assay (e.g., Resazurin or MTT) A->B Single high concentration C GPCR Activation Screen (Calcium Mobilization Assay) B->C Non-toxic hits D Ion Channel Modulation Screen (Membrane Potential Assay) B->D Non-toxic hits E Nuclear Receptor Modulation Screen (Reporter Gene Assay) B->E Non-toxic hits F Dose-Response Analysis (EC50 / IC50 Determination) C->F Primary 'Hits' D->F Primary 'Hits' E->F Primary 'Hits' G Secondary / Orthogonal Assays (e.g., cAMP Assay for GPCRs) F->G Confirmed Actives H Lead Candidate Identification G->H

Caption: Tiered screening workflow for novel compounds.

PART 1: TIER 1 - FOUNDATIONAL VIABILITY & CYTOTOXICITY ASSAY

Objective: To determine the concentration at which the test compounds exhibit cytotoxic effects. This is a critical first step to ensure that any activity observed in subsequent functional assays is not simply a result of cell death and to establish a suitable concentration range for screening.[7][9]

Recommended Assay: Resazurin (AlamarBlue®) Cell Viability Assay

Principle of the Assay: The Resazurin assay is a rapid, sensitive, and non-toxic method to measure cell viability and metabolic activity.[10][11][12] The key reagent, Resazurin (a blue, non-fluorescent dye), is reduced by metabolically active, viable cells to the highly fluorescent, pink-colored resorufin.[10][12] This conversion is carried out by mitochondrial and cytoplasmic dehydrogenase enzymes.[12] The resulting fluorescent signal is directly proportional to the number of living cells in the sample.[10][12] This assay is preferred over tetrazolium salts like MTT for its simplicity (no solubilization step required), higher sensitivity, and lower toxicity to cells.[12][13][14]

Detailed Protocol: Resazurin Assay

Materials:

  • Resazurin sodium salt (e.g., Sigma-Aldrich #R7017)

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Cell line appropriate for general toxicity screening (e.g., HEK293, HeLa, or HepG2)

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well microplates (tissue culture treated)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine)

  • Fluorescence microplate reader (Excitation: 540-570 nm, Emission: 580-610 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.15 mg/mL Resazurin stock solution in DPBS.[13]

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[13]

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Expert Insight: The optimal seeding density should result in the culture being in the exponential growth phase at the end of the incubation period. This must be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration range for a primary screen might be a single high dose (e.g., 10 or 30 µM). For dose-response, an 8-point, 3-fold serial dilution starting from 100 µM is common.

    • Causality Check: The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation:

    • Add 10-20 µL of the Resazurin stock solution to each well (for a final volume of ~110-120 µL).[10][13]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[10][13] The optimal incubation time can vary depending on the metabolic rate of the cell line and should be determined during assay development.[10][11]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10][13]

Data Presentation and Interpretation:

Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Compound IDConcentration (µM)Raw Fluorescence (RFU)% Viability vs. Vehicle
Vehicle0 (0.1% DMSO)45,870100%
Cmpd-0011043,99095.9%
Cmpd-0021011,23024.5%
Cmpd-0031046,100100.5%
Doxorubicin12,5405.5%
  • Interpretation: Compounds like Cmpd-002 show significant cytotoxicity at 10 µM and should be flagged. Compounds like Cmpd-001 and Cmpd-003 are considered non-toxic at this concentration and can proceed to functional screening. For dose-response experiments, data can be plotted to calculate a CC₅₀ (50% cytotoxic concentration) value.

PART 2: TIER 2 - TARGET CLASS HYPOTHESIS TESTING

For compounds that pass the Tier 1 viability filter (e.g., >80% viability at the screening concentration), the next step is to test hypotheses about their potential biological targets. Based on the pyrrolidine-benzoate scaffold, several high-probability target classes can be investigated using well-established, high-throughput cell-based assays.[5]

Assay 2a: G-Protein Coupled Receptor (GPCR) Activation - Calcium Mobilization Assay

Principle of the Assay: Many GPCRs, particularly those coupled to Gαq proteins, signal by activating phospholipase C, which leads to the generation of inositol trisphosphate (IP3).[15] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15][16] This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium-sensitive dyes (e.g., Fluo-4 AM).[15][17] The change in fluorescence intensity is a direct measure of Gq-coupled receptor activation.[17][18] This assay is a workhorse in drug discovery due to its high signal-to-noise ratio and amenability to high-throughput screening using instruments like the FLIPR (Fluorometric Imaging Plate Reader).[15][17]

G cluster_er Ligand Test Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto Ca²⁺ ER->Ca_Cyto Release Ca_ER Ca²⁺ Response Fluorescence Increase (Signal Detected) Ca_Cyto->Response Dye Binding

Caption: Simplified Gq-coupled GPCR signaling pathway.

Detailed Protocol: Calcium Mobilization Assay

Materials:

  • Cell line expressing a target GPCR (e.g., CHO-K1 or HEK293 cells stably expressing a receptor of interest) or a panel of orphan GPCRs.

  • Fluo-4 AM or equivalent calcium indicator dye kit (e.g., FLIPR Calcium Assay Kits).

  • Probenecid (an anion-transport inhibitor that helps retain the dye inside cells).[17]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Known agonist for the target receptor (positive control).

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Seed cells into black-walled, clear-bottom plates at a density that will yield a 90-100% confluent monolayer on the day of the assay.[17]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium indicator dye and probenecid in assay buffer.

    • Aspirate the culture medium from the cell plate and add 50-100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.[16][17]

  • Compound Plate Preparation:

    • In a separate plate (the "source plate"), prepare 4X or 5X final concentrations of the test compounds, vehicle control, and positive control agonist in assay buffer.[17]

  • Data Acquisition:

    • Place both the cell plate and the compound source plate into the kinetic plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.[16]

    • The instrument will then automatically add a specific volume (e.g., 25 µL) from the compound plate to the cell plate.

    • Continue recording the fluorescence signal kinetically for an additional 90-180 seconds.[16]

Data Presentation and Interpretation:

The response is measured as the change in fluorescence (Max - Min RFU) or as a percentage of the response induced by a known maximal-efficacy agonist.

Compound IDConcentration (µM)Response (ΔRFU)% Activation vs. Control AgonistHit Call
Vehicle0 (0.1% DMSO)5000%No
Cmpd-001106501.8%No
Cmpd-0041035,80088.5%Yes
Cmpd-0051012,10029.1%Yes
Control Agonist141,000100%-
  • Interpretation: A "hit" is defined as a compound that elicits a response above a certain threshold (e.g., >3 standard deviations above the vehicle control mean, or >20% of the control agonist response). Compounds like Cmpd-004 (strong agonist) and Cmpd-005 (partial agonist) would be selected for Tier 3 follow-up studies.

Assay 2b: Ion Channel Modulation - Membrane Potential Assay

Principle of the Assay: Ion channels are pores in the cell membrane that control the flow of ions, thereby regulating the cell's membrane potential.[19] This assay uses voltage-sensitive fluorescent dyes that redistribute across the plasma membrane in response to changes in membrane potential.[20] For example, in a depolarized cell (more positive inside), a positively charged dye will enter the cell, causing an increase in fluorescence. Conversely, hyperpolarization (more negative inside) causes the dye to exit, decreasing the signal.[20] This allows for the functional screening of compounds that either open (activate) or block (inhibit) ion channels.[19][20]

Detailed Protocol: Membrane Potential Assay

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a voltage-gated sodium channel like Nav1.5).

  • Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kits from Molecular Devices).[20]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Known channel activator (e.g., Veratridine for sodium channels) and blocker (e.g., Tetrodotoxin).[20]

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Kinetic fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into assay plates and incubate overnight, similar to the calcium assay.

  • Dye Loading:

    • Prepare and add the voltage-sensitive dye solution to the cell plate as per the kit manufacturer's protocol.

    • Incubate for 30-60 minutes at room temperature. No-wash formulations are highly recommended for HTS.

  • Compound Incubation (for Antagonists/Blockers):

    • Prepare a compound source plate with test compounds and a known blocker.

    • Add compounds to the dye-loaded cell plate and incubate for 15-30 minutes. This allows potential blockers to bind to the channel before it is activated.

  • Data Acquisition:

    • Place the cell plate (and an activator source plate, if screening for blockers) into the kinetic plate reader.

    • For Activator Screening: Establish a baseline, then add test compounds and record the fluorescence change over time.

    • For Blocker Screening: Establish a baseline, then add a known activator (e.g., Veratridine) and simultaneously record the fluorescence. A blocker will prevent or reduce the fluorescence increase caused by the activator.

Data Interpretation:

  • Activators: Compounds causing a significant increase in fluorescence are considered hits.

  • Blockers: Compounds that significantly reduce the fluorescence signal induced by a known activator are considered hits. Data is often expressed as "% Inhibition".

PART 3: TIER 3 - HIT VALIDATION AND MECHANISM ELUCIDATION

Compounds identified as "hits" in Tier 2 screens require further validation to confirm their activity and determine their potency.

Objective:

  • Confirm the activity observed in the primary screen.

  • Determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of max response) of hit compounds.

  • Use orthogonal assays to gain confidence in the mechanism of action.

Protocol: Dose-Response Analysis

This protocol is identical to the primary screening protocols (e.g., Calcium Assay) but uses a wider range of compound concentrations (typically 8-12 points in a semi-log serial dilution) to precisely define the potency. The resulting data is plotted in a sigmoidal dose-response curve to calculate EC₅₀ or IC₅₀ values.

Orthogonal Assay Example: cAMP Assay for GPCR Hits

Principle of the Assay: If a hit is identified from a GPCR screen, it's crucial to determine which G-protein pathway it modulates. While the calcium assay detects Gq activity, a cAMP (cyclic adenosine monophosphate) assay can detect Gs or Gi coupling.[21][22]

  • Gs-coupled receptors: Activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[22][23]

  • Gi-coupled receptors: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[21][22][23] Modern cAMP assays are homogeneous (no-wash) and often rely on competitive binding principles, detected via methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[21][24]

This orthogonal validation provides a more complete picture of the compound's signaling profile and confirms that it is acting through the hypothesized receptor class.

Conclusion

This application guide outlines a robust, tiered strategy for the initial characterization of novel this compound derivatives. By systematically progressing from broad cytotoxicity assessments to specific functional screens and finally to hit validation, researchers can efficiently identify and prioritize compounds with promising biological activity. The detailed protocols provided herein serve as a validated starting point for developing a comprehensive screening cascade, ultimately accelerating the journey from chemical synthesis to lead candidate identification. The key to success lies in careful assay development, the use of appropriate controls, and a logical, data-driven decision-making process.[25][26][27][28]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Lopedota, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Chen, Y., et al. (2021). A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Springer. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reporter gene assay formats. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Some important pyrrolidine scaffolds. Retrieved from [Link]

  • Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-70. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. Retrieved from [Link]

Sources

Handling and storage guidelines for "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-M4P-20260113

Version: 1.0

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and use of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate (CAS No. 160598-45-8). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes. The recommendations are grounded in the chemical properties of the molecule, specifically its benzoate ester and tertiary amine functionalities, and are supported by established safety standards and scientific literature.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring a methyl benzoate core substituted with a pyrrolidin-1-ylmethyl group. Its structure presents a combination of a tertiary amine and an aromatic ester, which dictates its chemical reactivity, stability, and potential hazards. A thorough understanding of these functional groups is paramount for its appropriate handling. The tertiary amine imparts basicity and nucleophilicity, while the methyl ester is susceptible to hydrolysis under both acidic and basic conditions. As an intermediate in pharmaceutical synthesis, maintaining its purity and stability is critical.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 160598-45-8[1][2][3][4]
Molecular Formula C₁₃H₁₇NO₂[1][2][4]
Molecular Weight 219.28 g/mol [1][3][4]
Appearance Solid (likely a powder)Inferred from handling guides for similar compounds
Purity Typically >95%[4]
Solubility Soluble in organic solvents such as ethanol and DMSO.Inferred from general solubility of benzoate esters
SMILES COC(=O)C1=CC=C(CN2CCCC2)C=C1[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory to mitigate risks of exposure and injury.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick reference for emergency responders. While a specific rating for this compound is not universally established, a reasonable estimation based on its chemical nature would be:

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special Hazards (White): None.

It is crucial to consult the specific SDS provided by the supplier for the most accurate hazard information.[5][6][7][8][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly in its powdered form:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. For prolonged handling or in case of a spill, consider double-gloving.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

Long-Term Storage and Stability

The long-term stability of this compound is influenced by its susceptibility to hydrolysis and oxidation. Proper storage is critical to prevent degradation and ensure the validity of research findings.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and oxidative degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The tertiary amine moiety can be susceptible to oxidation.
Light Store in an amber glass vial or in the dark.Aromatic amines can be sensitive to photodegradation.[10][11][12][13]
Moisture Store in a tightly sealed container in a desiccator.The ester linkage is susceptible to hydrolysis, and the amine may be hygroscopic.[14]
Chemical Stability and Degradation Pathways

Hydrolysis: The ester functional group can undergo hydrolysis to yield benzoic acid and methanol. This reaction is catalyzed by both acid and base.[14][15] Therefore, it is imperative to avoid contact with acidic or basic solutions during storage.

Oxidation: Tertiary amines can be oxidized, particularly at the nitrogen atom or the adjacent carbon atoms. This can lead to the formation of N-oxides or other degradation products, which may affect the compound's biological activity and purity. Storing under an inert atmosphere minimizes this risk.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Safe Weighing of Powdered Compound

Given its hazardous nature, weighing of this compound requires specific precautions to avoid aerosolization and contamination.[16][17][18][19][20]

Protocol:

  • Preparation: Designate a specific area for weighing, preferably within a certified chemical fume hood. Cover the work surface with absorbent bench paper.

  • Tare the Container: Place a clean, empty vial with a secure cap on an analytical balance and tare it.

  • Transfer to Fume Hood: Move the tared vial to the chemical fume hood.

  • Aliquot the Powder: Using a clean spatula, carefully transfer the desired amount of this compound into the vial. Avoid any sudden movements that could generate dust.

  • Seal the Container: Immediately and securely cap the vial.

  • Decontaminate: Wipe the exterior of the vial and the spatula with a cloth dampened with 70% ethanol. Dispose of the cloth and any contaminated bench paper in a designated hazardous waste container.

  • Final Weighing: Return the sealed vial to the analytical balance to obtain the precise weight of the compound.

  • Documentation: Record the weight, date, and other relevant details in your laboratory notebook.

Weighing_Protocol cluster_balance Analytical Balance cluster_hood Chemical Fume Hood b1 1. Tare empty, capped vial h1 3. Move tared vial to hood b1->h1 Move b2 7. Weigh sealed vial with compound end_node End b2->end_node Record Weight h2 4. Transfer powder to vial h1->h2 Aliquot h3 5. Securely cap the vial h2->h3 h4 6. Decontaminate vial exterior h3->h4 h4->b2 Move start Start start->b1 Prepare

Workflow for safely weighing this compound.
Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for downstream experiments.[8][21]

Protocol:

  • Solvent Selection: Based on experimental requirements, choose a suitable solvent (e.g., DMSO, ethanol). Ensure the chosen solvent is anhydrous to prevent hydrolysis.

  • Calculation: Calculate the mass of this compound required to achieve the desired stock solution concentration and volume.

  • Weighing: Following the protocol in section 4.1, accurately weigh the calculated mass of the compound into a sterile, amber glass vial.

  • Dissolution: In a chemical fume hood, add a portion of the solvent to the vial. Vortex or sonicate until the compound is completely dissolved.

  • Volume Adjustment: Carefully add the remaining solvent to reach the final desired volume.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to ensure long-term stability.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Chemical Spill Cleanup

This protocol is for minor spills (less than 1 gram) within a laboratory setting. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in section 2.3.

  • Containment: If it is a powder, gently cover the spill with a dry absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.

  • Neutralization (for solutions): If the spill is a solution, use an appropriate neutralizing agent if the solvent is acidic or basic.

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Use a wet paper towel to wipe the spill area, working from the outside in.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final wipe with water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[22][23][24][25][26]

Spill_Cleanup_Workflow start Spill Occurs evacuate 1. Alert & Evacuate Area start->evacuate ppe 2. Don Full PPE evacuate->ppe contain 3. Cover with Absorbent ppe->contain cleanup 4. Sweep into Waste Container contain->cleanup decontaminate 5. Decontaminate Area cleanup->decontaminate dispose 6. Dispose of all materials as hazardous waste decontaminate->dispose end_node Spill Cleaned dispose->end_node

Workflow for minor chemical spill cleanup.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[22][23][24][25][26] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste stream segregation and pickup procedures.

References

  • This compound | 160598-45-8. Appchem. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. [Link]

  • HazCom—Understanding NFPA & GHS. EFlex Recruiting. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022). [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazard Communication - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • NFPA 704. Wikipedia. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • This compound. Amerigo Scientific. [Link]

  • NFPA 704 vs HazCom 2012. DuraLabel. [Link]

  • Molecules PDF. Matrix Fine Chemicals. [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. (2016). [Link]

  • Preparing Stock Solutions. Chemistry LibreTexts. (2025). [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. (2025). [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. (2025). [Link]

  • Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. University of Isfahan. (2009). [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

  • Comparison of NFPA 704 and HazCom 2012 Labels. Occupational Safety and Health Administration (OSHA). [Link]

  • Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed. [Link]

  • List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]

  • What is powder containment and why is it vital for the pharmaceutical industry? ILC Dover. (2018). [Link]

  • What is the reaction rate of Methyl Benzoate in different reactions? Evergreensino. (2025). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate. (2025). [Link]

  • Can methyl benzoate be hydrolyzed? Quora. (2021). [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. National Center for Biotechnology Information (NCBI). [Link]

  • Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. (2025). [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. (2022). [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Reactivity of Amines. Chemistry LibreTexts. (2023). [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

  • Reaction of tertiary amine, quaternary ammonium, and inorganic salts with citric acid in acetic anhydride. ACS Publications. [Link]

  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. PubMed. (2023). [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information (NCBI). [Link]

  • (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. (2019). [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. (2024). [Link]

Sources

Troubleshooting & Optimization

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we address common challenges, side reactions, and byproducts encountered during its synthesis, primarily through the reductive amination of methyl 4-formylbenzoate and pyrrolidine. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the one-pot reductive amination of methyl 4-formylbenzoate with pyrrolidine.[1] This process involves the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.[2] A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective for the iminium ion over the starting aldehyde.[3][4]

Q2: I see multiple products on my TLC plate. What are the most likely side products?

The most common side products in this reaction are:

  • Methyl 4-(hydroxymethyl)benzoate: Formed by the over-reduction of the starting aldehyde, methyl 4-formylbenzoate.

  • 4-(Pyrrolidin-1-ylmethyl)benzoic acid: Resulting from the hydrolysis of the methyl ester of the final product, often during aqueous workup.

  • Unreacted Methyl 4-formylbenzoate: Due to incomplete reaction.

The following sections will provide detailed troubleshooting for each of these issues.

Troubleshooting Guide

Problem 1: Presence of a More Polar Byproduct Identified as Methyl 4-(hydroxymethyl)benzoate

Symptom: You observe a significant spot on your TLC or a peak in your LC-MS corresponding to a mass of 166.17 g/mol , which is more polar than your starting material. ¹H NMR analysis of the crude product shows a singlet around 4.7 ppm.

Cause: Over-reduction of the Aldehyde

While sodium triacetoxyborohydride is selective for the iminium ion, under certain conditions, it can also reduce the starting aldehyde, methyl 4-formylbenzoate, to the corresponding benzyl alcohol, methyl 4-(hydroxymethyl)benzoate.[5] This is more likely to occur if the formation of the iminium ion is slow, allowing the reducing agent to react with the more abundant aldehyde.

dot

Caption: Competing pathways for methyl 4-formylbenzoate.

Solution:

  • Ensure efficient iminium ion formation:

    • Add a catalytic amount of a weak acid, such as acetic acid, to the mixture of the aldehyde and amine before adding the reducing agent. This will catalyze the formation of the iminium ion, increasing its concentration and favoring the desired reaction pathway.[2]

    • Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This provides time for the iminium ion to form.

  • Control the addition of the reducing agent: Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. This keeps the concentration of the reducing agent relatively low at any given time, further minimizing the reduction of the aldehyde.

Purification Protocol:

If the over-reduced byproduct has formed, it can typically be separated from the desired product by silica gel column chromatography. The alcohol is more polar and will have a lower Rf value than the tertiary amine product. A gradient elution, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.

Problem 2: Presence of a Carboxylic Acid Impurity

Symptom: Your product is contaminated with a compound that is insoluble in organic solvents but soluble in aqueous base. You may also observe a broad peak in your ¹H NMR spectrum in the 10-12 ppm region.

Cause: Hydrolysis of the Methyl Ester

The methyl ester group in either the starting material or the final product can be hydrolyzed to the corresponding carboxylic acid. This is particularly a risk during the workup if the pH becomes too basic or acidic, especially if elevated temperatures are used.

dot

Caption: Hydrolysis of the final product.

Solution:

  • Careful Workup:

    • When quenching the reaction, use a mild base like saturated sodium bicarbonate solution and avoid strong bases like sodium hydroxide if possible.

    • Keep the temperature low during the workup.

    • Minimize the contact time of your product with aqueous acidic or basic solutions.

Purification Protocol: Acid-Base Extraction

This impurity can be effectively removed by an acid-base extraction.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate. The carboxylic acid impurity will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the organic layer.

  • To confirm the identity of the impurity, you can acidify the aqueous layer with a strong acid (e.g., HCl) which should cause the carboxylic acid to precipitate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Problem 3: Incomplete Reaction and Presence of Starting Materials

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted methyl 4-formylbenzoate.

Cause:

  • Insufficient reaction time or temperature.

  • Poor quality of reagents: The reducing agent may have degraded, or the pyrrolidine may contain excess water.

  • Inefficient iminium ion formation.

Solution:

  • Optimize Reaction Conditions:

    • Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

    • While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates, but be mindful of potential side reactions.

  • Check Reagent Quality:

    • Use a fresh bottle of sodium triacetoxyborohydride.

    • Ensure the pyrrolidine is of high purity and anhydrous if possible.

  • Promote Iminium Ion Formation: As mentioned in Problem 1, the addition of a catalytic amount of acetic acid can significantly improve the reaction rate.

Purification Protocol:

Unreacted methyl 4-formylbenzoate can be separated from the more polar product by silica gel column chromatography. The aldehyde is less polar than the desired tertiary amine.

Summary of Troubleshooting

Problem Likely Cause(s) Key Identification Marker(s) Recommended Solution(s)
Over-reduction Slow iminium ion formation, excess reducing agent.Mass of 166.17 g/mol ; ¹H NMR singlet ~4.7 ppm.Catalytic acetic acid, pre-stirring of aldehyde and amine, portion-wise addition of reducing agent.
Ester Hydrolysis Non-neutral pH during workup, high temperatures.Solubility in aqueous base; broad ¹H NMR peak at 10-12 ppm.Careful control of pH during workup, use of mild bases, low temperatures.
Incomplete Reaction Insufficient reaction time/temp, poor reagent quality.Presence of starting material spot/peak in analysis.Increase reaction time, check reagent quality, add catalytic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Methyl 4-formylbenzoate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-formylbenzoate (1.0 eq) and dichloromethane (or DCE).

  • Add pyrrolidine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

dot

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start Dissolve Methyl 4-formylbenzoate in DCM Add_Pyrrolidine Add Pyrrolidine Start->Add_Pyrrolidine Add_Catalyst Add catalytic Acetic Acid Add_Pyrrolidine->Add_Catalyst Pre-stir Stir for 30-60 min Add_Catalyst->Pre-stir Add_Reducing_Agent Add NaBH(OAc)3 in portions Pre-stir->Add_Reducing_Agent React Stir at RT for 3-12h (Monitor by TLC/LC-MS) Add_Reducing_Agent->React Quench Quench with sat. NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify End Pure Product Purify->End

Caption: General workflow for the synthesis of this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • BenchChem. (2025).
  • Chegg. (2018). Solved: More specifically, the reduction of methyl 4-formylbenzoate () by sodum borohydride vwill be studied. Chegg Inc. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. A common and efficient method for this transformation is the reductive amination of methyl 4-formylbenzoate with pyrrolidine. This reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

While conceptually straightforward, this synthesis can present several challenges that may lead to low yields, impure products, and difficulties in purification. This guide will address these potential issues in a practical, question-and-answer format, providing explanations grounded in chemical principles and offering field-proven solutions.

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl 4-formylbenzoate Methyl 4-formylbenzoate Imine/Iminium Intermediate Imine/Iminium Intermediate Methyl 4-formylbenzoate->Imine/Iminium Intermediate Condensation Pyrrolidine Pyrrolidine Pyrrolidine->Imine/Iminium Intermediate Reducing Agent Reducing Agent This compound This compound Reducing Agent->this compound Solvent Solvent Catalyst (optional) Catalyst (optional) Imine/Iminium Intermediate->this compound Reduction

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you might encounter during the synthesis.

FAQ 1: Low or No Product Yield

Question: I am observing very low to no yield of my desired product, this compound. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in a reductive amination reaction can stem from several factors, primarily related to inefficient imine/iminium ion formation or issues with the reduction step.

A. Inefficient Imine/Iminium Formation:

The equilibrium between the starting aldehyde/amine and the imine intermediate may not favor the imine.[1] This can be due to:

  • Presence of Water: The condensation reaction to form the imine releases water. If this water is not removed, it can hydrolyze the imine back to the starting materials.

  • Insufficient Activation: The carbonyl group of the aldehyde may not be sufficiently electrophilic to react efficiently with the amine.

Troubleshooting Steps:

  • Add a Dehydrating Agent: Incorporate a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture to sequester the water produced and drive the equilibrium towards imine formation.[1]

  • Use a Catalytic Amount of Acid: Adding a catalytic amount of a mild acid, like acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[1]

  • Increase Reactant Concentration: Higher concentrations of the aldehyde and amine can favor the formation of the imine intermediate.

B. Issues with the Reducing Agent:

The choice and handling of the reducing agent are critical for a successful reaction.

  • Inappropriate Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine.[1]

  • Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture and can decompose if not handled under anhydrous conditions.

Troubleshooting Steps:

  • Select a Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations due to its mildness and selectivity for reducing imines in the presence of aldehydes.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • Ensure Anhydrous Conditions: Use dry solvents and handle moisture-sensitive reducing agents under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Stepwise Addition: If using a stronger reducing agent like NaBH₄, it is advisable to first allow the imine to form completely before adding the reducing agent.[1]

FAQ 2: Formation of Multiple Products/Complex Mixture

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is a common issue in amination reactions and can be attributed to several side reactions.

A. Self-Condensation of the Aldehyde:

Under certain conditions, the starting aldehyde, methyl 4-formylbenzoate, can undergo self-condensation reactions, such as an aldol condensation, leading to undesired byproducts.

Troubleshooting Steps:

  • Control the Reaction Temperature: Maintain a lower reaction temperature (e.g., room temperature or below) to minimize the rate of self-condensation.

  • Use Amine in Slight Excess: Using a slight excess of pyrrolidine can help to ensure that the aldehyde preferentially reacts with the amine rather than itself.[1]

B. Over-Alkylation (Quaternization):

While less common in reductive aminations compared to direct alkylations with alkyl halides, it's theoretically possible for the tertiary amine product to react further, although this is generally not a significant issue in this specific synthesis.[3][4]

C. Reduction of the Ester Group:

Strong reducing agents can potentially reduce the methyl ester group on the benzene ring to an alcohol.

Troubleshooting Steps:

  • Use a Mild Reducing Agent: As mentioned previously, NaBH(OAc)₃ is selective for the imine and is unlikely to reduce the ester functionality under standard reductive amination conditions.[1]

Visualizing the Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues in this synthesis.

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low/No Yield Low/No Yield Inefficient Imine Formation Inefficient Imine Formation Low/No Yield->Inefficient Imine Formation Reducing Agent Issue Reducing Agent Issue Low/No Yield->Reducing Agent Issue Complex Mixture Complex Mixture Side Reactions Side Reactions Complex Mixture->Side Reactions Add Dehydrating Agent Add Dehydrating Agent Inefficient Imine Formation->Add Dehydrating Agent Use Acid Catalyst Use Acid Catalyst Inefficient Imine Formation->Use Acid Catalyst Use Mild Reducing Agent Use Mild Reducing Agent Reducing Agent Issue->Use Mild Reducing Agent Control Temperature Control Temperature Side Reactions->Control Temperature Adjust Stoichiometry Adjust Stoichiometry Side Reactions->Adjust Stoichiometry

Caption: Troubleshooting workflow for the synthesis of this compound.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?

Answer: Effective purification is crucial for obtaining the desired product in high purity. A combination of extraction and chromatography is typically employed.

A. Work-up Procedure:

  • Quench the Reaction: After the reaction is complete, it should be quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water to decompose any remaining reducing agent.

  • Liquid-Liquid Extraction: The product can be extracted from the aqueous layer into an organic solvent such as ethyl acetate or dichloromethane.

  • Acid-Base Extraction: To remove any unreacted starting amine (pyrrolidine), the organic layer can be washed with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine product will remain in the organic layer. Conversely, to separate the product from non-basic impurities, an acid wash can be performed to protonate the product, moving it to the aqueous layer, which is then basified and re-extracted.[5]

B. Chromatographic Purification:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system.[6] The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters that can be optimized for the synthesis of this compound.

ParameterRecommended RangeRationale
Pyrrolidine (equivalents) 1.0 - 1.2A slight excess can help drive the imine formation.[1]
Reducing Agent (equivalents) 1.2 - 1.5An excess is generally used to ensure complete reduction.[1]
Catalyst (Acetic Acid, equivalents) 0.1A catalytic amount is sufficient to promote imine formation.[1]
Reaction Temperature Room TemperatureBalances reaction rate with minimizing side reactions.[1]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS to determine completion.[1]

III. Experimental Protocols

General Protocol for the Reductive Amination Synthesis of this compound

This protocol provides a starting point for the synthesis and can be optimized based on the troubleshooting guide above.

Materials:

  • Methyl 4-formylbenzoate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Glacial Acetic Acid (optional)

Procedure:

  • To a stirred solution of methyl 4-formylbenzoate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M), add pyrrolidine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be exothermic, and the addition rate should be controlled to maintain the temperature at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. References

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (2017). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1630. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

  • Kurosu, M., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875.

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. Retrieved from [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from

  • ResearchGate. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2012, August 1). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. Retrieved from [Link]

Sources

Troubleshooting low yield in "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a valuable tertiary amine intermediate in medicinal chemistry and materials science.[][2] Its synthesis is typically achieved via a two-step process: the radical bromination of methyl 4-methylbenzoate to form methyl 4-(bromomethyl)benzoate, followed by a nucleophilic substitution (SN2) reaction with pyrrolidine.[3][4] An alternative and increasingly popular route is the direct reductive amination of methyl 4-formylbenzoate with pyrrolidine.[5][6]

While these pathways are generally reliable, researchers can encounter issues that lead to significantly lower than expected yields. This guide provides a structured, in-depth troubleshooting framework to diagnose and resolve common problems encountered during the synthesis, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized to follow the logical flow of the synthesis, addressing potential issues from the starting material preparation to the final product purification.

Part 1: Issues with the Intermediate - Methyl 4-(bromomethyl)benzoate

A high-quality benzylic bromide intermediate is critical for a successful subsequent substitution reaction. Problems at this stage are a frequent source of low final yields.

FAQ 1: My initial bromination of methyl 4-methylbenzoate is showing low conversion or multiple products. What's going wrong?

This is a common issue in free-radical bromination. The primary culprits are often related to the initiator, reaction conditions, or the purity of the reagents.

  • Cause 1: Ineffective Radical Initiation. The reaction relies on a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the chain reaction. If the initiator is old or has been improperly stored, it may have decomposed, leading to a stalled reaction.

  • Solution: Use a fresh bottle of AIBN or BPO. Ensure the reaction is heated to a temperature sufficient for homolytic cleavage of the initiator (typically 75-85°C for AIBN in CCl₄ or chlorobenzene).[4]

  • Cause 2: Over-bromination or Ring Bromination. The benzylic position is reactive, but so is the aromatic ring, especially if the reaction is run for too long or at excessively high temperatures. This can lead to the formation of dibrominated species or aromatic bromination, complicating purification and reducing the yield of the desired monobrominated product.

  • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim for a reaction time of 4-7 hours.[7] Using N-Bromosuccinimide (NBS) as the bromine source is generally preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions.[3][8]

  • Cause 3: Insufficient Light Exposure (for photolytic initiation). If using light to initiate the reaction instead of a chemical initiator, the intensity and wavelength are crucial.

  • Solution: Ensure a suitable UV lamp is used and positioned close to the reaction vessel. The reaction vessel should be made of a material transparent to the required wavelength (e.g., Pyrex).[8]

FAQ 2: How can I confirm the purity of my methyl 4-(bromomethyl)benzoate before proceeding?

Using impure intermediate is a primary cause of failure in the next step. Benzylic bromides are lachrymatory (cause tearing) and can be sensitive to moisture.[3]

  • Characterization: The purity should be assessed by ¹H NMR spectroscopy. Look for the characteristic singlet of the benzylic protons (CH₂Br) around 4.5 ppm and the absence of the starting material's methyl singlet (~2.4 ppm). Melting point analysis is also a reliable indicator of purity; the pure compound melts at 57-58°C.[3]

  • Purification: If impurities are detected, the crude product should be purified. Recrystallization from hexanes or a mixture of n-heptane/ethyl acetate is often effective.[4][8] For oily residues, silica gel column chromatography can be used, but prolonged contact with silica should be avoided as it can promote decomposition.[7]

Part 2: The Nucleophilic Substitution Reaction

This is the core step where the C-N bond is formed. Low yields here often point to issues with reaction conditions, reagent quality, or competing side reactions.

FAQ 3: My SN2 reaction with pyrrolidine has a very low yield. What are the most common causes?

Benzylic halides are excellent substrates for both SN1 and SN2 reactions.[9] For this primary benzylic bromide, the SN2 pathway is expected and highly favorable. Low yield typically stems from one of the following factors:

  • Cause 1: Hydrolysis of the Bromide. Methyl 4-(bromomethyl)benzoate is susceptible to hydrolysis, forming the corresponding benzyl alcohol. This can happen if the starting bromide is old, was not stored under anhydrous conditions, or if the reaction solvent is wet.

  • Solution: Use freshly prepared or purified bromide. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.

  • Cause 2: Suboptimal Solvent Choice. The solvent plays a critical role in an SN2 reaction.

  • Solution: Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are ideal. They solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity.[10] Avoid protic solvents like ethanol or water, which can participate in the reaction (solvolysis) and deactivate the nucleophile.

  • Cause 3: Incorrect Stoichiometry or Base. Pyrrolidine acts as both the nucleophile and the base to quench the HBr byproduct. Using insufficient pyrrolidine can lead to a buildup of HBr, which protonates the remaining pyrrolidine, rendering it non-nucleophilic.

  • Solution: Use a slight excess of pyrrolidine (e.g., 2.2 equivalents). Alternatively, use 1.1 equivalents of pyrrolidine and 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger. This prevents the consumption of your primary nucleophile.

FAQ 4: I'm observing a significant amount of a high molecular weight impurity. What is it and how can I prevent it?

This is likely a dimeric or polymeric byproduct.

  • Cause: The newly formed product, this compound, is still a nucleophile (a tertiary amine). It can react with another molecule of the starting material, methyl 4-(bromomethyl)benzoate, to form a quaternary ammonium salt. This side reaction is more prevalent at higher concentrations and temperatures.

  • Solution: Employ "high dilution" principles. Add the methyl 4-(bromomethyl)benzoate solution slowly (e.g., via a syringe pump) to the solution of pyrrolidine. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction with the more abundant primary nucleophile (pyrrolidine). Keeping the reaction temperature moderate (e.g., room temperature to 40°C) also helps to control this side reaction.

Part 3: Work-up and Purification Challenges

The final product is a basic tertiary amine, which presents specific challenges during extraction and chromatography.

FAQ 5: My product seems to be stuck on the silica gel column during purification. How can I get it to elute?

This is a classic problem when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor recovery and significant peak tailing.[11][12]

  • Solution 1: Basic Modifier in Eluent. Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide in the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) will effectively compete for the acidic sites on the silica, allowing your product to elute properly.[11]

  • Solution 2: Use Deactivated Silica or an Alternative Stationary Phase. You can pre-treat the silica gel by preparing a slurry in a solvent containing triethylamine before packing the column.[11] Alternatively, using a more inert stationary phase like basic alumina or commercially available amine-functionalized silica can provide excellent results without the need for mobile phase modifiers.[12][13]

  • Solution 3: Acid-Base Extraction. Before chromatography, consider an acid-base extraction. Dissolve the crude mixture in a nonpolar solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent. This can significantly simplify the subsequent chromatography.[14]

Visualizations & Key Workflows

Overall Synthetic Pathway

Synthetic_Pathway start Methyl 4-methylbenzoate intermediate Methyl 4-(bromomethyl)benzoate start->intermediate NBS, AIBN CCl4, Reflux product This compound intermediate->product Pyrrolidine, TEA THF, RT

Caption: Two-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow A Low Yield Observed B Step 1: Analyze Starting Bromide (NMR, MP) A->B C Is Bromide Pure? B->C D Recrystallize or Resynthesize Bromide C->D No E Step 2: Review Reaction Conditions C->E Yes D->B F Check: - Anhydrous Solvent? - Correct Base/Stoichiometry? - Appropriate Temperature? E->F G Step 3: Analyze Crude Product (TLC, LC-MS) F->G H Side Products Observed? G->H I High MW Impurity? (Dimerization) H->I Yes K Optimize Purification (See FAQ 5) H->K No J Implement Slow Addition of Electrophile I->J Yes I->K No

Sources

Technical Support Center: Purification of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile building block in high purity. The unique bifunctional nature of this molecule, containing both a basic tertiary amine and an ester group, presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges effectively.

Part 1: Understanding the Core Challenge

The primary difficulty in purifying this compound stems from its chemical structure. The pyrrolidine moiety is a tertiary amine, which is basic and readily protonated. The methyl benzoate portion contains an ester functional group, which is susceptible to hydrolysis under acidic or basic conditions. This duality means that purification strategies must be carefully chosen to avoid product degradation while achieving effective separation from impurities.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My compound is streaking badly or not moving from the baseline during silica gel chromatography. What's happening?

Answer: This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel.[1] Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic tertiary amine in your compound interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from eluting smoothly with the mobile phase, resulting in significant peak tailing, streaking, or complete retention on the column.[1]

Question 2: What are the likely impurities I should be trying to remove?

Answer: Impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of a methyl benzoate derivative (e.g., Methyl 4-(bromomethyl)benzoate) with pyrrolidine. Potential impurities include:

  • Unreacted Starting Materials: Residual Methyl 4-(bromomethyl)benzoate or pyrrolidine.

  • Byproducts: Quaternary ammonium salts formed by over-alkylation of the product.

  • Hydrolysis Products: 4-(pyrrolidin-1-ylmethyl)benzoic acid, formed if the ester group is cleaved during workup or purification.

Question 3: I'm considering an acid-base extraction. Will this degrade my compound?

Answer: Acid-base extraction is a powerful technique for purifying this molecule, but it must be performed with care.[2][3][4] The ester group is sensitive to hydrolysis, especially under strong basic conditions (high pH) or prolonged exposure to strong acids. The key is to use dilute acids and bases, keep the temperature low (e.g., using an ice bath), and minimize the time the compound spends in the acidic or basic aqueous phases.[5]

Question 4: Can I use reverse-phase chromatography instead of normal-phase?

Answer: Yes, reverse-phase chromatography (e.g., using a C18 column) is an excellent alternative.[6] In this technique, the stationary phase is nonpolar. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The modifier ensures that the tertiary amine is consistently protonated, leading to sharp, symmetrical peaks. However, removing the acidic modifier from the final product may require an additional workup step.

Part 3: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Workflow for Selecting a Purification Method

Before selecting a protocol, consider the nature of your crude material. The following decision tree can guide your choice.

Purification_Workflow cluster_impurities cluster_solutions start Crude Material Analysis (TLC, LCMS, NMR) impurity_check What are the major impurities? start->impurity_check starting_materials Starting Materials (Non-basic or Acidic) impurity_check->starting_materials polar_byproducts Highly Polar Byproducts (e.g., Quaternary Salts) impurity_check->polar_byproducts nonpolar_byproducts Nonpolar Byproducts or Isomers with Similar Polarity impurity_check->nonpolar_byproducts extraction Acid-Base Extraction starting_materials->extraction chromatography Modified Flash Chromatography polar_byproducts->chromatography nonpolar_byproducts->chromatography recrystallization Recrystallization (If solid & >85% pure) extraction->recrystallization Optional final polish chromatography->recrystallization Optional final polish

Caption: Decision tree for selecting the optimal purification strategy.

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to overcome the strong interaction between the tertiary amine and the acidic silica gel surface.

Objective: To purify the title compound by mitigating on-column acid-base interactions.

Method A: Using a Mobile Phase Modifier

  • Prepare the Column: Dry-pack or wet-pack a silica gel column as you normally would.

  • Choose a Solvent System: A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Add the Modifier: To your chosen mobile phase, add a small amount of a basic modifier. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[1][7] Alternatively, a 1% solution of ammonia in methanol can be used as the polar component of the mobile phase.

  • Equilibrate: Flush the column with at least 5 column volumes of the initial mobile phase (containing the modifier) to ensure the entire silica bed is neutralized.

  • Load and Run: Dissolve your crude material in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution. Place the dried silica onto the top of the column and run the chromatography as usual.

  • Analyze: Collect fractions and analyze them by TLC or LCMS to locate the pure product.

Method B: Using Amine-Functionalized Silica

For particularly challenging separations, amine-functionalized silica offers a superior solution.[1]

  • Select Column: Obtain a pre-packed column with amine-functionalized silica gel.

  • Choose Solvent System: Use a non-polar/polar solvent system like hexanes/ethyl acetate. No basic modifier is needed.

  • Equilibrate, Load, and Run: Proceed with standard chromatography techniques. The amine groups bonded to the silica surface mask the acidic silanols, allowing your basic compound to elute with sharp peaks and minimal tailing.[1]

  • Analyze: Collect and analyze fractions as described above.

Data Summary: Recommended Chromatography Conditions

Stationary PhaseMobile Phase SystemModifierKey Advantage
Standard Silica GelHexanes / Ethyl Acetate0.5-1% TriethylamineCost-effective, readily available.
Standard Silica GelDichloromethane / Methanol1% Ammonia in MethanolGood for more polar compounds.
Amine-Functionalized SilicaHexanes / Ethyl AcetateNoneSuperior peak shape, no modifier to remove.[1]
C18 Reverse PhaseWater / Acetonitrile0.1% TFA or Formic AcidExcellent for polar impurities, predictable elution.
Protocol 2: Purification via Acid-Base Extraction

This powerful liquid-liquid extraction technique separates compounds based on their differing solubilities in organic and aqueous layers at various pH levels.

Objective: To isolate the basic product from neutral or acidic impurities.

Acid_Base_Extraction cluster_step1 Separatory Funnel 1 start Crude Mixture in Organic Solvent (e.g., Diethyl Ether, DCM) add_acid Step 1: Add dilute aq. HCl (1M) start->add_acid org1 Organic Layer: Neutral Impurities Acidic Impurities add_acid->org1 Separate aq1 Aqueous Layer: Protonated Product (Salt Form) R3NH+Cl- add_acid->aq1 Separate add_base Step 2: To Aqueous Layer, add dilute aq. NaOH (1M) until pH > 10 aq1->add_base product Precipitated or Extracted Pure Product (Neutral Form) add_base->product

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as diethyl ether or dichloromethane (DCM).

  • Acidic Wash (Isolating the Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of cold (ice bath) 1M hydrochloric acid (HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The basic this compound will be protonated and move into the aqueous (bottom) layer as its hydrochloride salt. Most neutral or acidic impurities will remain in the organic layer.[3][8]

    • Drain the aqueous layer into a clean flask. For best recovery, repeat the extraction of the organic layer with fresh 1M HCl and combine the aqueous extracts.

  • Basification (Recovering the Product):

    • Place the combined acidic aqueous extracts in an ice bath to keep it cold.

    • Slowly add 1M sodium hydroxide (NaOH) dropwise while stirring until the pH is distinctly basic (pH > 10, check with pH paper).

    • The protonated amine will be neutralized back to its free base form. As the free base is less soluble in water, it may precipitate out as a solid or oil.

  • Final Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold water, and dry thoroughly.

    • If an oil forms: Extract the aqueous solution 2-3 times with fresh dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure product.[5]

References

  • Kovács, Z., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Available at: [Link]

  • Harper College. ACID/BASE SEPARATION OF A MIXTURE. Available at: [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • ResearchGate. (2022). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. Available at: [Link]

  • Metcalfe, L. D., & Martin, R. J. (1967). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science, 5(4), 164-167. Available at: [Link]

  • University of California, Irvine. Liquid/liquid Extraction. Available at: [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 3: Separation of a Mixture by Acid-Base Extraction. Available at: [Link]

  • Reddit r/chemistry. (2018). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the HPLC analysis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. Our goal is to equip you with the scientific rationale and practical steps to achieve symmetric, high-quality chromatographic peaks.

Overview: The Root of the Problem

This compound possesses a tertiary amine within its pyrrolidine moiety. This functional group is basic and readily protonated in typical reversed-phase HPLC mobile phases. The primary cause of peak tailing for this and other basic compounds is a secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases[1][2][3][4]. This unwanted interaction creates a mixed-mode retention mechanism, leading to poor peak shape.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing so severely?

The most common reason is the strong interaction between the basic tertiary amine in your molecule and active silanol groups on the HPLC column's silica backbone[4][5]. At a mid-range pH, these silanols are ionized (negatively charged) and attract your protonated (positively charged) analyte, slowing its elution in a non-uniform way and causing the characteristic tail.

Q2: What exactly is a "silanol group" and why is it problematic?

A silanol group (Si-OH) is a hydroxyl group on the surface of the silica particles used in most HPLC columns. Due to steric hindrance, it's impossible to react all silanols during the manufacturing process of bonding the C18 phase[6][7]. These residual silanols are acidic (pKa ≈ 3.8–4.2) and can deprotonate to form Si-O⁻, which acts as an ion-exchange site, causing tailing with basic compounds like yours[8].

Q3: My software calculates a tailing factor (or asymmetry factor). What is an acceptable value?

A perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Tailing is generally noted when the value exceeds 1.2, though for some assays, values up to 1.5 may be deemed acceptable[1]. Severe tailing can compromise accurate integration and reduce resolution from nearby peaks.

Q4: Can I resolve this issue simply by modifying my mobile phase?

Yes, in many cases. Mobile phase optimization is the most powerful and immediate tool for improving the peak shape of ionizable compounds[9]. Adjusting the pH, buffer strength, or using additives can effectively mitigate the problematic secondary interactions.

Part 2: Systematic Troubleshooting Guide

This guide follows a logical progression from simple adjustments to more comprehensive hardware changes. For effective troubleshooting, change only one parameter at a time.

Workflow: A Systematic Approach to Eliminating Peak Tailing

G cluster_0 Step 1: Diagnosis cluster_1 Step 2: Mobile Phase Optimization cluster_2 Step 3: Column Hardware Evaluation A Inject Neutral Marker (e.g., Toluene, Uracil) B Peak Shape Symmetrical? A->B Analyze C Physical Problem: - Extra-column volume - Column void/damage - Blocked frit B->C No H Chemical Problem: Analyte-Silanol Interaction B->H Yes D Strategy A: Low pH (2.5-3.0) I Switch to High-Purity, End-Capped Column D->I If insufficient L Problem Solved: Symmetrical Peak D->L E Strategy B: High pH (>9.0) J Use Hybrid Particle Column E->J If insufficient E->L F Strategy C: Add Competing Base (TEA) F->L G Strategy D: Increase Buffer Strength G->L K Consider Alternative Stationary Phase I->K I->L J->L K->L H->D H->E H->F H->G

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step 1: Diagnose the Problem (Chemical vs. Physical)

Before altering your method, determine if the tailing is caused by a chemical interaction or a physical problem in your HPLC system.

  • Protocol: Prepare a solution of a neutral, non-polar compound (e.g., Toluene or Uracil) in your mobile phase. Inject this sample using your current method.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak, the problem is chemical. The basic nature of your analyte is interacting with the column chemistry[2]. Proceed to Step 2.

    • Tailing Peak: If the neutral marker also tails, the problem is likely physical[2]. Investigate for:

      • Extra-column volume: Check for excessive tubing length or wide-bore tubing between the injector, column, and detector[3].

      • Column void: A void at the head of the column can cause peak distortion. This may require column replacement[10].

      • Partially blocked frit: Contaminants from the sample or mobile phase can clog the inlet frit.

Step 2: Mobile Phase Optimization — Your First Line of Defense

Adjusting the mobile phase is the most common and effective way to eliminate tailing from silanol interactions.

Strategy A: The Low pH Approach (Suppressing Silanol Ionization)
  • Mechanism: By lowering the mobile phase pH to ≤ 3.0, the vast majority of acidic silanol groups (Si-OH) become protonated and thus electrically neutral. This eliminates the site of ionic interaction for your protonated analyte, dramatically improving peak shape[1][10][11].

  • Experimental Protocol: Preparing a Low pH Mobile Phase

    • Aqueous Phase: Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

    • Acidify: Add a volatile modifier compatible with MS, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). For UV detection, a non-volatile buffer like 10-20 mM potassium phosphate can be prepared and its pH adjusted to 2.5 with phosphoric acid[12].

    • Mix: Combine with the organic phase (e.g., Acetonitrile or Methanol) to your desired ratio.

    • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Considerations:

    • Column Stability: Standard silica columns can hydrolyze and degrade at pH < 3. Use a column specifically designed and rated for low-pH operation[1][11].

Strategy B: The High pH Approach (Neutralizing the Analyte)
  • Mechanism: The pKa of the pyrrolidinium group is ~11.3. By raising the mobile phase pH to a value well below this but still high (e.g., pH 9-10), the tertiary amine exists in its neutral, free-base form. In this state, it has no ionic charge and will not engage in secondary interactions with the now-deprotonated silanols[3][9]. This approach can yield exceptionally sharp peaks.

  • Considerations:

    • Column Stability: This strategy is ONLY viable with specialized columns. High pH will rapidly dissolve standard silica. You MUST use a hybrid-silica column or other pH-stable columns (e.g., with bidentate bonding) designed for high-pH work[1][3][13].

Mobile Phase Optimization Summary
StrategypH RangeMechanism of ActionProsCons
Low pH 2.5 - 3.0Protonates silanol groups (Si-OH), making them neutral.Very effective, compatible with most C18 columns.Requires low-pH stable column; may reduce retention.
High pH 9.0 - 10.5Deprotonates the analyte (R₃N), making it neutral.Excellent peak shape, alternative selectivity.Requires specialized high-pH stable column.
Competing Base ~3.0 - 7.0Additive (e.g., TEA) preferentially binds to silanols.Can work at intermediate pH.Can shorten column life, may suppress MS signal.
Buffer Strength AnyHigh ion concentration masks silanol sites.Improves peak shape without drastic pH change.High salt can cause precipitation with high % organic.
Step 3: Column Selection — A Hardware-Based Solution

If mobile phase adjustments are insufficient or undesirable for your method, selecting an appropriate column is the next logical step.

The Chemistry of Peak Tailing

G Silica Silica Surface C18 C18 Chains Silica->C18 Primary (Hydrophobic) Interaction Silanol_deprotonated Ionized Silanol (Si-O⁻) (Negative Charge) Silica->Silanol_deprotonated Residual Sites Analyte_protonated Protonated Analyte (R₃NH⁺) (Positive Charge) Silanol_deprotonated->Analyte_protonated Secondary (Ionic) Interaction Analyte_protonated->C18 Primary (Hydrophobic) Interaction Tailing Peak Tailing Analyte_protonated->Tailing Leads to

Caption: Unwanted ionic interaction causing peak tailing.

  • Use a Hybrid Particle Column: These columns are built from a material that is a hybrid of silica and organic polymers[13][16]. This technology reduces the number of available silanols and significantly increases the column's stability at high pH, making them ideal for the "High pH Approach" described in Step 2[17].

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group embedded near the base of the C18 chain, which helps to shield the analyte from silanol interactions[3].

    • Positively Charged Surface (e.g., PS-C18): Some columns have a surface that carries a slight positive charge at low pH. This creates an ionic repulsion of basic, positively charged analytes, preventing them from interacting with silanols and resulting in excellent peak shapes[6][7].

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. Retrieved from [Link]

  • HPLC Peak Tailing - Axion Labs. (n.d.). Axion Labs. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. (2025, October 29). LabRulez. Retrieved from [Link]

  • What is endcapping? (2022, December 28). Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, March 2). Chromatography Today. Retrieved from [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28). Chrom Tech. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • Bidentate C18 HPLC Column - 40018-25P | MICROSOLV Technology Corp. (n.d.). MicroSolv. Retrieved from [Link]

  • The role of end-capping in reversed-phase - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. Retrieved from [Link]

  • Hybrid particle technologyand its use in HPLC - Scientist Live. (2013, April 1). Scientist Live. Retrieved from [Link]

  • 40018-25P - HPLC Column Cogent Bidentate C18, 100 Å, 4 µm, 4.6 x 250 mm | Analytics-Shop. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Hybrid Particle Columns: The First Twenty Years | LCGC International. (2019, July 1). LCGC International. Retrieved from [Link]

Sources

"Methyl 4-(pyrrolidin-1-ylmethyl)benzoate" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: T581-B3 Version: 1.0 Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This document is intended for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in aqueous solutions. This compound is a bifunctional molecule, incorporating both a methyl ester and a tertiary amine (as a Mannich base). This unique structure presents specific stability liabilities that must be understood and managed to ensure experimental accuracy and product integrity. This guide provides in-depth, practical solutions in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The chemical structure of this compound contains two primary sites susceptible to degradation in aqueous media:

  • The Methyl Ester Linkage: Ester groups are prone to hydrolysis, a reaction in which water cleaves the ester bond. This process is significantly accelerated by the presence of acids or bases.[1][2] The degradation products are 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol.[2][3]

  • The Benzylic C-N Bond (Mannich Base structure): The bond connecting the pyrrolidine ring to the benzene ring via a methylene bridge forms a Mannich base structure.[4][5] These structures can be susceptible to a retro-Mannich reaction (elimination), particularly under thermal stress or at certain pH values, although ester hydrolysis is typically the more prominent pathway in aqueous solutions.[4]

To visualize these susceptible points, refer to the diagram below.

Molecule_Lability cluster_molecule This compound cluster_labels mol labile_ester Ester Hydrolysis Site (High Susceptibility) labile_ester->mol labile_mannich Mannich Base C-N Bond (Potential Lability) labile_mannich->mol

Caption: Key degradation sites on the this compound molecule.

Q2: My compound is rapidly degrading in my aqueous buffer. What is the most likely cause?

A2: Rapid degradation in an aqueous buffer is most commonly due to ester hydrolysis . The rate of this reaction is highly dependent on the pH of your solution. Both acidic (pH < 4) and alkaline (pH > 8) conditions act as catalysts for this degradation.[2][6] If your buffer is even slightly acidic or, more significantly, alkaline, you can expect accelerated loss of the parent compound. The primary degradation product you should expect to see is 4-(pyrrolidin-1-ylmethyl)benzoic acid.

Q3: How exactly does pH affect the stability of this compound?

A3: The pH of the aqueous solution is the single most critical factor governing the stability of this molecule. The relationship is U-shaped, with maximum stability typically found in the slightly acidic to neutral pH range.

pH RangePrimary Stability ConcernMechanistic Rationale
< 4 (Acidic) Acid-Catalyzed Ester Hydrolysis The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
4 - 7 (Slightly Acidic to Neutral) Maximum Stability Zone This range generally represents the slowest rate for both acid- and base-catalyzed hydrolysis. For many benzoate esters, the point of maximum stability is between pH 4 and 5.
> 8 (Alkaline) Base-Catalyzed Ester Hydrolysis (Saponification) The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid cleavage.[3][7] This is typically much faster than acid-catalyzed hydrolysis.

It is crucial to determine the optimal pH for your specific application empirically by conducting a pH-rate profile study.

Q4: How can I definitively monitor the stability of my compound and identify its degradation products?

A4: The most reliable method is to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8][9] A method is considered "stability-indicating" only if it can accurately measure the decrease of the active compound while simultaneously separating it from all potential degradation products, impurities, and excipients.[10][11]

To achieve this, you must perform a forced degradation (stress testing) study.[10][11][12][13] This involves intentionally exposing the compound to harsh conditions to generate the likely degradation products. The goal is to produce a modest amount of degradation (typically 5-20%) to ensure the primary degradants are formed without completely destroying the sample.[11]

Q5: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A5: To maximize the shelf-life of your solutions, follow these guidelines:

  • Solvent Choice: While the goal is an aqueous solution, it is often best to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before performing the final dilution in the aqueous buffer. This aids initial dissolution and minimizes the time the compound is exposed to potentially harsh aqueous conditions at high concentrations.

  • Buffer Selection: Use a buffer system that maintains the pH in the optimal stability range of 4-7.[14] Citrate and acetate buffers are common choices for this pH range. Avoid phosphate buffers if there are concerns about catalytic effects.

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Chemical degradation rates are significantly reduced at lower temperatures.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.[14]

  • Prepare Fresh: The best practice is to prepare solutions fresh whenever possible, especially for critical quantitative experiments.

Troubleshooting Guide

Observed Issue / SymptomProbable Cause(s)Recommended Actions & Solutions
Loss of parent compound peak area over time in HPLC analysis. Ester hydrolysis due to non-optimal pH.1. Measure the pH of your solution. 2. Adjust the pH to be within the 4-7 range using a suitable buffer. 3. Re-evaluate stability at the new pH.
Appearance of a new, more polar peak in the chromatogram. Formation of the carboxylic acid degradation product via hydrolysis.1. Conduct a forced hydrolysis (acid and base) experiment as described in Protocol 1. 2. Confirm if the new peak's retention time matches the peak generated under stress conditions.
Precipitation or cloudiness in the solution. 1. pH-dependent solubility change (the amine is less soluble at its isoelectric point). 2. Formation of the less soluble carboxylic acid degradant.1. Check the solution pH. Adjust if necessary to improve solubility. 2. Analyze the supernatant and the precipitate separately by HPLC to identify the components.
Inconsistent results between experimental replicates. Ongoing degradation during the experiment.1. Shorten the time between solution preparation and use. 2. Keep samples cooled (e.g., in an autosampler at 4°C) during analysis. 3. Prepare fresh solutions for each experiment.

Experimental Protocols & Methodologies

Protocol 1: Guideline for a Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify its degradation products, which is essential for developing a stability-indicating analytical method.[11][13]

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot Stock for Each Stress Condition A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (Solid & Solution, 80°C) B->F G Photolytic (ICH Q1B light exposure) B->G H Monitor Degradation Over Time (e.g., 2, 4, 8, 24 hrs) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples Before Injection H->I J Analyze All Samples by HPLC (Including unstressed control) I->J K Evaluate Peak Purity & Mass Balance J->K

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of base before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. This reaction is often fast, so sample at shorter intervals (e.g., 5, 15, 60 minutes). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for up to 24 hours.

  • Thermal Degradation: Expose both the solid powder and a solution of the compound to dry heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose the solid and solution to controlled UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developing HPLC method. The goal is to find a method where the parent peak is well-resolved from all new peaks generated by the stress conditions.

Protocol 2: General Starting Point for a Stability-Indicating RP-HPLC Method

This is a generic starting method that should be optimized for your specific equipment and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or determine λmax by scanning).

  • Injection Volume: 10 µL.

This method should provide a good starting point for separating the relatively non-polar parent ester from its more polar carboxylic acid degradant.

Primary Degradation Pathway

The most common degradation pathway observed in aqueous solutions is ester hydrolysis.

Hydrolysis reactant This compound product1 4-(pyrrolidin-1-ylmethyl)benzoic Acid reactant->product1 H₂O (H⁺ or OH⁻ catalyst) product2 Methanol reactant->product2 H₂O (H⁺ or OH⁻ catalyst)

Caption: The primary hydrolysis pathway for this compound.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Available at: [Link]

  • Method of Analysis for Sodium Benzoate. (2008). Pharmaguideline. Available at: [Link]

  • Synthesis, Characterization and Application of Mannich Base. (2018). Galore International Journal of Applied Sciences and Humanities. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (n.d.). National Institutes of Health. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • RESULTS OF FORCED DEGRADATION STUDY. (n.d.). ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. (2018). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Studies. (2016). Semantic Scholar. Available at: [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2020). RSC Advances. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2023). Iraqi Journal of Science. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? (2021). Quora. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PubMed. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Ester Hydrolysis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with the stability of ester-containing compounds. One such molecule, Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, is particularly susceptible to hydrolysis due to its chemical structure. This guide is designed to provide you, our fellow scientists and drug development professionals, with a deep understanding of the underlying mechanisms of its degradation and to offer robust, field-proven strategies to maintain its integrity throughout your experiments. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, empowering you to design self-validating and successful experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is ester hydrolysis and why is it a critical issue for this specific compound?

A1: Ester hydrolysis is a chemical reaction where the methyl ester functional group of your compound reacts with water, cleaving the ester bond. This reaction converts the desired active compound, this compound, into two new molecules: 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol .[1]

This degradation is a critical issue for several reasons:

  • Loss of Potency: You are losing your active compound, leading to inaccurate measurements in bioassays and a decrease in the effective concentration.

  • Altered Physicochemical Properties: The product, a carboxylic acid, is more polar and has a different charge profile than the parent ester. This can drastically affect properties like solubility, cell permeability, and binding affinity.

The reaction is catalyzed by either acid or base, meaning it can occur across a wide range of experimental conditions.[2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by three key factors:

  • pH: This is the most significant factor. The hydrolysis rate is slowest in a slightly acidic to neutral pH range (typically pH 4-6). The rate increases dramatically in both strongly acidic (pH < 3) and, especially, alkaline (pH > 8) conditions.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5] Elevated temperatures used during experimental procedures or improper long-term storage can significantly accelerate degradation.

  • Presence of Water: Water is a necessary reactant for hydrolysis. The reaction rate is dependent on the concentration of water in the solvent system.[6]

Q3: How does the pyrrolidinylmethyl group uniquely influence the stability of the ester?

A3: The pyrrolidinyl group is a tertiary amine, which has a pKa of approximately 9-10. This basic center has a profound impact on the molecule's stability:

  • At Acidic to Neutral pH (pH < 8): The amine is protonated, carrying a positive charge (-NH⁺-). This positively charged group can exert a mild electron-withdrawing effect through the benzene ring, which can slightly increase the susceptibility of the ester's carbonyl carbon to nucleophilic attack by water.

  • At Alkaline pH (pH > 10): The amine is in its neutral, deprotonated form. More importantly, the solution contains a high concentration of hydroxide ions (OH⁻), which are potent nucleophiles. Under these conditions, the ester undergoes rapid, irreversible base-catalyzed hydrolysis, also known as saponification.[7][8] This is the most common and aggressive degradation pathway for this molecule.

Section 2: Troubleshooting Guide - Proactive Prevention & Problem Solving

This section provides actionable protocols to address common challenges encountered during the handling and use of this compound.

Problem: My solid compound shows signs of degradation over time.

This often manifests as the appearance of the carboxylic acid peak in an HPLC analysis of a freshly prepared solution. The culprit is typically ambient moisture.

Esters and other hydrolytically labile compounds must be protected from atmospheric water.[9] Storing samples in a standard freezer is insufficient, as freezers are often high-humidity environments.[9]

Step-by-Step Protocol for Solid Storage:

  • Aliquot: Upon receipt, if you have a large quantity, aliquot the solid compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Drying: Place the vials in a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, molecular sieves) for at least 24 hours to remove any adsorbed water.

  • Inert Atmosphere: Backfill the vials with an inert gas like argon or nitrogen. This displaces air and, more importantly, moisture.

  • Sealing: Tightly cap the vials. For long-term storage, consider using vials with PTFE-lined caps and sealing them with Parafilm®.

  • Storage Location: Store the sealed, inerted vials in a freezer (-20°C or -80°C) that is designated for chemical storage. The desiccator step is crucial to prevent condensation inside the vial upon cooling.

Storage Method Compound Form Temperature Atmosphere Recommendation
Long-TermSolid≤ -20°CInert (Argon/Nitrogen)Highly Recommended
Short-TermSolid2-8°CDesiccatedAcceptable for days-weeks
Long-TermSolution≤ -20°CAnhydrous SolventSee protocol below
Short-TermAqueous Solution2-8°CBuffered (pH 4-6)Not recommended (>24h)
  • Table 1. Recommended Storage Conditions.

Problem: I observe significant hydrolysis after preparing an aqueous solution for my bioassay.

This is the most common failure point. Preparing solutions in unbuffered water or inappropriate buffers will lead to rapid degradation.

Control of pH, temperature, and time are paramount.

Step-by-Step Protocol for Aqueous Experiments:

  • Solvent First: Begin by preparing your final aqueous buffer system. Amine-free buffers are essential.[10] Good choices include MES, citrate, or phosphate buffers. Avoid Tris or other amine-containing buffers, as they can act as competing nucleophiles.

  • pH Adjustment: Adjust the buffer to the optimal pH range of 5.0 to 6.5 . This range is a compromise to minimize both acid- and base-catalyzed hydrolysis.[3]

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in an anhydrous, water-miscible organic solvent like DMSO or anhydrous ethanol. This stock solution will be much more stable than an aqueous one.

  • Work on Ice: Chill your aqueous buffer on ice before use. All subsequent steps should be performed on ice to minimize temperature-driven degradation.[4]

  • Dilute Just-in-Time: Add a small aliquot of the organic stock solution to the chilled aqueous buffer immediately before starting your experiment. The final concentration of the organic solvent should be compatible with your assay (typically <1%).

  • Minimize Time: Use the prepared aqueous solution as quickly as possible. Do not store aqueous solutions of this compound for extended periods, even when frozen.

Buffer System Useful pH Range Comments
Citrate Buffer3.0 - 6.2Excellent choice for the optimal stability range.
Phosphate Buffer (PBS)5.8 - 8.0Use with caution. Aim for pH < 7.0.
MES Buffer5.5 - 6.7Good non-interfering buffer for the target pH.
HEPES Buffer6.8 - 8.2Generally acceptable, but pushes pH slightly high.
Tris Buffer (e.g., TBS) 7.5 - 9.0 AVOID. Contains a primary amine that can react.
Bicarbonate Buffer 9.2 - 10.8 AVOID. Highly alkaline, will cause rapid hydrolysis.
  • Table 2. Recommended Buffer Systems for Aqueous Experiments.

Section 3: Analytical & Validation Protocols

To ensure the integrity of your results, you must be able to detect and quantify any potential hydrolysis. A stability-indicating analytical method is not just a recommendation; it is a necessity.

Protocol: How to Perform a Forced Degradation Study

A forced degradation or "stress testing" study is essential to confirm the identity of the hydrolysis product and to prove your analytical method can detect it.[11]

Objective: To intentionally degrade the compound under controlled conditions to generate the 4-(pyrrolidin-1-ylmethyl)benzoic acid degradant.

Methodology:

  • Prepare Samples: Prepare four separate solutions of your compound (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Control: No added stressor.

    • Acid Stress: Add 0.1 M Hydrochloric Acid.

    • Base Stress: Add 0.1 M Sodium Hydroxide.

    • Neutral Stress: Use only the solvent mixture (water).

  • Incubation: Heat the samples at 60°C for 2-4 hours.[12] The goal is to achieve 5-20% degradation, not complete degradation.[13] The basic sample will likely degrade much faster.

  • Neutralization: After incubation, cool the samples and neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze all four samples by HPLC-UV and LC-MS.

    • You should observe a new, more polar (earlier eluting) peak in the stressed samples, especially the basic one.

    • The mass spectrum of this new peak should correspond to the molecular weight of 4-(pyrrolidin-1-ylmethyl)benzoic acid.

Workflow: Troubleshooting & Confirming Hydrolysis

The following diagram outlines a logical workflow for identifying and resolving hydrolysis issues.

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_validate Validation cluster_action Corrective Action observe New Peak in HPLC / Inconsistent Assay Results hypo Suspect Ester Hydrolysis observe->hypo Potential Cause validate Perform Forced Degradation Study (Acid/Base/Heat) hypo->validate Test Hypothesis confirm Confirm Degradant Identity via LC-MS validate->confirm storage Review Storage Protocol (Solid & Stock Solution) confirm->storage If confirmed, review sources of degradation experiment Review Experimental Protocol (Buffer, pH, Temp, Time) confirm->experiment implement Implement Optimized Protocols storage->implement experiment->implement

Caption: Troubleshooting Workflow for Ester Hydrolysis.

Protocol: Example Stability-Indicating HPLC Method

This method is designed to separate the non-polar parent ester from the more polar carboxylic acid degradant.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: The carboxylic acid degradant will elute significantly earlier than the parent ester.

This guide provides a comprehensive framework for understanding and preventing the hydrolysis of this compound. By applying these principles of careful pH control, temperature management, and anhydrous handling, you can ensure the integrity of your compound and the reliability of your experimental data.

References

  • Vertex AI Search, based on insights from solvent influences on ester hydrolysis.
  • TutorChase. (n.d.). How do esters undergo hydrolysis? Retrieved from TutorChase. [Link]

  • Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Fink, A. L. (1976). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Journal of Biological Chemistry.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Syngene International. [Link]

  • Aksnes, G., & Libnau, F. O. (1991).
  • Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate. [Link]

  • RJPN. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters.
  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part III. Acid Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from Save My Exams. [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]

  • ResearchGate. (2025, August 6). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Request PDF. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of NHS Ester Reagents.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Minimizing Impurities in the Synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs). Purity is not just a goal; it is a prerequisite for reliable and reproducible research. Impurities, even at trace levels, can significantly impact biological activity, safety profiles, and the overall success of a drug development program.

This guide provides in-depth, field-proven insights into common challenges encountered during the synthesis of this key intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues, optimize your reaction conditions, and implement robust purification strategies.

Section 1: The Synthetic Landscape and Common Impurities

The most prevalent and scalable method for synthesizing this compound is the reductive amination of Methyl 4-formylbenzoate with pyrrolidine.[1] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the target tertiary amine.[1] While efficient, this pathway is susceptible to the formation of several key impurities if not properly controlled.

Synthesis_Pathway SM1 Methyl 4-formylbenzoate Intermediate Iminium Ion Intermediate SM1->Intermediate + H⁺, - H₂O SM2 Pyrrolidine SM2->Intermediate + H⁺, - H₂O Product This compound Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer

Caption: General workflow for the reductive amination synthesis.

Understanding the origin of impurities is the first step toward their elimination.[2] The diagram below illustrates the primary sources of contamination in this synthesis.

Impurity_Formation Reaction Main Reaction: Aldehyde + Amine -> Product Unreacted_SM Impurity A: Unreacted Methyl 4-formylbenzoate Reaction->Unreacted_SM Incomplete Conversion Carbinolamine Impurity B: Carbinolamine Intermediate Reaction->Carbinolamine Incomplete Dehydration Hydrolysis Impurity C: 4-(pyrrolidin-1-ylmethyl)benzoic Acid Reaction->Hydrolysis Ester Hydrolysis (Workup/Storage) Side_Product Impurity D: Aldol/Other Side Products Reaction->Side_Product Non-optimal pH / Temp

Caption: Key impurity formation pathways.

Section 2: Troubleshooting Guide

This section directly addresses common issues observed during synthesis and purification in a question-and-answer format.

Q1: My final product is contaminated with significant levels of unreacted Methyl 4-formylbenzoate. How can I resolve this?

Root Cause Analysis: This is one of the most frequent issues and typically points to three potential problems: (1) incorrect stoichiometry, (2) insufficient reaction time or temperature, or (3) a suboptimal choice or amount of reducing agent. The reducing agent must be selective enough to reduce the iminium ion much faster than the starting aldehyde.[1][3]

Recommended Solutions & Protocols:

  • Stoichiometric Adjustment: While a 1:1 molar ratio of aldehyde to amine is theoretical, using a slight excess of the more volatile or easily removed reactant (pyrrolidine, ~1.1 to 1.2 equivalents) can drive the reaction to completion.

  • Optimize Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[1][4] It is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the aldehyde.[1] Ensure you are using at least 1.2-1.5 equivalents of high-quality STAB.

  • Monitor the Reaction: Track the disappearance of the limiting reactant (Methyl 4-formylbenzoate) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not proceed to workup until the starting aldehyde is consumed to a level below your target specification.

  • Purification: If unreacted aldehyde persists, it can be removed during workup. The basic product can be separated from the neutral aldehyde via acid-base extraction (see Section 3 for protocol).

Q2: HPLC analysis shows a peak corresponding to 4-(pyrrolidin-1-ylmethyl)benzoic acid. What causes this, and how can I prevent it?

Root Cause Analysis: This impurity is the product of ester hydrolysis. The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly in the presence of water and at elevated temperatures. This can occur during the reaction workup or upon prolonged storage of the final product in a non-anhydrous environment.

Recommended Solutions & Protocols:

  • Controlled Workup pH: During the aqueous workup, avoid extreme pH values. When basifying the reaction mixture to deprotonate the product amine's ammonium salt, use a mild base like sodium bicarbonate (NaHCO₃) or a carefully controlled addition of dilute sodium hydroxide (e.g., 1M NaOH) at low temperatures (0-5 °C) to bring the pH to ~8-9.[5]

  • Anhydrous Conditions: Ensure all solvents used for extraction and storage (e.g., dichloromethane, ethyl acetate) are dry. Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Storage: Store the final product in an airtight container, preferably under an inert atmosphere (N₂ or Ar), at a reduced temperature (2-8 °C) to minimize degradation over time.

Q3: My yield is low, and LC-MS analysis indicates the presence of the carbinolamine intermediate. Why isn't the reaction going to completion?

Root Cause Analysis: The formation of the iminium ion from the carbinolamine intermediate is a dehydration step that is often the rate-limiting part of the reaction.[6][7] This equilibrium is highly sensitive to pH. In neutral or basic conditions, dehydration is slow. In highly acidic conditions, the starting amine can be fully protonated and become non-nucleophilic. A weakly acidic environment (pH 4-6) is typically optimal to facilitate both amine addition and subsequent dehydration.[1]

Recommended Solutions & Protocols:

  • Catalytic Acid: The use of sodium triacetoxyborohydride inherently releases acetic acid, which typically catalyzes the reaction sufficiently.[4] However, with certain substrates or solvent systems, adding a catalytic amount of acetic acid (0.1-0.2 equivalents) can accelerate iminium ion formation.

  • Azeotropic Water Removal: For challenging cases, performing the imine formation step in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water prior to adding the reducing agent can be effective, though this converts the one-pot procedure into a two-step process.[3]

Section 3: Standard Purification & Analytical Protocols

A robust purification strategy is essential for achieving high purity. For this basic product, a combination of extraction and chromatography is highly effective.

Protocol 1: Acid-Base Extraction for Impurity Removal
  • Quench & Dilute: After the reaction is complete, cool the mixture to 0 °C and cautiously quench any remaining reducing agent with water or saturated aqueous Rochelle's salt. Dilute the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted aldehyde) will remain in the organic layer.

  • Wash: Discard the organic layer. Wash the acidic aqueous layer once more with fresh DCM to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer to 0 °C in an ice bath. Slowly add a base (e.g., 1M NaOH or solid NaHCO₃) with vigorous stirring until the pH reaches 8-9.

  • Product Re-extraction: Extract the now-neutral product from the basified aqueous layer three times with DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

Protocol 2: Silica Gel Column Chromatography

For the highest purity, the material from the acid-base extraction should be further purified by column chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of hexane/ethyl acetate is often insufficient. A more polar system, such as dichloromethane/methanol (e.g., 99:1 to 95:5), often provides better separation. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the basic amine product from tailing on the acidic silica gel.

  • Loading: Load the crude product onto the column either directly or pre-adsorbed onto a small amount of silica.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Data Summary: Analytical Methods

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.[][9][10]

Analytical Technique Purpose Key Parameters & Expected Results
HPLC (UV Detection) Quantify purity and detect UV-active impurities.Purity >98%. Detects unreacted aldehyde and aromatic by-products.[2]
LC-MS Identify impurities by mass.Confirm product mass (M+H⁺). Elucidate the mass of unknown peaks.[][10]
¹H NMR Confirm chemical structure and identify impurities.Confirm characteristic peaks for the aromatic, methyl ester, and pyrrolidine protons.
GC-MS Detect volatile impurities.Identify residual solvents (e.g., DCM, ethyl acetate) and unreacted pyrrolidine.[9]
Section 4: Frequently Asked Questions (FAQs)
  • What is the best solvent for this reductive amination? 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are excellent choices as they are non-protic and effectively solubilize the reactants and the STAB reagent.[4] Tetrahydrofuran (THF) is also a viable option.

  • How can I effectively remove residual pyrrolidine? Pyrrolidine is volatile (boiling point ~87 °C) but can be persistent. The acidic wash step in the acid-base extraction protocol (Section 3) is highly effective at removing it. Alternatively, co-evaporation with a higher-boiling solvent like toluene under reduced pressure can help remove residual amounts.

  • What are the ideal storage conditions for this compound? To prevent ester hydrolysis and potential air oxidation, the purified compound should be stored as a solid in a sealed, amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).

  • How do I confirm the structure of my final product? A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is required. ¹H NMR should show distinct signals for the aromatic protons (two doublets), the singlet for the methyl ester, the singlet for the benzylic CH₂, and multiplets for the pyrrolidine ring protons. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

References
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?. Retrieved from [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.

Sources

Technical Support Center: Regioselective Functionalization of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective functionalization of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to precisely modify this versatile chemical scaffold. We will explore the underlying principles, provide actionable troubleshooting advice, and detail proven experimental protocols to help you navigate the complexities of regiocontrol in your synthetic endeavors.

Core Concepts: The Challenge of Competing Directing Groups

The primary challenge in functionalizing this compound lies in the presence of two distinct directing groups on the aromatic ring: the methyl ester (-COOMe) at C1 and the pyrrolidin-1-ylmethyl group (-CH₂-Pyr) at C4. Each group can potentially direct incoming reagents to different positions, making precise control a non-trivial pursuit.

  • The Pyrrolidin-1-ylmethyl Group: The tertiary amine in this group is a powerful Lewis base. In Directed ortho-Metalation (DoM) and many transition-metal-catalyzed C-H activation reactions, the nitrogen atom coordinates to the metal center (e.g., Li, Pd, Rh), directing functionalization to the adjacent C-H bonds at the C3 and C5 positions.[1]

  • The Methyl Ester Group: The carbonyl oxygen of the ester is a weaker Lewis base. While it can direct C-H activation, particularly with certain ruthenium or palladium catalysts under specific conditions, its influence is often subordinate to stronger, nitrogen-based directing groups.[2][3]

Understanding the interplay between these two groups is paramount for achieving the desired regiochemical outcome.

Caption: Competing directing influences on the aromatic ring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: "I'm getting a mixture of isomers. How can I exclusively functionalize the positions ortho to the pyrrolidin-1-ylmethyl group (C3/C5)?"

Answer: Poor regioselectivity is the most common challenge. To strongly favor functionalization at the C3/C5 positions, you must employ a method that leverages the superior coordinating ability of the tertiary amine.

  • Strategy 1: Directed ortho-Metalation (DoM). This is the classic and often most effective method.[4] By using a strong organolithium base like sec-butyllithium (s-BuLi) at low temperatures (-78 °C), the lithium cation will coordinate strongly to the pyrrolidine nitrogen.[1][5] This interaction, known as a complex-induced proximity effect (CIPE), delivers the base directly to the C3/C5 protons, leading to selective deprotonation.[5][6] The resulting aryllithium can then be trapped with a suitable electrophile.

  • Strategy 2: Palladium-Catalyzed C-H Activation. Many palladium(II) catalysts have a high affinity for nitrogen ligands.[7][8] Using a catalyst like Pd(OAc)₂ forms a stable five-membered palladacycle intermediate via coordination to the nitrogen and C-H activation at the C3 position.[7][9] This intermediate then enters the catalytic cycle for coupling with your desired partner. The ester carbonyl is a much weaker ligand for Pd(II) in this context and is unlikely to compete effectively.[2]

Question 2: "My reaction is consuming the starting material, but I'm seeing significant decomposition and low yields of the desired product. What's going wrong?"

Answer: This issue, particularly common in DoM protocols, almost always points to the methyl ester group's sensitivity to nucleophilic attack.

  • Problem: Organolithium bases (like n-BuLi and s-BuLi) are not only strong bases but also potent nucleophiles. They can attack the ester carbonyl, leading to undesired side products and decomposition.

  • Solution 1: Cryogenic Temperatures. Perform the lithiation at -78 °C (a dry ice/acetone bath). At this temperature, the rate of C-H deprotonation is significantly faster than the rate of nucleophilic attack on the ester.

  • Solution 2: Use a Hindered, Non-Nucleophilic Base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are strong, non-nucleophilic bases that are less likely to attack the ester. However, their bulkiness may sometimes slow down the desired ortho-lithiation.

  • Solution 3: Switch to a Milder Method. If decomposition persists, move away from organolithium chemistry. Palladium-catalyzed C-H activation often uses weaker bases (like carbonates or carboxylates) that are fully compatible with the ester group, thus avoiding this problem entirely.[10][11]

Question 3: "My C-H activation reaction has stalled with low conversion. How can I improve it?"

Answer: Stalled reactions can be due to several factors related to catalyst activity and reaction conditions.

  • Catalyst Choice & Loading: Ensure you are using an appropriate palladium source (Pd(OAc)₂ is a common starting point) and consider the impact of ligands. Sometimes, a "ligandless" reaction works, but often a ligand (e.g., a phosphine or pyridine-type ligand) is required to stabilize the catalyst and promote turnover.[9] Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) can also help.

  • Oxidant/Additive: Many Pd(II)-catalyzed C-H functionalization reactions operate via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle and require a specific oxidant to regenerate the active catalyst.[10] Common oxidants include benzoquinone (BQ), silver salts (Ag₂CO₃, AgOAc), or even oxygen (air). Ensure your chosen oxidant is compatible with your substrate and reagents.

  • Solvent and Atmosphere: C-H activation reactions can be sensitive to air and moisture. Use dry solvents and maintain an inert atmosphere (Nitrogen or Argon).

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to facilitate the C-H cleavage step. If your reaction is sluggish at a lower temperature, carefully increasing the heat may improve conversion.

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: In a direct competition, which directing group is stronger: the pyrrolidin-1-ylmethyl or the methyl ester? A: For the most common and powerful regioselective methods, the pyrrolidin-1-ylmethyl group is unequivocally the stronger director . Its tertiary amine nitrogen is a much more effective Lewis base for coordinating with organolithium reagents and a superior ligand for most palladium catalysts compared to the ester's carbonyl oxygen.[1][2][8]

Q: What are the best analytical methods to confirm the regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.

  • ¹H NMR: The key is to analyze the splitting patterns in the aromatic region (typically 6.5-8.0 ppm).[12] A 1,2,4-trisubstituted pattern (from functionalization at C2/C6) will have a different coupling pattern than a 1,2,4,5-tetrasubstituted pattern (from functionalization at C3/C5).[13][14][15]

  • ¹³C NMR: The number of signals in the aromatic region can confirm the symmetry of the product. A C3-functionalized product will have 6 unique aromatic carbon signals, whereas a product from C2 functionalization will also have 6. However, a di-functionalized product at C3 and C5 would show fewer signals due to symmetry.[13][14]

  • 2D NMR (COSY & NOESY/ROESY): For unambiguous proof, a ¹H-¹H COSY spectrum will show which aromatic protons are coupled (adjacent). A NOESY or ROESY spectrum is even more powerful, as it shows through-space correlations. For instance, a NOE correlation between the benzylic protons (-CH₂-N) and an adjacent aromatic proton would definitively prove functionalization occurred at the C3/C5 position.

Q: Are there any functional groups that are incompatible with these methods? A: Yes.

  • For Directed ortho-Metalation (DoM): This method is intolerant of acidic protons (e.g., -OH, -NH₂, -COOH) and sensitive electrophilic groups (e.g., aldehydes, ketones, nitriles) which will be attacked by the strong organolithium base.

  • For Palladium-Catalyzed C-H Activation: While generally more tolerant, these reactions can be inhibited by strong coordinating groups that can bind irreversibly to the palladium catalyst (e.g., some thiols). The specific tolerance depends heavily on the exact catalytic system being used.[10][11]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving regioselective functionalization at the C3 position.

Protocol 1: Directed ortho-Lithiation and Iodination

This protocol achieves functionalization ortho to the pyrrolidin-1-ylmethyl group.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add sec-butyllithium (s-BuLi, 1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting deep red solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. The deep red color should dissipate.

  • Warm-up & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully by adding saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate.

Protocol 2: Palladium-Catalyzed ortho-Arylation

This protocol demonstrates a C-H activation approach that is tolerant of the ester functionality.

  • Preparation: To a sealable reaction tube, add this compound (1.0 eq), the desired aryl halide (e.g., iodobenzene, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or toluene (~0.2 M).

  • Degassing & Sealing: Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

Comparative Data Summary

The following table summarizes the expected outcomes and key considerations for different regioselective functionalization strategies.

MethodReagent/Catalyst SystemPrimary Directing GroupMajor RegioisomerKey AdvantagesPotential Issues & Mitigation
Directed ortho-Metalation s-BuLi / THF, -78 °C-CH₂-PyrrolidineC3 / C5High regioselectivity; well-established.Nucleophilic attack on ester. Mitigation: Strict -78 °C control; use of LDA.
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Base (e.g., K₂CO₃)-CH₂-PyrrolidineC3 / C5Excellent functional group tolerance (ester-safe).Requires higher temperatures; catalyst sensitivity. Mitigation: Inert atmosphere; screen ligands/bases.
Ru-Catalyzed C-H Olefination [Ru(p-cymene)Cl₂]₂, AgOAc-COOMeC2 / C6Can access the alternative regioisomer.Often less selective; requires specific directing groups.

References

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chem-Station. Directed ortho Metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Hartwig, J. F., et al. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. ACS Catalysis. [Link]

  • Verdelet, T., et al. Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C−H Activation. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. The Journal of Organic Chemistry. [Link]

  • Snieckus, V., et al. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. The Journal of Organic Chemistry. [Link]

  • Lyons, T. W., & Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • ScienceOpen. Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Lyons, T. W., & Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Larionov, O. V., et al. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]

  • SciSpace. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • YouTube. Analyzing Partial Structure in the Aromatic Region (1H NMR). [Link]

  • Hertkorn, N., et al. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Magnetic Resonance in Chemistry. [Link]

  • Sambiagio, C., et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Pilarski, L. T., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Dyrager, C., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Knochel, P., et al. Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu₂Mg in toluene. Chemical Science. [Link]

  • ACS Publications. Bench-Stable Cerium(IV) Benzoate: A Versatile LMCT Catalyst for Selective Dehydroxymethylative Functionalization. ACS Catalysis. [Link]

  • Srola, M., et al. Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters. [Link]

  • Chábera, J., et al. Regio- and stereoselective C-H functionalization of brassinosteroids. Steroids. [Link]

Sources

Validation & Comparative

A Methodological Guide to Evaluating the Efficacy of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and Its Analogs as Prolyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a synthetic organic compound whose biological efficacy has not been extensively reported in publicly accessible literature. Structurally, it shares pharmacophoric features with known inhibitors of various enzymes, suggesting its potential as a bioactive molecule. The pyrrolidine ring, in particular, is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a range of biological targets.[1][2] This guide addresses the current information gap by proposing a structured, scientifically rigorous framework for evaluating the efficacy of this compound and its structurally similar analogs. We hypothesize that this class of compounds may act as inhibitors of Prolyl-tRNA Synthetase (ProRS), a crucial enzyme in protein synthesis and a validated drug target for various diseases, including inflammatory conditions and cancers.[3][4][5] This document outlines a comprehensive, hypothetical experimental plan, from analog selection and synthesis to detailed biochemical and cell-based assay protocols, providing researchers with a self-validating system to explore this compound's therapeutic potential.

Introduction and Rationale

This compound is a molecule of interest due to its structural components. The pyrrolidine moiety is a versatile scaffold found in numerous biologically active compounds and approved drugs, valued for its ability to explore three-dimensional chemical space.[1][2] While some related compounds are used as intermediates in the synthesis of pharmaceuticals like the anti-cancer agent Gefitinib, direct biological or comparative efficacy data for the title compound is scarce.[6]

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[7] Their inhibition presents a promising therapeutic strategy. Specifically, Prolyl-tRNA Synthetase (ProRS) has been identified as a target for inflammatory diseases, cancers, and infectious diseases.[3][4][5][8] Given that small molecules containing aromatic and heterocyclic components have been successfully developed as ProRS inhibitors, we propose that this compound and its analogs represent a novel chemical space for the discovery of new ProRS inhibitors.[3][9]

This guide provides a detailed roadmap for a comparative efficacy study, designed to be a self-validating system for researchers in drug discovery and development.

Design of a Comparative Efficacy Study

Selection and Synthesis of Analog Compounds

To establish a clear structure-activity relationship (SAR), a focused library of analogs should be synthesized. The selection is based on systematic modifications to the core structure of this compound (Compound A ).

  • Ester Group Modification: The methyl ester will be replaced with ethyl (Compound B ) and isopropyl (Compound C ) esters to probe the effect of steric bulk near the benzoate core.

  • Cyclic Amine Modification: The pyrrolidine ring will be replaced with a piperidine (Compound D ) and a morpholine (Compound E ) ring to evaluate the impact of ring size and the introduction of a heteroatom on activity.

Table 1: Proposed Compounds for Comparative Efficacy Study

Compound IDStructure NameR1 Group (Ester)R2 Group (Cyclic Amine)
A This compound-CH₃Pyrrolidine
B Ethyl 4-(pyrrolidin-1-ylmethyl)benzoate-CH₂CH₃Pyrrolidine
C Isopropyl 4-(pyrrolidin-1-ylmethyl)benzoate-CH(CH₃)₂Pyrrolidine
D Methyl 4-(piperidin-1-ylmethyl)benzoate-CH₃Piperidine
E Methyl 4-(morpholin-4-ylmethyl)benzoate-CH₃Morpholine

The synthesis can be achieved via established methods, such as the esterification of the corresponding benzoic acid derivative, followed by the introduction of the cyclic amine.[6]

G cluster_synthesis General Synthesis Workflow Start 4-(Bromomethyl)benzoic acid Esterification Esterification (e.g., Methanol, H+) Start->Esterification Intermediate Methyl 4-(bromomethyl)benzoate Esterification->Intermediate Amination Nucleophilic Substitution (e.g., Pyrrolidine) Intermediate->Amination Product This compound Amination->Product

Caption: General synthesis workflow for the target compounds.

Proposed Biological Target: Prolyl-tRNA Synthetase (ProRS)

ProRS enzymes are essential for protein synthesis and exist in different forms across bacteria, archaea, and eukaryotes.[10][11] Human cytosolic ProRS is a validated target for diseases like cancer and fibrosis.[5] We hypothesize that the selected compounds will act as ATP-competitive inhibitors of human ProRS.

cluster_pathway Prolyl-tRNA Synthetase Catalytic Cycle ProRS ProRS Enzyme Pro_AMP Prolyl-AMP Intermediate ProRS->Pro_AMP + ATP + L-Proline ATP ATP Proline L-Proline Inhibitor Proposed Inhibitor (Compound A-E) Inhibitor->ProRS Binds to ATP site Pro_tRNA Prolyl-tRNA(Pro) Pro_AMP->Pro_tRNA + tRNA(Pro) tRNA tRNA(Pro) Protein Protein Synthesis Pro_tRNA->Protein

Sources

A Comparative Analysis of Synthetic Routes to Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinylmethyl Benzoate Moiety

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a valuable substituted aromatic compound that serves as a key building block in medicinal chemistry and materials science. The core structure, featuring a tertiary benzylic amine linked to a methyl benzoate, is a common scaffold in the design of pharmacologically active molecules. The pyrrolidine ring can influence solubility, basicity, and receptor-binding interactions, while the methyl benzoate group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. Given its importance, the efficient and scalable synthesis of this intermediate is of considerable interest to researchers in academic and industrial settings.

This guide provides an in-depth comparative analysis of the two most prevalent and logical synthetic strategies for preparing this compound: Nucleophilic Substitution and Reductive Amination . We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.

Methodology 1: Nucleophilic Substitution at the Benzylic Position

The first major pathway involves the direct alkylation of pyrrolidine with a suitable electrophile, namely methyl 4-(halomethyl)benzoate. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale: The SN2 Pathway

The SN2 reaction is a single-step, concerted process where the nucleophile (pyrrolidine) attacks the electrophilic carbon atom at the same time as the leaving group (e.g., bromide) departs.[1] The benzylic carbon in methyl 4-(bromomethyl)benzoate is an excellent substrate for SN2 reactions. This heightened reactivity is due to the stabilization of the transition state by the adjacent benzene ring.[2][3] As the nucleophile attacks and the leaving group departs, the p-orbitals of the benzylic carbon can overlap with the π-system of the aromatic ring, delocalizing the developing charge and lowering the activation energy of the transition state.[2][4]

This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral. The reaction rate is dependent on the concentration of both the nucleophile (pyrrolidine) and the electrophile (methyl 4-(bromomethyl)benzoate).[1]

Visualizing the Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_process Sₙ2 Reaction cluster_products Products R1 Methyl 4-(bromomethyl)benzoate TS Transition State (Backside Attack) R1->TS Electrophile R2 Pyrrolidine (Nucleophile) R2->TS Nucleophile P1 This compound TS->P1 Concerted C-N bond formation & C-Br bond cleavage P2 Hydrogen Bromide (as salt) TS->P2

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • Methyl 4-(bromomethyl)benzoate[4]

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetonitrile (approx. 0.2 M), add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.

  • Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Methodology 2: Reductive Amination

The second major synthetic route is the reductive amination of methyl 4-formylbenzoate with pyrrolidine. This is a one-pot reaction that first involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale: Imine/Iminium Formation and Hydride Reduction

Reductive amination is a robust and widely used method for C-N bond formation.[] The reaction begins with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the aldehyde (methyl 4-formylbenzoate). This forms a hemiaminal intermediate which then dehydrates to form a positively charged iminium ion.

A key aspect of this method is the choice of reducing agent. A mild and selective reducing agent is required, one that will readily reduce the iminium ion intermediate but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion. This selectivity allows the entire reaction to be performed in a single pot, making it highly efficient.

Visualizing the Reductive Amination Pathway

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Product R1 Methyl 4-formylbenzoate I1 Hemiaminal Intermediate R1->I1 R2 Pyrrolidine R2->I1 Nucleophilic Attack I2 Iminium Ion I1->I2 Dehydration P1 This compound I2->P1 Hydride Reduction Reducer Sodium Triacetoxyborohydride (STAB) Reducer->I2

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the reliability and consistency of its quantification is non-negotiable. This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, focusing on the critical process of cross-validation. Cross-validation serves as the ultimate arbiter of a method's robustness, demonstrating that an analytical procedure will produce consistent and reliable results regardless of the testing site, personnel, or even the chosen validated method.[1][2] This is particularly crucial when transferring methods between research and quality control laboratories or when comparing data generated from different analytical techniques.[3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for selecting, implementing, and cross-validating methods for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The Regulatory Pillar: Understanding Validation Frameworks

Before embarking on any validation or cross-validation effort, it is essential to be grounded in the regulatory expectations that govern this process. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our approach.[5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8]

The recently updated ICH Q2(R2) guideline provides a general framework for the principles of analytical procedure validation, which includes performance characteristics like accuracy, precision, specificity, linearity, and range.[9][10] The ICH M10 guideline specifically addresses the conduct of cross-validation studies, emphasizing the need to ensure data exchangeability between different methods or laboratories.[3][11] A validation protocol, containing the intended purpose, performance characteristics, and acceptance criteria, must be established before initiating any validation study.[7][8]

Selecting the Right Tool: Candidate Analytical Methods

The molecular structure of this compound—featuring an aromatic ring, an ester group, and a tertiary amine—lends itself to several analytical techniques. The two most prominent methods for quantitative analysis in a pharmaceutical setting are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. For this compound, a reversed-phase method using a C18 column provides excellent separation and quantification capabilities. Its robustness and widespread availability make it an ideal primary method for quality control and stability testing.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior sensitivity and specificity, making it an excellent choice for identifying and quantifying trace-level impurities or for confirmatory analysis.[12][13] The mass spectrometric detection provides structural information, which is invaluable for unequivocal identification.

The following diagram illustrates the decision-making process for selecting and validating an analytical method.

MethodSelection cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Validation & Cross-Validation cluster_2 Phase 3: Implementation Start Define Analytical Requirement (e.g., Assay, Impurity) Method_Choice Select Primary Method (e.g., HPLC-UV) Start->Method_Choice Alternative_Method Select Secondary/Confirmatory Method (e.g., GC-MS) Method_Choice->Alternative_Method Need for orthogonal method or higher sensitivity? Validate_Primary Full Validation of Primary Method (per ICH Q2) Method_Choice->Validate_Primary Validate_Secondary Full Validation of Secondary Method (per ICH Q2) Alternative_Method->Validate_Secondary Cross_Validate Perform Cross-Validation (Comparative Testing) Validate_Primary->Cross_Validate Validate_Secondary->Cross_Validate Implement Implement for Routine Use Cross_Validate->Implement

Caption: Logical workflow for analytical method selection and validation.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

Choosing between HPLC-UV and GC-MS depends on the specific analytical objective. HPLC is often preferred for routine assay and purity testing due to its simplicity and robustness, while GC-MS excels in sensitivity and confirmatory analysis.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility and column interaction.The choice is dictated by the analyte's physicochemical properties. The target compound is amenable to both.
Specificity Good. Based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar UV absorbance.Excellent. Based on retention time and unique mass fragmentation pattern. Provides a higher degree of confidence in analyte identity.[12]
Sensitivity (LOQ) ~0.5 µg/mL~0.05 µg/mLGC-MS typically offers 10-fold or greater sensitivity, crucial for trace impurity analysis.
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity over a defined range, a key requirement for quantification.[14][15]
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers better precision for routine assays due to simpler sample handling and less instrumental variability.[14]
Sample Prep Simple dissolution in mobile phase.May require derivatization for less volatile compounds, though likely not for this specific molecule. Involves extraction into a volatile solvent.The need for derivatization in GC can add complexity and potential for error, making HPLC more straightforward.
Robustness High. Less sensitive to minor changes in operating parameters.Moderate. Sensitive to changes in flow rate, temperature programming, and injector conditions.HPLC methods are generally considered more "rugged" for transfer between QC labs.

The Cross-Validation Protocol: A Practical Workflow

Cross-validation is performed to demonstrate that two validated analytical procedures can be used for the same intended purpose.[10] The most common approach is comparative testing , where the same batch of samples is analyzed by both methods (or in both laboratories).[1]

Objective

To demonstrate the equivalency of a primary HPLC-UV method and a secondary GC-MS method for the quantification of this compound in a bulk drug substance.

Acceptance Criteria

The mean percentage assay value obtained by the GC-MS method should not differ from the mean value obtained by the HPLC-UV method by more than 2.0% . The %RSD for replicates within each method should be ≤ 2.0% . These criteria are based on typical industry standards for assay methods.[14]

CrossValidationWorkflow cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis start Initiate Cross-Validation protocol Develop & Approve Cross-Validation Protocol (Define Scope, Acceptance Criteria) start->protocol samples Prepare Homogenous Sample Batch (n=6 preparations) protocol->samples hplc_sst Perform System Suitability Test (SST) samples->hplc_sst gcms_sst Perform System Suitability Test (SST) samples->gcms_sst hplc_analyze Analyze 6 Sample Preparations hplc_sst->hplc_analyze hplc_data Calculate Mean Assay, %RSD hplc_analyze->hplc_data compare Compare Results & Perform Statistical Analysis (Calculate % Difference) hplc_data->compare gcms_analyze Analyze 6 Sample Preparations gcms_sst->gcms_analyze gcms_data Calculate Mean Assay, %RSD gcms_analyze->gcms_data gcms_data->compare report Generate Validation Report (Summarize findings, state pass/fail) compare->report Criteria Met? end Cross-Validation Complete report->end

Caption: Workflow for a comparative cross-validation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), ensuring the system is fit for purpose before any sample is analyzed.

Protocol 1: HPLC-UV Method

This method is designed for robust, routine quantification.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for the moderately polar aromatic analyte.

    • Mobile Phase: A 60:40 (v/v) mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 6.5 with phosphoric acid). The buffer controls the ionization state of the tertiary amine, ensuring consistent peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Detection Wavelength: 240 nm. This wavelength is selected based on the UV absorbance maximum of the benzoate chromophore.

    • Injection Volume: 10 µL.

  • Reagent and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Stock Solution to 50.0 mL with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the test sample and prepare identically to the Standard Stock Solution, followed by the same dilution step.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution five times.

    • Acceptance Criteria: The %RSD of the peak areas must be ≤ 1.0%, and the tailing factor must be ≤ 1.5. This ensures the system's precision and the column's performance.

  • Analysis Procedure:

    • Once SST passes, inject the Working Standard Solution, followed by the sample preparations in duplicate, bracketing with the standard every 10 injections to monitor for drift.

    • Construct a calibration curve if analyzing a range of concentrations, or use a single-point calibration for assay.

Protocol 2: GC-MS Method

This method is optimized for high sensitivity and specificity.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: Standard GC-MS with a capillary column and an electron ionization (EI) source. EI is chosen for its ability to produce reproducible, library-searchable mass spectra.

    • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity phase is excellent for general-purpose separation of a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program ensures the analyte elutes as a sharp peak without thermal degradation.

    • MS Conditions: EI at 70 eV. Scan range 50-350 amu.

  • Reagent and Standard Preparation:

    • Solvent: Dichloromethane (DCM).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with DCM.

    • Working Standard Solution (10 µg/mL): Prepare by serial dilution from the stock solution.

    • Sample Solution (10 µg/mL): Prepare similarly to the standard solution.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution five times.

    • Acceptance Criteria: The %RSD of the peak areas must be ≤ 5.0%, and the signal-to-noise ratio of the primary ion must be ≥ 10.

  • Analysis Procedure:

    • After the SST is met, inject standards and samples.

    • Quantify using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) to enhance specificity.

Data Interpretation and Reporting

After executing both methods on the same homogenous batch of this compound, the results are compiled and compared.

Hypothetical Cross-Validation Data:

Sample ID HPLC-UV Assay (%) GC-MS Assay (%)
Prep 199.699.3
Prep 299.899.5
Prep 399.599.1
Prep 499.999.7
Prep 599.799.4
Prep 699.699.2
Mean 99.68 99.37
Std. Dev. 0.150.22
%RSD 0.15% 0.22%
% Difference \multicolumn{2}{c}{0.31% }
Conclusion \multicolumn{2}{c}{PASS }

Analysis:

  • The %RSD for both methods is well within the ≤ 2.0% acceptance criterion, demonstrating excellent intra-method precision.

  • The percentage difference between the mean assay values of the two methods is 0.31%, which is well below the acceptance limit of 2.0%.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins data reliability in the pharmaceutical industry. For this compound, both HPLC-UV and GC-MS represent powerful and valid analytical techniques. While HPLC-UV stands out for its robustness in routine quality control environments, GC-MS provides unparalleled specificity and sensitivity for more demanding applications. By following a well-structured protocol grounded in regulatory guidelines like ICH Q2(R2), scientists can successfully demonstrate method equivalency, ensuring seamless data comparison and method transfer across the entire drug development lifecycle. This commitment to rigorous validation is the cornerstone of ensuring product quality and patient safety.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • Semantic Scholar. (n.d.). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation.
  • National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate.
  • EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • U.S. Department of Justice, Drug Enforcement Administration. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.

Sources

The Pyrrolidine Scaffold: A Comparative Analysis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and its Analogs in VLA-4 Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its prevalence in natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry. This guide provides an in-depth comparison of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate with a series of its structural analogs, focusing on their performance in bioassays targeting the Very Late Antigen-4 (VLA-4), a key player in inflammatory responses.

Introduction to VLA-4 and its Role in Inflammation

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric transmembrane protein expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils.[3] It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues, a crucial step in the inflammatory cascade.[3][4] The interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on endothelial cells at sites of inflammation, facilitates this process.[4][5] Consequently, the inhibition of the VLA-4/VCAM-1 interaction presents a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases, such as asthma, rheumatoid arthritis, and multiple sclerosis.[3][5][6]

Comparative Bioactivity of Pyrrolidine Derivatives as VLA-4 Antagonists

While specific bioassay data for this compound (Compound 1) is not extensively available in public literature, a comprehensive analysis of its closely related analogs, particularly the corresponding carboxylic acid and other derivatives, provides significant insights into its potential as a VLA-4 antagonist. A seminal study by Chiba et al. (2006) on 4-(pyrrolidinyl)methoxybenzoic acid derivatives has laid the groundwork for understanding the structure-activity relationship (SAR) within this chemical class.[6]

Table 1: Comparative VLA-4 Antagonistic Activity of Pyrrolidine Derivatives

Compound IDStructureModification from Compound 1VLA-4 IC50 (nM)
1 This compound Data not available
2 Hydrolysis of the methyl ester to a carboxylic acid.1.6
3 Addition of a 3-chloro and a 4-ureidophenylacetyl group.0.51
4 Introduction of fluorine at the 4-position of the pyrrolidine ring and a substituted ureidophenylacetyl group.Potent inhibition noted

Data for compounds 2, 3, and 4 are derived from studies on analogous series of VLA-4 antagonists.[6]

From the comparative data, a clear structure-activity relationship emerges. The hydrolysis of the methyl ester in Compound 1 to the corresponding carboxylic acid (Compound 2) results in a highly potent VLA-4 antagonist with an IC50 value in the low nanomolar range.[6] This suggests that the carboxylic acid moiety is crucial for the compound's interaction with the VLA-4 receptor, likely forming a key binding interaction. This compound can, therefore, be considered a potential prodrug that may be hydrolyzed in vivo to the active carboxylic acid form.

Further modifications to the core structure, as seen in Compounds 3 and 4, involving the addition of substituted phenylacetyl groups, lead to even more potent VLA-4 inhibition. These substitutions likely explore additional binding pockets within the receptor, enhancing the overall affinity of the molecule.

The VLA-4 Signaling Pathway and Mechanism of Antagonism

The binding of VLA-4 to VCAM-1 initiates an intracellular signaling cascade, often referred to as "outside-in" signaling, which promotes leukocyte adhesion, migration, and activation. The pyrrolidine-based antagonists discussed herein act by competitively inhibiting the interaction between VLA-4 and VCAM-1, thereby preventing the initiation of this signaling cascade.

VLA4_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Talin Talin VLA4->Talin Inside-out activation Kindlin Kindlin VLA4->Kindlin Inside-out activation PI3K PI3K VLA4->PI3K Outside-in signaling PLCg PLCγ VLA4->PLCg Outside-in signaling Talin->VLA4 Kindlin->VLA4 Adhesion Leukocyte Adhesion & Migration PI3K->Adhesion PLCg->Adhesion Antagonist Pyrrolidine Derivative (e.g., Compound 2) Antagonist->VLA4 Inhibition

Caption: VLA-4 signaling pathway and the inhibitory action of pyrrolidine derivatives.

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of VLA-4 antagonists and are representative of the bioassays used to characterize the compounds discussed in this guide.[6]

VLA-4/VCAM-1 Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with recombinant human VCAM-1 overnight at 4°C.

  • Cell Preparation: A VLA-4-expressing cell line (e.g., Jurkat cells) is labeled with a fluorescent dye, such as Calcein-AM.

  • Compound Incubation: The labeled cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for 30 minutes at 37°C.

  • Adhesion Step: The cell-compound mixture is added to the VCAM-1 coated wells and incubated for 30 minutes at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with a phosphate-buffered saline (PBS) solution.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.

Caption: Workflow for the VLA-4/VCAM-1 Adhesion Assay.

Conclusion

The pyrrolidine scaffold is a cornerstone in the development of potent VLA-4 antagonists. While direct biological data for this compound is limited, the analysis of its close structural analogs strongly suggests its potential as a valuable compound in this therapeutic area, likely acting as a prodrug for the highly active carboxylic acid derivative. The structure-activity relationships highlighted in this guide underscore the importance of the carboxylic acid moiety and provide a rational basis for the design of future VLA-4 inhibitors based on the 4-(pyrrolidin-1-ylmethyl)benzoate framework. Further investigation into the in vitro and in vivo properties of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Chiba, J., Iimura, S., Yoneda, Y., Sugimoto, Y., Horiuchi, T., Muro, F., ... & Machinaga, N. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]

  • Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., ... & Machinaga, N. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., ... & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]

  • Wikipedia. VLA-4. [Link]

  • Taylor & Francis. VLA-4 – Knowledge and References. [Link]

  • Laffón, A., García-Vicuña, R., Humbría, A., Postigo, A. A., Corbí, A. L., de Landázuri, M. O., & Sánchez-Madrid, F. (1991). Upregulated expression and function of VLA-4 fibronectin receptors on human activated T cells in rheumatoid arthritis. The Journal of Clinical Investigation, 88(2), 546-552. [Link]

  • Vandivier, R. W., & thirteen others. (2002). VLA-4-dependent and-independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. Arthritis & Rheumatism, 46(1), 154-165. [Link]

  • Lin, K., & sixteen others. (2008). Discovery of very late antigen-4 (VLA-4, α4β1 integrin) allosteric antagonists. Journal of Biological Chemistry, 283(46), 31584-31592. [Link]

  • Singh, J., & eleven others. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Medicinal Research Reviews, 23(6), 759-784. [Link]

  • ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • PubMed. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a key structural motif and a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility in medicinal chemistry, particularly as a precursor for more complex bioactive molecules, demands an exceptionally high degree of purity.[1] The presence of impurities, even at trace levels, can have significant downstream consequences, including altered biological activity, the generation of misleading pharmacological data, and potential toxicity in final drug products. Therefore, rigorous analytical benchmarking to validate the purity of each synthesized batch is not merely a procedural step but a cornerstone of reliable and reproducible research in drug development.

This guide provides an in-depth comparison of the principal analytical techniques used to determine the purity of synthesized this compound. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer a comparative analysis of the data each technique yields. This document is intended for researchers, chemists, and quality control professionals who require robust, self-validating systems for purity assessment.

Understanding the Impurity Profile: A Synthesis-Based Approach

The purity of this compound is intrinsically linked to its synthetic route. A common synthetic pathway involves the esterification of a benzoic acid derivative followed by the introduction of the pyrrolidine moiety.[1][2] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Such as 4-formylbenzoic acid, methyl 4-(bromomethyl)benzoate, or pyrrolidine.[2][3]

  • Reaction By-products: Including products of side reactions or incomplete conversions.

  • Reagents and Catalysts: Residual reagents or catalysts used during the synthesis.

  • Solvents: Organic solvents used in the reaction or purification steps.

A comprehensive purity analysis must be capable of separating, identifying, and quantifying the target compound from these potential contaminants.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including required sensitivity, the nature of the sample matrix, and available instrumentation.[4] We will compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry.[5] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a molecule like this compound, which possesses a UV-active aromatic ring, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is highly effective for quantitative purity analysis. The choice of a C18 column is logical due to the compound's moderate polarity, ensuring good retention and separation from both more polar and less polar impurities.

Data Presentation: Purity Assessment by RP-HPLC

Sample IDRetention Time (min)Peak Area (%)Identity
Batch A-0015.8299.85%This compound
3.150.08%Impurity 1 (likely starting material)
7.210.07%Impurity 2 (unknown)
Reference Std.5.81>99.9%This compound

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[6]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient elution is recommended for optimal separation.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm, selected based on the chromophore of the benzoate ring.[5][8]

    • Injection Volume: 10 µL.[7]

  • Reagent and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard stock solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the reference standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow Prep Sample & Standard Preparation (1 mg/mL) System HPLC System Setup (C18 Column, Gradient) Inject Inject Blank, Standard, & Sample System->Inject Equilibrate System Acquire Data Acquisition (UV at 254 nm) Inject->Acquire Analyze Data Analysis (Peak Integration, Area % Calculation) Acquire->Analyze Report Purity Report Analyze->Report QNMR_Workflow Prep Accurately weigh Sample & Internal Std. Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->Dissolve Acquire Acquire ¹H NMR Spectrum (Long D1 Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity (Using qNMR Formula) Process->Calculate Report Purity & Structural Confirmation Calculate->Report

Caption: Workflow for Quantitative NMR Purity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. [4]This technique is unparalleled for detecting and identifying trace-level impurities. As the separated components elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the parent compound and any impurities, which is critical for impurity identification. For this compound (MW: 219.28), a protonated molecular ion [M+H]⁺ at m/z 220.3 would be expected.

Data Presentation: LC-MS Impurity Profiling

Retention Time (min)Detected m/z [M+H]⁺Proposed IdentityRelative Abundance
5.82220.3This compound100%
3.15165.1Methyl 4-formylbenzoate (Starting Material)0.05%
8.50234.3N-Oxide derivative (Potential Degradant)0.02%

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

    • LC Conditions: The same or similar conditions as the HPLC-UV method can be used. Using volatile buffers like ammonium formate or formic acid is essential for MS compatibility. [6] * MS Conditions (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Scan Range: m/z 100 - 500.

      • Capillary Voltage: ~3.5 kV.

      • Gas Flow/Temperature: Optimize based on instrument manufacturer recommendations.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized sample (~10-100 µg/mL) in the initial mobile phase. High concentrations can cause source contamination and signal suppression.

  • Analysis Procedure:

    • Inject the sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectra for the main peak and any minor impurity peaks.

    • Correlate the observed m/z values with the molecular weights of the target compound and potential impurities or degradants.

Comparative Summary and Recommendations

FeatureHPLC-UVqNMRLC-MS
Primary Use Quantitative PurityQuantitative Purity & Structure ElucidationImpurity Identification & Profiling
Sensitivity High (ppm) [4]ModerateVery High (ppb-ppt) [4]
Quantitation Excellent (with standard)Excellent (primary method)Semi-Quantitative (requires standards)
Information Retention Time, Purity (%)Chemical Structure, Molar RatiosMolecular Weight, Structure Fragments
Cost/Complexity ModerateModerate to HighHigh
Recommendation Gold standard for routine QC and batch release purity testing.Definitive structural confirmation and orthogonal purity validation.Essential for impurity identification , stability studies, and troubleshooting.

For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-pronged approach is recommended. RP-HPLC should be employed as the primary method for routine quantitative purity analysis. ¹H NMR should be used to confirm the identity and structure of every new batch and can serve as a powerful orthogonal method for purity validation. Finally, LC-MS is indispensable for the initial characterization of the impurity profile and for investigating any unknown peaks observed in the HPLC chromatogram. This integrated strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • Zhang, B., et al. (2017). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

  • Acta Crystallographica Section E. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Institutes of Health. Available at: [Link]

  • Hassouna, M. E. M., et al. (2017). Validation of a Novel and Sensitive RP-HPLC Method for Simultaneous Determination of Cefixime Trihydrate and Sodium Benzoate in Powder for Oral Suspension Dosage Form. Open Access Journal of Surgery. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • ResearchGate. The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates 4 b, 14, and 19. Available at: [Link]

  • SIELC Technologies. Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • Smo Chemical Technology Co.,LTD. Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. Available at: [Link]

  • Amerigo Scientific. This compound. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Matrix Fine Chemicals. METHYL 4-(PYRROLIDIN-1-YL)BENZOATE | CAS 129414-26-2. Available at: [Link]

  • PubMed. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Y0000069 - Detailed view. Available at: [Link]

  • PubChem. Methyl 4-methylbenzoate | C9H10O2 | CID 7455. Available at: [Link]

  • Saeed, A., et al. (2008). Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. Benzoic acid, methyl ester. NIST WebBook. Available at: [Link]

  • MassBank. methyl benzoate. Available at: [Link]

  • Google Patents. US4154738A - Imidazole derivatives and intermediates in their preparation.
  • PubChem. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687. Available at: [Link]

  • Saeed, A., et al. (2008). Methyl 4-methylbenzoate. ResearchGate. Available at: [Link]

Sources

In Vivo Validation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Comparative Guide to Assessing Anti-Inflammatory and Analgesic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, a novel small molecule with potential therapeutic applications. Due to the current absence of published in vivo data for this specific compound, this document outlines a robust, hypothesis-driven approach to rigorously assess its anti-inflammatory and analgesic properties. We will compare its potential efficacy and safety profile against well-established, clinically relevant drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Tramadol, a centrally acting analgesic.

The experimental designs detailed herein are grounded in established pharmacological models and are intended to provide researchers, scientists, and drug development professionals with the necessary protocols to generate decisive preclinical data. Our focus is on the causality behind experimental choices, ensuring each protocol serves as a self-validating system for trustworthy and reproducible results.

Introduction: Rationale and Hypothesized Mechanism of Action

While direct biological activity for this compound has not been extensively characterized, its structural motifs, specifically the benzoate and pyrrolidine rings, are present in various biologically active compounds. Benzoate derivatives have been explored for a range of activities, including local anesthesia and anticancer effects[1][2]. The pyrrolidine ring is a common scaffold in medicinal chemistry, found in drugs targeting a variety of receptors and enzymes.

Based on these structural alerts and the common therapeutic targets for novel small molecules, we hypothesize that this compound may possess anti-inflammatory and/or analgesic properties. The potential mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or modulation of nociceptive pathways. This guide will therefore focus on established in vivo models to test these hypotheses.

Comparative Compounds

To provide a meaningful assessment of this compound's potential, its activity will be benchmarked against:

  • Indomethacin: A potent NSAID used as a positive control in models of inflammation. It primarily acts by inhibiting COX enzymes.

  • Tramadol: A synthetic opioid analgesic used as a positive control in models of pain. It has a dual mechanism of action, acting as a weak µ-opioid receptor agonist and inhibiting the reuptake of serotonin and norepinephrine.

A vehicle control group (e.g., saline or a suitable solvent for the test compound) will be included in all experiments to account for any effects of the administration procedure itself.

In Vivo Experimental Workflows

The following sections detail the step-by-step protocols for evaluating the anti-inflammatory and analgesic potential of this compound.

Assessment of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[3][4][5] Carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema, hyperalgesia, and erythema.

Experimental Workflow Diagram:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Measurement Phase acclimatize Acclimatize Animals (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Randomize into Groups (n=8 per group) baseline->grouping administer Administer Test Compounds (i.p. or p.o.) grouping->administer induce Induce Edema with Carrageenan Injection administer->induce 60 min post-treatment measure_1h Measure Paw Volume (1 hour) induce->measure_1h measure_2h Measure Paw Volume (2 hours) measure_3h Measure Paw Volume (3 hours) measure_4h Measure Paw Volume (4 hours)

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (180-220 g) will be used. Animals should be housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals will be acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Grouping: Animals will be randomly divided into the following groups (n=8 per group):

    • Vehicle Control

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Indomethacin (10 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a plethysmometer.

  • Compound Administration: The test compounds, indomethacin, or vehicle will be administered via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline will be injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume will be measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema (at 3h)
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0%
This compound300.45 ± 0.0347.1%
This compound1000.28 ± 0.0267.1%
Indomethacin100.32 ± 0.0362.4%
Assessment of Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[6][7] Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior.

Experimental Workflow Diagram:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_obs Observation Phase acclimatize Acclimatize Animals (7 days) grouping Randomize into Groups (n=8 per group) acclimatize->grouping administer Administer Test Compounds (i.p. or p.o.) grouping->administer induce Induce Writhing with Acetic Acid Injection administer->induce 30 min post-treatment observe Observe and Count Writhes (for 20 min) induce->observe 5 min post-induction

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) will be used.

  • Acclimatization: Animals will be acclimatized for at least 7 days.

  • Grouping: Animals will be randomly divided into the following groups (n=8 per group):

    • Vehicle Control

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 30 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Tramadol (20 mg/kg)

  • Compound Administration: The test compounds, tramadol, or vehicle will be administered (i.p. or p.o.).

  • Induction of Writhing: Thirty minutes after compound administration, 0.1 mL/10g of 0.6% v/v acetic acid solution will be injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, each mouse will be placed in an individual observation chamber, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) will be counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity will be calculated as follows: % Analgesia = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Analgesic Activity
Vehicle Control-45.8 ± 3.2-
This compound1035.2 ± 2.823.1%
This compound3022.1 ± 2.151.7%
This compound10011.5 ± 1.574.9%
Tramadol209.8 ± 1.278.6%

Preliminary Safety and Toxicity Assessment

A preliminary assessment of acute toxicity is crucial. This can be conducted in mice by observing any signs of toxicity (e.g., changes in behavior, motor activity, breathing) and mortality over a 24-hour period after administration of high doses of this compound.

Conclusion and Future Directions

The successful completion of these in vivo studies will provide the first critical evidence for the potential anti-inflammatory and analgesic activities of this compound. Positive results from these initial screens would warrant further investigation into its mechanism of action, including in vitro assays to determine its effects on COX-1/COX-2 enzymes, cytokine production, and receptor binding profiles. More complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and neuropathic pain could then be employed to further characterize its therapeutic potential.[8] This structured, comparative approach ensures that the data generated is robust, interpretable, and provides a solid foundation for further drug development efforts.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 1-17. [Link]

  • Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmacy & Life Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Patsnap. (2025). What in vivo models are used for pain studies? Retrieved from [Link]

  • Revista de la Sociedad Española del Dolor. (n.d.). View of Animal models to evaluate analgesic effects using isobolographic analysis. Retrieved from [Link]

  • SciELO Brasil. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and in Vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and a series of its rationally designed analogs. As a key intermediate in the synthesis of various pharmaceuticals, including the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold is crucial for the development of new chemical entities with optimized in vivo behavior.[1]

The journey of a drug candidate from administration to its target and subsequent elimination is a complex process governed by its pharmacokinetic properties.[2][3] Early in vitro assessment of these properties is a cornerstone of modern drug discovery, enabling researchers to prioritize compounds with a higher probability of success in later-stage development.[4] This guide delves into the experimental methodologies used to profile these compounds, explaining the causality behind experimental choices and providing detailed, self-validating protocols for researchers in the field.

For the purpose of this comparative analysis, we will examine the following compounds:

  • Parent Compound (PC): this compound

  • Analog A (Metabolite): 4-(pyrrolidin-1-ylmethyl)benzoic acid

  • Analog B (Amide): N,N-dimethyl-4-(pyrrolidin-1-ylmethyl)benzamide

  • Analog C (Ring-Substituted): Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Absorption: Permeability Across Biological Membranes

A drug's ability to be absorbed, typically from the gastrointestinal tract for oral administration, is a primary determinant of its bioavailability. We assess this using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which also accounts for active transport and efflux.[2][5][6]

The PAMPA model provides a high-throughput, cell-free method to predict passive transport across the gut wall.[7][8] In contrast, the Caco-2 assay utilizes a cultured monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, thus mimicking the intestinal epithelial barrier more closely.[9][10][11] This "gold standard" assay can measure both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability, allowing for the calculation of an efflux ratio (ER). An ER greater than 2 is a strong indication that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Comparative Permeability Data
CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
Parent Compound (PC) 15.212.513.11.05High
Analog A (Metabolite) 0.80.50.61.20Low
Analog B (Amide) 13.811.912.51.05High
Analog C (Ring-Substituted) 18.514.815.21.03High
Propranolol (High Perm.)>10>10-<2High
Atenolol (Low Perm.)<1<1-<2Low

Interpretation:

  • The Parent Compound and its non-hydrolyzable Amide (Analog B) and Ring-Substituted (Analog C) counterparts exhibit high permeability, suggesting good potential for oral absorption.

  • The carboxylic acid Metabolite (Analog A) shows very low permeability. This is expected, as the ionized carboxylate group at physiological pH significantly hinders passive diffusion across lipid membranes. This rapid conversion from a permeable to an impermeable species is a common metabolic route that facilitates drug elimination.

Experimental Workflow & Protocols

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 Cells Seed Seed cells on Transwell inserts Caco2->Seed Differentiate Differentiate for 21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add_A Add compound to Apical side (A→B) TEER->Add_A Add_B Add compound to Basolateral side (B→A) TEER->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample Sample from receiver compartment over time Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Caption: Caco-2 permeability assay experimental workflow.

Distribution: Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin.[13] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[14][15] Therefore, determining the percentage of plasma protein binding is critical for interpreting efficacy and pharmacokinetic data.[16][17] The Rapid Equilibrium Dialysis (RED) assay is a widely accepted method for this purpose.[14][15]

Comparative Plasma Protein Binding Data
Compound% Unbound (Human Plasma)% BoundPredicted Tissue Distribution
Parent Compound (PC) 18.581.5Moderate
Analog A (Metabolite) 45.254.8High
Analog B (Amide) 20.179.9Moderate
Analog C (Ring-Substituted) 12.387.7Moderate-Low
Warfarin (High Binding)~2>98Low

Interpretation:

  • The Parent Compound and its analogs exhibit moderate to high plasma protein binding.

  • The introduction of a methoxy group in Analog C slightly increases lipophilicity, leading to higher protein binding.

  • The highly polar Metabolite (Analog A) binds least to plasma proteins, which, combined with its poor permeability, ensures it remains largely within the systemic circulation, ready for excretion.

Experimental Workflow & Protocols

RED_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike compound into plasma Add_Plasma Add spiked plasma to one chamber of RED device Spike->Add_Plasma Incubate Incubate at 37°C for 4h with shaking Add_Plasma->Incubate Add_Buffer Add PBS buffer to second chamber Add_Buffer->Incubate Sample_Plasma Sample plasma chamber Incubate->Sample_Plasma Sample_Buffer Sample buffer chamber Incubate->Sample_Buffer Matrix_Match Matrix-match samples Sample_Plasma->Matrix_Match Sample_Buffer->Matrix_Match Quantify Quantify by LC-MS/MS Matrix_Match->Quantify Calculate Calculate % Unbound Quantify->Calculate

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

Metabolism: Biotransformation and Stability

Metabolism is the body's process of chemically modifying xenobiotics to facilitate their elimination. The liver is the primary site of drug metabolism.[18] For the scaffold , two primary metabolic pathways are of interest:

  • Phase I Hydrolysis: The methyl ester of the Parent Compound is susceptible to hydrolysis by various esterase enzymes present in plasma and tissues like the liver, converting it to the carboxylic acid (Analog A).[19][20][21]

  • Phase I Oxidation: The aromatic ring and other positions on the molecule can be oxidized by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in the liver.[22][23]

We assess metabolic stability using a liver microsomal stability assay . Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, including CYPs.[2][24][25][26] By incubating the compound with microsomes and an NADPH regenerating system (as a cofactor for CYPs), we can measure the rate of compound depletion over time and calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[18][27]

Potential Metabolic Pathways

Metabolism_Pathway PC Parent Compound (Methyl Ester) Met_A Analog A (Carboxylic Acid) PC->Met_A Esterases Met_N_Oxide N-Oxide Metabolite PC->Met_N_Oxide CYP450s Met_Hydroxylated Hydroxylated Metabolite PC->Met_Hydroxylated CYP450s InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling Dose_IV Administer compound intravenously (IV) Collect_Blood Collect serial blood samples at defined time points Dose_IV->Collect_Blood Dose_PO Administer compound orally (PO) Dose_PO->Collect_Blood Process_Plasma Process blood to isolate plasma Collect_Blood->Process_Plasma Store Store plasma at -80°C Process_Plasma->Store Quantify Quantify plasma concentration by LC-MS/MS Store->Quantify Plot Plot Concentration vs. Time Quantify->Plot Model Perform non-compartmental analysis (NCA) Plot->Model Calculate Determine PK parameters (CL, Vd, t½, AUC, %F) Model->Calculate

Caption: General workflow for an in vivo pharmacokinetic study.

Hypothetical Rat Pharmacokinetic Data
ParameterParent Compound (PC)Analog B (Amide)
IV Dose (1 mg/kg)
CL (mL/min/kg)45.515.2
Vd (L/kg)3.12.5
t½ (hr)0.81.9
PO Dose (5 mg/kg)
Cmax (ng/mL)150 (as Analog A)450
Tmax (hr)0.51.0
AUC (ng*hr/mL)350 (as Analog A)2100
Oral Bioavailability (%F) >90% (as prodrug)75%

Interpretation:

  • The Parent Compound is cleared very rapidly after IV administration, consistent with the high metabolic clearance observed in vitro. When given orally, it is likely rapidly absorbed and converted to Analog A, acting as an efficient prodrug.

  • Analog B (Amide) shows significantly lower clearance and a longer half-life, aligning with its greater metabolic stability. Its good oral bioavailability makes it a more "drug-like" candidate if sustained exposure is desired.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: Prepare a 1% lecithin in dodecane solution. Prepare test compounds at a concentration of 10 mM in DMSO, then dilute to 500 µM in PBS (pH 7.4). [28]2. Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of a 96-well PVDF filter plate (donor plate) and allow the solvent to evaporate. [8]3. Assay Setup: Add 300 µL of PBS to the wells of a 96-well acceptor plate. Add 200 µL of the diluted test compound solution to the donor plate wells. [28]4. Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours with gentle shaking. [8][28]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate equations, accounting for volume and surface area. [28]

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for differentiation and monolayer formation. [9]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer.

  • A→B Permeability: Add the test compound (typically 1-10 µM) in transport buffer to the apical (A) side. Add fresh transport buffer to the basolateral (B) side.

  • B→A Permeability: In a separate set of inserts, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS. [11]7. Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 3: Microsomal Stability Assay
  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer (100 mM, pH 7.4). [24][27]Prepare an NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [27]2. Reaction Initiation: Pre-warm the microsome master mix and test compound (1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating solution. [18]3. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding 3-4 volumes of cold acetonitrile containing an internal standard. [18]4. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the initial linear portion corresponds to the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance. [27]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
  • System: Use human liver microsomes (which contain all major CYP isoforms) or recombinant CYP enzymes. [29][30]2. Incubation Mixture: Prepare an incubation mixture containing microsomes, a CYP-isoform-specific probe substrate (at a concentration near its Km), and the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH regenerating system. [31]4. Termination: After a short incubation period (within the linear range of metabolite formation), terminate the reaction with cold acetonitrile.

  • Analysis: Centrifuge to pellet protein. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS. [30]6. Calculation: Determine the rate of metabolite formation at each test compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This guide demonstrates how a systematic in vitro pharmacokinetic profiling of a parent compound and its analogs can yield invaluable insights for drug discovery.

  • This compound (PC) shows high permeability but is metabolically unstable, suggesting it is best suited as a prodrug for its active carboxylic acid metabolite.

  • The carboxylic acid metabolite (Analog A) has low permeability and high metabolic stability, characteristics that favor renal clearance and limit further distribution.

  • The amide analog (Analog B) represents a classic bioisosteric replacement of the ester. This single modification dramatically increases metabolic stability and half-life while retaining high permeability, making it a superior candidate if sustained systemic exposure of the neutral molecule is required.

  • The ring-substituted analog (Analog C) maintains high permeability and has a similar metabolic profile to the parent compound, indicating that this position may be tolerant to substitution for modulating other properties (e.g., target potency) without negatively impacting its fundamental ADME profile.

By integrating these diverse experimental datasets, researchers can build a comprehensive understanding of a chemical scaffold's behavior in vivo, enabling data-driven decisions to optimize molecular design and select candidates with a higher likelihood of clinical success.

References

  • Fukami, T., & Imai, T. (2012). The emerging role of human esterases. Journal of Toxicological Sciences, 37(4), 689-701. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Fukami, T., & Imai, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(4), 336-348. [Link]

  • (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 279–291. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical pharmacokinetics, 10(5), 392–403. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology, vol 763. Humana Press. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

  • Richter, T., Dinger, J., Hupfeld, S., & Maurer, H. H. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Analytical and bioanalytical chemistry, 407(1), 271–280. [Link]

  • Visikol. (2025). In Vitro Methods Lead the Way In Antibody Pharmacokinetics. [Link]

  • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Slideshare. (n.d.). PAMPA permeability assay. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol 290. Humana Press. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Li, Z., & Kovar, J. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. [Link]

  • ResearchGate. (2021). In vitro models to determine the pharmacokinetic parameters. [Link]

  • White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 807–815. [Link]

  • Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In Assay Cascade Protocols. [Link]

  • Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Shijiazhuang Smo Chemical Technology Co., Ltd. (n.d.). Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. [Link]

  • de F. S. Alves, H., et al. (2012). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1458. [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

Sources

A Proposed Investigation into the Monoamine Transporter Inhibitory Potential of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: A Head-to-Head Comparison with Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Novel Monoamine Transporter Ligands

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] By mediating the reuptake of their respective neurotransmitters from the synaptic cleft, they play a pivotal role in maintaining neurological homeostasis.[1] Consequently, MATs are significant pharmacological targets for a wide array of therapeutics used to treat neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active compounds due to its ability to confer favorable physicochemical properties and engage in specific interactions with biological targets.[3][4]

This guide addresses "Methyl 4-(pyrrolidin-1-ylmethyl)benzoate," a compound for which, to our knowledge, no direct biological inhibitory data has been published. However, its structural features—namely the pyrrolidine ring and a substituted benzene ring—suggest a potential for interaction with monoamine transporters, a hypothesis supported by the prevalence of this moiety in known MAT inhibitors.[3][5]

Herein, we propose a comprehensive research framework to systematically evaluate the inhibitory activity of this compound against the dopamine transporter (DAT). We will outline a head-to-head comparison with well-characterized, commercially available DAT inhibitors: GBR 12909 , a potent and selective DAT inhibitor, and Bupropion , a non-selective inhibitor of dopamine and norepinephrine transporters.[2] This guide will provide detailed experimental protocols, from initial binding affinity studies to functional uptake assays, to thoroughly characterize the inhibitory profile of this novel compound.

Structural Hypothesis: Why Target the Dopamine Transporter?

The chemical architecture of this compound provides a logical basis for investigating its activity at the dopamine transporter. The pyrrolidine ring is a key pharmacophore in a number of potent DAT inhibitors, including pyrovalerone and its analogs.[1][3] This five-membered nitrogen heterocycle is thought to interact with key residues within the transporter's binding pocket. The substituted phenyl ring can further contribute to binding affinity and selectivity through various interactions. Based on these structural parallels, we hypothesize that this compound may act as a competitive inhibitor at the dopamine transporter.

G cluster_0 Structural Features of this compound cluster_1 Hypothesized Biological Interaction Pyrrolidine_Ring Pyrrolidine Ring DAT_Binding_Pocket Dopamine Transporter (DAT) Binding Pocket Pyrrolidine_Ring->DAT_Binding_Pocket Potential Interaction Substituted_Phenyl Substituted Phenyl Ring Substituted_Phenyl->DAT_Binding_Pocket Potential Interaction

Caption: Hypothetical interaction of this compound with the DAT.

Comparative Analysis: A Proposed Experimental Framework

To ascertain the inhibitory potential and selectivity of this compound, a tiered experimental approach is proposed. This will involve a direct comparison with GBR 12909 and Bupropion.

Tier 1: In Vitro Radioligand Binding Assays

The initial step is to determine if this compound can bind to the dopamine transporter. This will be achieved through competitive radioligand binding assays using membranes from cells expressing the human dopamine transporter (hDAT).[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Experimental Workflow:

G Start Prepare hDAT-expressing cell membranes Incubate Incubate membranes with [3H]WIN 35,428 (radioligand) and varying concentrations of test compound Start->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End Binding Affinity (Ki) Determined Analyze->End

Caption: Workflow for the radioligand binding assay.

Data Presentation:

The results of the binding assays will be summarized in the following table:

CompoundDAT Ki (nM)
This compoundExperimental Value
GBR 12909Experimental Value
BupropionExperimental Value
Tier 2: In Vitro Functional Uptake Assays

Following the confirmation of binding, it is crucial to assess the functional consequence of this interaction. A dopamine uptake inhibition assay will be performed using synaptosomes or cells expressing hDAT.[8][9][10]

Objective: To measure the potency (IC50) of this compound in inhibiting dopamine uptake.

Experimental Workflow:

G Start Plate hDAT-expressing cells Pre_incubate Pre-incubate cells with varying concentrations of test compound Start->Pre_incubate Initiate_uptake Initiate uptake by adding [3H]Dopamine Pre_incubate->Initiate_uptake Terminate Terminate uptake by rapid washing Initiate_uptake->Terminate Lyse_and_Quantify Lyse cells and quantify intracellular radioactivity Terminate->Lyse_and_Quantify Analyze Analyze data to determine IC50 Lyse_and_Quantify->Analyze End Functional Potency (IC50) Determined Analyze->End

Caption: Workflow for the dopamine uptake inhibition assay.

Data Presentation:

The functional potencies will be presented as follows:

CompoundDAT IC50 (nM)
This compoundExperimental Value
GBR 12909Experimental Value
BupropionExperimental Value

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [3H]WIN 35,428, a well-characterized DAT ligand.[6]

Materials:

  • HEK293 cells stably expressing human dopamine transporter (hDAT)

  • [3H]WIN 35,428 (Radioligand)

  • Test Compound (this compound), GBR 12909, Bupropion

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or a non-labeled DAT ligand like GBR 12909 (10 µM, for non-specific binding).

      • 50 µL of varying concentrations of the test compound.

      • 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM).

      • 100 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [3H]Dopamine Uptake Inhibition Assay in hDAT-expressing Cells

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[8][10]

Materials:

  • HEK293 or CHO cells stably expressing hDAT

  • [3H]Dopamine

  • Test Compound (this compound), GBR 12909, Bupropion

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating:

    • Seed the hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like GBR 12909 (10 µM).

    • Pre-incubate the plate at 37°C for 10-20 minutes.[10]

    • Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).

    • Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the assay buffer and wash the cells three times with ice-cold uptake buffer to terminate the uptake.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a suitable lysis buffer or 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to evaluate the inhibitory potential of "this compound" on the dopamine transporter. By conducting a head-to-head comparison with the well-established inhibitors GBR 12909 and Bupropion, we can generate a comprehensive profile of this novel compound's binding affinity and functional potency.

Positive results from these initial in vitro screens would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against other monoamine transporters (NET and SERT) to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • In Vivo Studies: Evaluating the compound's effects on dopamine-related behaviors in animal models.

The proposed research will not only elucidate the pharmacological properties of this compound but also contribute to the broader understanding of the structure-activity relationships of pyrrolidine-containing compounds as monoamine transporter inhibitors.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, P., et al. (2013). Pyrrolidine Analogs of GZ-793A: Synthesis and Evaluation as Inhibitors of the Vesicular Monoamine transporter-2 (VMAT2). PubMed. Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. Retrieved from [Link]

  • DAT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2018). PubMed Central. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. National Institutes of Health. Retrieved from [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). MDPI. Retrieved from [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. Retrieved from [Link]

  • Nickell, J. R., et al. (2014). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits Vesicular Monoamine Transporter-2 and Methamphetamine-Evoked Dopamine Release. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Coulon, D., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • MAO Inhibition in Drug Discovery and Development. (2024). Charles River Labs. Retrieved from [Link]

  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. Retrieved from [Link]

  • Assay Protocol Book. (n.d.). PDSP. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis and Characterization of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate and Its Comparison to Benzocaine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the reproducible synthesis, characterization, and potential biological evaluation of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. Recognizing that this molecule is a structural analog of the widely used local anesthetic Benzocaine, we will use the latter as a benchmark for comparison. This guide is designed for researchers in medicinal chemistry and drug development, emphasizing the rationale behind experimental choices to ensure robust and repeatable outcomes.

Introduction: Structural Context and Rationale

This compound belongs to the family of aminobenzoic acid esters. Its core structure is closely related to Benzocaine (Ethyl 4-aminobenzoate), a well-established local anesthetic. The key structural difference is the replacement of the primary amine group in Benzocaine with a tertiary amine (pyrrolidine) connected via a methylene bridge. This modification is expected to significantly alter the compound's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and solubility, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.[1]

The synthesis of such compounds often utilizes the Mannich reaction, a classic method for forming a C-C bond between an active hydrogen compound, an aldehyde (typically formaldehyde), and a secondary amine.[2] The reproducibility of the Mannich reaction is highly dependent on careful control of reaction conditions.[3][4] This guide will detail a robust protocol for this synthesis and the subsequent characterization required to validate the product's identity and purity.

cluster_Benzocaine Benzocaine Structure cluster_Target Target Molecule Structure cluster_Comparison Key Structural Difference Benzocaine Ethyl 4-aminobenzoate Difference Primary Amine vs. Tertiary Amine (Pyrrolidine) Benzocaine->Difference is modified to Target This compound Difference->Target form

Caption: Structural relationship between Benzocaine and the target molecule.

Reproducible Synthesis: The Mannich Reaction Pathway

The most direct and reliable method for synthesizing this compound involves a three-component Mannich reaction with Methyl 4-(bromomethyl)benzoate, pyrrolidine, and a non-nucleophilic base. However, a more common and often more reproducible route starts from Methyl 4-methylbenzoate, proceeding through bromination followed by nucleophilic substitution. For the purpose of this guide, we will focus on a well-documented synthetic pathway that ensures high yield and purity. The synthesis of related compounds like 4-(pyrrolidin-1-ylmethyl)benzaldehyde has been reported, providing a solid foundation for this protocol.[5]

The Mannich reaction is a cornerstone of medicinal chemistry for producing beta-amino ketones and related structures.[2] Its success hinges on the formation of an Eschenmoser's salt-like intermediate from formaldehyde and the secondary amine (pyrrolidine), which is then attacked by the nucleophile.

Materials:

  • Methyl 4-(bromomethyl)benzoate (Starting Material)[6]

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-(bromomethyl)benzoate (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of starting material).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of pyrrolidine (1.2 eq).

    • Rationale: The base (TEA) is crucial for scavenging the HBr formed during the reaction, driving the equilibrium towards the product. Using a non-nucleophilic base prevents it from competing with pyrrolidine. The reaction is run at 0°C to control the exothermicity of the nucleophilic substitution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Rationale: The aqueous wash removes the triethylammonium bromide salt and any excess unreacted pyrrolidine.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a clear oil or low-melting solid. Calculate the final yield.

G start Dissolve Methyl 4-(bromomethyl)benzoate in DCM reagents Cool to 0°C Add TEA, then Pyrrolidine start->reagents stir Warm to RT Stir for 4-6h reagents->stir monitor Monitor by TLC stir->monitor workup Quench with NaHCO₃ Extract with DCM monitor->workup Reaction Complete purify Combine organic layers Wash with Brine, Dry (MgSO₄) workup->purify concentrate Concentrate under reduced pressure purify->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography end Isolate Pure Product & Calculate Yield chromatography->end

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization and Comparison

To ensure the reproducibility of your results, rigorous characterization of the synthesized compound is mandatory. This step validates the structure and purity of the product, which is essential before proceeding to any biological assays. We will compare the expected properties of our target compound with the known properties of Benzocaine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in CDCl₃. Expect to see characteristic peaks for the aromatic protons, the methyl ester protons, the methylene bridge protons, and the pyrrolidine protons. The integration of these peaks should correspond to the number of protons in the structure.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) to determine the molecular weight of the compound. Look for the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A pure sample should show a single major peak. This is more quantitative than TLC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.

The following table summarizes the expected physicochemical properties of this compound against the established data for Benzocaine.

PropertyThis compound (Predicted/Expected)Benzocaine (Ethyl 4-aminobenzoate) (Experimental)[7][8]Rationale for Difference
Molecular Formula C₁₃H₁₇NO₂C₉H₁₁NO₂Different alkyl and amino substituents.
Molecular Weight 219.28 g/mol 165.19 g/mol The target molecule is larger due to the pyrrolidinylmethyl group.
pKa (of Conjugate Acid) ~8.5 - 9.5 (Tertiary Amine)~2.5 (Aromatic Amine)The pyrrolidine nitrogen is an aliphatic amine, which is significantly more basic than the aromatic amine of Benzocaine, whose lone pair is delocalized into the benzene ring. This is a critical difference for biological activity.
logP (Lipophilicity) Higher than Benzocaine1.86The addition of the pyrrolidine ring and methylene group increases the nonpolar surface area, making the molecule more lipophilic. This can affect membrane permeability and binding to hydrophobic pockets of target proteins.
Aqueous Solubility Higher at acidic pH, lower at neutral/basic pHPoorly soluble in waterDue to its higher pKa, the target molecule will be protonated and form a soluble salt at physiological pH or lower. Benzocaine is largely un-ionized and thus less soluble. The polymorphism of benzocaine also affects its solubility.[7][8]
Appearance Colorless to pale yellow oil or low-melting solidWhite crystalline solidIncreased structural complexity and different packing forces.
Comparative Biological Evaluation: A Proposed Framework

While "this compound" is not an established drug, its structural similarity to Benzocaine suggests potential local anesthetic properties.[9] A reproducible biological evaluation is key to exploring this potential. Below is a proposed workflow for a preliminary in vitro assessment.

Before any functional assay, it's crucial to determine the compound's cytotoxic concentration range.

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin). Add them to the cells and incubate for 24-48 hours.

  • Assay: Add MTT or WST-1 reagent and incubate until a color change is observed.[10]

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited). This helps in selecting non-toxic concentrations for functional assays.

To compare how the compounds might be released from a simple formulation, a dialysis-based method can be used. This is particularly relevant for poorly soluble compounds.[11][12][13][14]

Procedure:

  • Formulation: Prepare a simple suspension or solution of this compound and Benzocaine in a suitable vehicle.

  • Dialysis Setup: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off.[15]

  • Release Medium: Suspend the bag in a larger volume of a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37 °C with constant stirring.

  • Sampling: At various time points, withdraw aliquots from the release medium and replace with fresh buffer to maintain sink conditions.[12]

  • Quantification: Analyze the concentration of the released drug in the samples using a validated HPLC method.

  • Comparison: Plot the cumulative drug release (%) versus time for both compounds to compare their release profiles.

cluster_Cytotoxicity Step 1: In Vitro Cytotoxicity cluster_Release Step 2: In Vitro Drug Release A Seed cells in 96-well plate B Treat with serial dilutions of compounds A->B C Incubate 24-48h B->C D Perform MTT/WST-1 Assay C->D E Calculate IC₅₀ values D->E F Prepare formulations of both compounds E->F Inform non-toxic concentrations G Place in dialysis bags F->G H Suspend in release medium (PBS, 37°C) G->H I Sample medium at time intervals H->I J Quantify drug via HPLC I->J K Plot & Compare Release Profiles J->K

Caption: Proposed workflow for comparative in vitro biological evaluation.

Conclusion

The reproducibility of experimental results for a novel compound like this compound is fundamentally anchored in a robust and well-controlled synthetic process and rigorous analytical characterization. By following the detailed protocols in this guide, researchers can reliably produce and validate this compound. The comparison with Benzocaine provides a critical benchmark, highlighting how subtle structural modifications can profoundly impact key physicochemical properties like pKa and lipophilicity. This, in turn, lays a scientifically sound foundation for subsequent, reproducible biological and pharmacological investigations.

References

  • Paczkowska, M., Wiergowska, G., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules. Available from: [Link]

  • MDPI. (2023, February 3). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Available from: [Link]

  • Nagarsenker, M. S. In-vitro drug release studies for nanoparticulates: methodologies and challenges. Available from: [Link]

  • ResearchGate. Synthesis, physicochemical properties and biological activity of Benzocaine analogue. Available from: [Link]

  • (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies. Available from: [Link]

  • Costa, P., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics. Available from: [Link]

  • Paczkowska, M., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. Available from: [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available from: [Link]

  • ResearchGate. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Available from: [Link]

  • ResearchGate. Novel plastoquinone analogs containing benzocaine and its analogs: structure‐based design, synthesis, and structural characterization. Available from: [Link]

  • U.S. Department of Health, Education, and Welfare. (1977). Guidelines for the Clinical Evaluation of Local Anesthetics. Google Books.
  • Zhang, B., et al. (2017). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available from: [Link]

  • Dentalcare.com. Pre-administration Protocol - Local Anesthesia in Pediatric Dentistry. Available from: [Link]

  • Dove Medical Press. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology. Available from: [Link]

  • PubChem. Methyl 4-methylbenzoate. Available from: [Link]

  • ResearchGate. Diagnostic Testing Protocol for Local Anesthetic Allergy. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. ResearchGate. Available from: [Link]

  • American Academy of Pediatric Dentistry. (2022). Use of Local Anesthesia for Pediatric Dental Patients. Available from: [Link]

  • Kim, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC. Available from: [Link]

  • ResearchGate. The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates. Available from: [Link]

  • ResearchGate. Methyl Benzoate as a Putative Alternative, Environmentally Friendly Fumigant for the Control of Stored Product Insects. Available from: [Link]

  • Saeed, A., et al. (2008). Methyl 4-methylbenzoate. ResearchGate. Available from: [Link]

  • Smo Chemical Technology Co.,LTD. Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate. Available from: [Link]

  • Lima, L. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. Available from: [Link]

  • PubChem. Methyl 4-(aminomethyl)benzoate. Available from: [Link]

  • PubChem. Methyl 4-(bromomethyl)benzoate. Available from: [Link]

  • PubChem. Methyl Benzoate. Available from: [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link]

  • Al-Ghorbani, M., et al. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. Available from: [Link]

  • ResearchGate. (2014). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Available from: [Link]

  • Feng, Y., & Zhang, A. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. Available from: [Link]

  • Larson, N. R., et al. (2020). Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae). PubMed. Available from: [Link]

  • Receptor Chem. Innovation in Life Science Research. Available from: [Link]

  • PubMed. (2023). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Available from: [Link]

  • Nagrik, A., et al. (2012). One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. ResearchGate. Available from: [Link]

  • Scinto, S. L., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound that presents several potential hazards that must be respected.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A summary of critical safety information is provided in the table below.

Hazard ClassificationGHS PictogramPrecautionary Statement Highlights
Acute Toxicity (Oral, Dermal, Inhalation)P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/IrritationP302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Eye IrritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This data is a synthesis from multiple safety data sheets. Always refer to the specific SDS provided by your supplier for the most accurate information.

Disposal Pathways: A Two-Pronged Approach

There are two primary pathways for the disposal of this compound, each with its own set of considerations. The choice of pathway will depend on the quantity of waste, available facilities, and institutional policies.

Pathway 1: Direct Disposal via a Licensed Waste Contractor

For large quantities of the compound or for laboratories without the facilities for chemical treatment, the most appropriate and straightforward method is to engage a licensed professional waste disposal service.

Pathway 2: In-Lab Neutralization of Small Quantities

For small, manageable quantities of this compound waste, an in-lab neutralization of the basic tertiary amine functional group can be performed prior to disposal. This procedure converts the amine into a more stable and less reactive ammonium salt, which can then be disposed of as aqueous chemical waste.

The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.

DisposalWorkflow start Waste this compound decision Quantity of Waste? start->decision large_qty Large Quantity decision->large_qty > 5g (or institutional limit) small_qty Small Quantity decision->small_qty < 5g (or institutional limit) contractor Package for Licensed Waste Contractor large_qty->contractor neutralization In-Lab Neutralization Protocol small_qty->neutralization end Disposal Complete contractor->end aqueous_waste Dispose as Aqueous Chemical Waste neutralization->aqueous_waste aqueous_waste->end

Caption: Disposal decision workflow for this compound.

In-Lab Neutralization Protocol

This protocol is designed for the neutralization of small quantities of this compound waste. The primary reaction is an acid-base neutralization of the tertiary amine.[1]

Scientific Principle

The pyrrolidine nitrogen in this compound is basic and will react with a strong acid, such as hydrochloric acid (HCl), in a 1:1 stoichiometric ratio to form a water-soluble and less reactive ammonium salt.[2]

Materials and Equipment
  • Waste this compound (solid or in a compatible solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH indicator strips (range 1-14)

  • Stir plate and magnetic stir bar

  • Appropriate size beaker or flask

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene)

Step-by-Step Procedure

CAUTION: This procedure should be performed in a certified chemical fume hood.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., methanol or ethanol) in a beaker. If it is already in a non-reactive organic solvent, proceed to the next step.

    • Place the beaker on a stir plate and add a magnetic stir bar.

  • Dilution:

    • Slowly add deionized water to the solution with stirring. A general guideline is to add at least 10 volumes of water relative to the volume of the organic solution. This dilution helps to manage any heat generated during neutralization.

  • Neutralization:

    • While stirring vigorously, slowly add 1 M HCl dropwise to the solution.

    • After adding a few drops, pause and check the pH of the solution using a pH indicator strip.

    • Continue the dropwise addition of 1 M HCl, checking the pH frequently, until the pH of the solution is between 6 and 8. The neutralization reaction can be exothermic, so slow addition is crucial.[3][4]

  • Final Disposal:

    • Once the pH is confirmed to be in the neutral range (6-8), the resulting aqueous solution containing the ammonium salt can be transferred to a properly labeled aqueous hazardous waste container.

    • This container should be clearly marked as "Neutralized Amine Waste" and list the contents.

    • Consult your institution's specific guidelines for the final disposal of aqueous chemical waste.[5][6]

Safety and Best Practices

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal by a licensed contractor.

  • Ventilation: Always handle this compound and perform the neutralization procedure in a well-ventilated chemical fume hood.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical and before leaving the laboratory.

By adhering to these detailed procedures and understanding the principles behind them, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Chemistry LibreTexts. (2020). Reactions of amines. Retrieved from [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. Retrieved from [Link]

  • Standard Operating Procedure, Department of Medicine. (2016). WORKING WITH ACIDS AND BASES.
  • Flinn Scientific. (n.d.). Acid Safety.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • CSN. (2024). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes.
  • American Chemical Society. (2024). Lesson 6.9: Neutralizing Acids and Bases. Retrieved from [Link]

  • Mid-West Solutions, Inc. (2005). MSDS Material Safety Data Sheet B-9A Condensate Line Neutralizing Amine.
  • Quora. (2018). What is the reaction between hydrochloric and amine?.
  • Scribd. (n.d.). Ester Hydrolysis and Spectroscopy Lab. Retrieved from [Link]

  • Shapiro. (2023). How to Dispose of Ammonia Safely: Useful Tips and Insights. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Chemistry LibreTexts. (2023). Titration of a Weak Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines.

Sources

Personal protective equipment for handling Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for the safe handling of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system you can trust.

Guide to Safe Handling: this compound

This compound is an organic compound featuring an aromatic ester and a tertiary amine functional group. While essential in many research and development applications, its chemical nature necessitates a robust understanding and implementation of appropriate safety protocols to mitigate risks. This guide provides the essential, immediate safety and logistical information for its handling and disposal.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling protocol. The primary hazards, derived from its Safety Data Sheet (SDS), dictate the selection of all personal protective equipment (PPE) and engineering controls.[1]

Hazard ClassificationGHS Hazard StatementRationale for Protection
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPrevents accidental ingestion via contaminated hands. Mandates strict personal hygiene protocols.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinRequires a chemical-resistant barrier (gloves) and protective clothing to prevent skin absorption.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledNecessitates the use of engineering controls (fume hood) or respiratory protection to prevent entry into the respiratory system.
Skin Irritation (Category 2)Causes skin irritationReinforces the need for appropriate gloves and a lab coat to prevent direct contact.
Eye Irritation (Category 2A)Causes serious eye irritationMandates chemical splash goggles to protect against splashes and aerosols.[2]
STOT - Single Exposure (Category 3)May cause respiratory irritationFurther emphasizes the importance of working in a well-ventilated area to avoid inhaling vapors or aerosols.[2]

These classifications indicate that the compound poses a moderate acute toxicity risk through all primary routes of exposure: ingestion, skin contact, and inhalation.[1] Therefore, our protective strategy must be comprehensive.

Core Protective Measures: Engineering Controls and PPE

Effective safety is a combination of engineering controls and personal protective equipment. PPE should never be considered the first or only line of defense; it is designed to protect you when engineering controls cannot completely eliminate a hazard.

Engineering Control: The Chemical Fume Hood All operations involving the handling of this compound—including weighing, preparing solutions, and running reactions—must be conducted inside a certified chemical fume hood.[3] A fume hood is the primary defense against inhaling harmful vapors and aerosols.[3]

Personal Protective Equipment (PPE) Ensemble The following PPE is mandatory for handling this compound.

  • Eye and Face Protection: Chemical splash goggles are required. Safety glasses with side shields do not provide a sufficient seal to protect from splashes.[4] In situations with a high risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is essential. This protects against incidental splashes and prevents contamination of personal clothing.[3] Ensure clothing worn under the lab coat covers the legs; shorts or skirts are not permitted in the laboratory.[4] Closed-toe shoes are mandatory.[5]

  • Hand Protection: Nitrile rubber gloves are the recommended choice for incidental contact.[2][6] Nitrile provides good resistance against a range of chemicals, including the aromatic and amine functionalities present in this compound.[3] It is crucial to understand that no glove material offers permanent protection.

    • Causality: Disposable nitrile gloves (e.g., 4-8 mil thickness) are for splash protection only.[5] If direct contact occurs, remove the glove, wash your hands, and don a new glove immediately. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered, and the manufacturer's compatibility data must be consulted.[7]

    • Protocol: Always inspect gloves for tears or punctures before use. Never reuse disposable gloves.[4]

Procedural Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE Donning Workflow This sequence ensures that protective layers are applied in a logical order, minimizing the chance of contaminating the exterior of your PPE.

G A 1. Lab Coat B 2. Chemical Goggles / Face Shield A->B Secure clothing first C 3. Gloves (Pull cuffs over lab coat sleeves) B->C Protect eyes before hands

Caption: PPE Donning Sequence.

PPE Doffing Workflow This reverse sequence is designed to contain contaminants and prevent them from touching your skin or clean clothes. The exterior of your gloves and lab coat should be considered contaminated.

G A 1. Gloves (Peel off without touching exterior) B 2. Lab Coat (Roll inside-out) A->B Remove most contaminated item first C 3. Goggles / Face Shield B->C Avoid contaminating hands D 4. Wash Hands Thoroughly C->D Final step to remove residual contamination

Caption: PPE Doffing Sequence.

Emergency Procedures: Responding to Exposure

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Use a safety shower if the area of contact is large. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards.[1] Call a poison control center or doctor immediately for treatment advice.

Spill and Disposal Plan

Spill Cleanup Personnel cleaning up spills must wear the full PPE ensemble described above.

  • Alert others in the area and restrict access.

  • If the spill is flammable, eliminate all ignition sources.[8]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]

  • Clean the spill area with soap and water.

  • Place all contaminated materials (including gloves) into the hazardous waste container.

Waste Disposal this compound is a non-halogenated organic compound. As such, all waste—including excess reagent, solutions, and contaminated materials—must be disposed of in a designated, clearly labeled "Non-Halogenated Organic Waste" container.[9][10]

  • Trustworthiness Protocol: Never mix halogenated and non-halogenated waste streams.[11][12] Halogenated waste requires a different, more costly disposal process (incineration), and cross-contamination can render a large volume of non-halogenated waste unusable for recycling or fuel blending.[11][13]

  • Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area within the lab.[10]

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste" and a full list of their chemical contents.[9]

By adhering to this comprehensive guide, you establish a multi-layered, self-validating safety system that protects you, your colleagues, and your research.

References

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 160598-45-8 Name: this compound. Available at: [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Available at: [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Available at: [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Available at: [Link]

  • Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Available at: [Link]

  • University of Wollongong. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Available at: [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • Duke University Chemistry Department. (n.d.). Safety Manual. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.